2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
Description
Properties
IUPAC Name |
2-(2,2-difluoroethylsulfanyl)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNXZUOUXQNKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway, explores potential applications based on structural analogy to known bioactive molecules, and outlines essential safety and handling protocols. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from related compounds and established chemical principles to provide a robust resource for researchers.
Introduction
This compound (CAS No. 1178843-15-6) is an aromatic amine containing both a difluoroethyl thioether and a fluoro substituent on the aniline scaffold.[1] The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, fluorinated compounds are of great interest in drug discovery and development. This guide aims to consolidate the available knowledge and provide expert insights into the properties and potential of this compound.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1178843-15-6 | [1][2][3] |
| Molecular Formula | C₈H₈F₃NS | [1] |
| Molecular Weight | 207.22 g/mol | [1] |
| Appearance | Predicted: Colorless to light yellow liquid or low melting solid | Inferred from related anilines[4][5][6] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Predicted: Insoluble in water, soluble in organic solvents like ethanol and ether | Inferred from related anilines[4][6] |
Spectral Properties
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the -NH₂ protons, and the protons of the difluoroethyl group. The difluoroethyl group would likely appear as a triplet of triplets due to coupling with both the geminal fluorine atoms and the adjacent methylene group.
-
¹³C NMR: The spectrum would display signals for the eight carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups. The carbon bearing the two fluorine atoms would show a characteristic triplet in the proton-decoupled spectrum due to carbon-fluorine coupling.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching vibrations, and C-S stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.22 g/mol ).
Proposed Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous aryl thioethers and fluoroanilines. A potential two-step synthesis is outlined below, starting from the commercially available 2-amino-5-fluorothiophenol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology (Proposed)
Step 1: S-Alkylation of 2-Amino-5-fluorothiophenol
-
Reaction Setup: To a solution of 2-amino-5-fluorothiophenol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃).
-
Addition of Alkylating Agent: To this mixture, add a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or a similar reactive species, dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Justification for Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for heating if necessary.
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the thiol, facilitating the nucleophilic attack on the alkylating agent.
-
Alkylating Agent: 2,2-Difluoroethyl triflate is a highly reactive and suitable electrophile for the S-alkylation reaction.
Potential Applications
While specific applications for this compound have not been extensively reported, its structural features suggest significant potential in several areas of research and development.
Pharmaceutical Research
The primary anticipated application of this compound is as an intermediate in the synthesis of novel pharmaceutical agents. A structurally similar compound, 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride, is utilized in the development of new drugs, particularly those targeting cancer.[7] This suggests that this compound could serve as a valuable building block for the synthesis of kinase inhibitors or other targeted cancer therapies. The introduction of the difluoroethylthio group can enhance the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile.
Agrochemicals
Fluoroaniline derivatives are also important intermediates in the agrochemical industry for the synthesis of herbicides and pesticides.[8] The unique electronic properties conferred by the fluorine substituents can enhance the biological activity and selectivity of these agents.
Materials Science
Aniline derivatives are used in the synthesis of polymers and other advanced materials. The presence of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics, making this compound a candidate for investigation in materials science applications.[7]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it is imperative to handle this compound with the utmost care, assuming it possesses hazards similar to or greater than related fluoroaniline compounds. The following safety precautions are based on data for compounds like 2-fluoroaniline and 2-chloro-5-fluoroaniline.[4][5][9][10][11][12]
Hazard Identification
-
Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.
-
Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
This compound is a compound with significant potential, particularly as an intermediate in the development of new pharmaceuticals. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and essential safety information based on the current state of knowledge. Further research into the synthesis and biological activity of this and related compounds is warranted to fully explore their potential in various scientific and industrial applications.
References
-
PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]
-
AccelaChemBio. (n.d.). [(5-aminopentyl)oxy]cyclohexane. Retrieved from [Link]
-
ACCELA CHEMBIO INC. (n.d.). 1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. Retrieved from [Link]
- Google Patents. (n.d.). Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V).
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1251232-70-8,[(5-aminopentyl)oxy]cyclohexane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1311316-55-8,1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepane hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 5. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 7. Buy 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride | 1431964-57-6 [smolecule.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Fluoroaniline CAS 348-54-9 | 820565 [merckmillipore.com]
An In-depth Technical Guide to 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline: Synthesis, Characterization, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline. While direct experimental data for this specific compound is limited in publicly accessible literature, this document leverages data from structurally related analogs to propose a robust synthetic strategy and predict its spectroscopic properties. Furthermore, this guide explores the potential applications of this molecule in drug discovery, drawing on the well-established roles of the fluoroaniline and thioether moieties in medicinal chemistry. This document is intended to serve as a valuable resource for researchers interested in the synthesis and utilization of novel fluorinated building blocks for the development of new therapeutic agents.
Introduction: The Significance of Fluorinated Anilines and Thioethers in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Fluoroanilines, in particular, serve as versatile intermediates in the synthesis of a diverse array of pharmaceuticals, including anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[2]
Similarly, the thioether linkage is a common functional group found in numerous approved drugs and is recognized for its contribution to biological activity. Thioethers can participate in various non-covalent interactions with biological targets and can be metabolically transformed into sulfoxides and sulfones, which may exhibit distinct pharmacological profiles.[3][4]
The compound this compound incorporates both a fluoroaniline scaffold and a difluoroethyl thioether moiety. This combination of functionalities suggests its potential as a valuable building block for the synthesis of novel drug candidates with potentially enhanced properties. This guide aims to provide a detailed technical overview of this compound, from its synthesis to its potential applications.
Chemical Identity and Physicochemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | ChemBK[5] |
| CAS Number | 1178843-15-6 | ChemBK[5] |
| Molecular Formula | C₈H₈F₃NS | ChemBK[5] |
| Molecular Weight | 215.22 g/mol | ChemBK[5] |
| Predicted XlogP | 2.7 | PubChemLite[6] |
| Predicted Collision Cross Section ([M+H]⁺) | 136.1 Ų | PubChemLite[6] |
Proposed Synthesis Protocol
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Step 1: Selective Reduction of 2,4-Dinitrofluorobenzene to 2-Fluoro-5-nitroaniline
The synthesis begins with the selective reduction of one nitro group of 2,4-dinitrofluorobenzene. This can be achieved using reagents known for partial reduction of dinitro aromatics, such as sodium sulfide or stannous chloride in hydrochloric acid.[7]
-
Protocol:
-
Dissolve 2,4-dinitrofluorobenzene in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
If using stannous chloride, prepare a solution of SnCl₂ in concentrated hydrochloric acid and add it dropwise to the cooled solution of the starting material.
-
Alternatively, for sodium sulfide reduction, prepare an aqueous solution of Na₂S and add it to the ethanolic solution of the dinitro compound.
-
Maintain the reaction at a controlled temperature (e.g., below 10°C for SnCl₂ reduction) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-fluoro-5-nitroaniline.
-
Step 2: Reduction and Thiolation to form 2-Amino-4-fluorothiophenol
The subsequent step involves the reduction of the remaining nitro group to an amine and the introduction of a thiol group. A common method for this transformation is the reduction of the corresponding sulfonyl chloride, which can be prepared from the diazonium salt of the aniline. A more direct approach, though potentially lower yielding, is the direct reduction of a dinitro precursor followed by treatment with a sulfur source. A plausible one-pot approach from 2-fluoro-5-nitroaniline would involve reduction of the nitro group and subsequent introduction of the thiol.
-
Protocol:
-
Suspend 2-fluoro-5-nitroaniline in concentrated hydrochloric acid.
-
Add a reducing agent, such as tin(II) chloride, portion-wise while maintaining a low temperature.
-
After the reduction of the nitro group is complete (as monitored by TLC), the resulting diazonium salt can be formed in situ by the addition of sodium nitrite at 0-5°C.
-
The diazonium salt can then be reacted with a sulfur source, such as sodium hydrosulfide (NaSH), to introduce the thiol group.
-
Careful control of the reaction conditions is crucial to avoid side reactions.
-
Work-up would involve neutralization and extraction, followed by purification to yield 2-amino-4-fluorothiophenol.
-
Step 3: S-Alkylation with 2-Bromo-1,1-difluoroethane
The final step is the S-alkylation of the thiophenol with a suitable 2,2-difluoroethylating agent, such as 2-bromo-1,1-difluoroethane. This reaction is typically carried out in the presence of a base.
-
Protocol:
-
Dissolve 2-amino-4-fluorothiophenol in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or sodium hydride, to deprotonate the thiol and form the more nucleophilic thiolate.
-
Add 2-bromo-1,1-difluoroethane to the reaction mixture.
-
Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer to remove any remaining starting materials and solvent.
-
Dry the organic phase and concentrate it under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
-
Predicted Spectroscopic Characterization
While experimental spectra for the title compound are not available, its key spectroscopic features can be predicted based on the analysis of structurally similar molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the difluoroethyl group.
-
Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the three protons on the aniline ring are expected. The fluorine and sulfanyl substituents will influence their chemical shifts and coupling patterns.
-
Amine Protons (δ 3.5-4.5 ppm): A broad singlet corresponding to the two amine protons is anticipated. The chemical shift can vary depending on the solvent and concentration.
-
Difluoroethyl Group:
-
-SCH₂- (δ 3.0-3.5 ppm): The methylene protons adjacent to the sulfur atom are expected to appear as a triplet of triplets due to coupling with the adjacent geminal fluorine atoms and the proton on the difluoromethyl group. Protons on carbons adjacent to a sulfur in sulfides typically appear in the 2.0 to 2.5 ppm region, but the electron-withdrawing effect of the two fluorine atoms will shift this signal downfield.[8]
-
-CHF₂ (δ 5.8-6.5 ppm): The single proton on the difluoromethyl group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. This proton will also show coupling to the adjacent methylene protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons are expected. The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants.
-
-SCH₂- (δ 30-40 ppm): The carbon of the methylene group adjacent to the sulfur will be influenced by the electronegative fluorine atoms.
-
-CHF₂ (δ 110-120 ppm): The difluoromethyl carbon will appear as a triplet due to one-bond C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[9]
-
Aromatic Fluorine (δ -110 to -130 ppm): A single resonance is expected for the fluorine atom on the aniline ring.
-
-CHF₂ (δ -120 to -140 ppm): The two equivalent fluorine atoms of the difluoromethyl group will give rise to a doublet of triplets due to coupling with the geminal proton and the vicinal methylene protons.[6]
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 215.
-
Fragmentation: Common fragmentation pathways for thioethers include cleavage of the C-S bond.[10] For this molecule, fragmentation could involve the loss of the difluoroethyl group or cleavage of the thioether bond with rearrangement. The presence of fluorine atoms will also influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments.[11][12]
Potential Applications in Drug Development
The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates.
Diagram 2: Logic of Application in Drug Discovery
Caption: Rationale for the utility of the title compound in drug discovery.
Role of the Fluoroaniline Moiety
The fluoroaniline core provides a versatile scaffold for further chemical modifications. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability by blocking potential sites of metabolism and can also increase the binding affinity of the molecule to its biological target through favorable electrostatic interactions.[13]
Contribution of the Difluoroethyl Thioether Group
The difluoroethyl thioether side chain can significantly impact the physicochemical properties of a drug molecule. The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. The thioether linkage itself can be a key interaction point with target proteins and is susceptible to in vivo oxidation to the corresponding sulfoxide and sulfone, which may have different activities and pharmacokinetic profiles, potentially leading to a prodrug effect.[5]
Potential Therapeutic Areas
Given the prevalence of fluoroaniline and thioether motifs in a wide range of therapeutic agents, derivatives of this compound could be investigated for various indications, including:
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate fluorinated aromatic rings.
-
Infectious Diseases: The unique properties of fluorinated compounds have been exploited in the development of antibacterial and antiviral drugs.
-
Central Nervous System Disorders: The ability of fluorine to modulate lipophilicity and blood-brain barrier penetration makes it a valuable tool in the design of CNS-active drugs.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis and spectroscopic characterization based on established chemical principles and data from related compounds. The strategic combination of a fluoroaniline core and a difluoroethyl thioether side chain offers a compelling rationale for its use in the design of novel therapeutic agents with potentially enhanced pharmacological profiles. Further experimental investigation into the synthesis and properties of this molecule is warranted to fully unlock its potential in medicinal chemistry.
References
-
Mao, J., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. Angewandte Chemie International Edition, 54(47), 13672-13680. Available from: [Link]
-
The Role of 3-Fluoroaniline in Modern Pharmaceutical Synthesis. (n.d.). LinkedIn. Available from: [Link]
-
Fluoroaniline Series. (n.d.). Sparrow Chemical. Available from: [Link]
-
Key, B. D., et al. (2001). Defluorination of Organofluorine Sulfur Compounds by Pseudomonas Sp. Strain D2. Environmental Science & Technology, 35(22), 4542–4547. Available from: [Link]
-
The Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12. Available from: [Link]
-
Jayaprakash, J., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 39(15), 5483-5494. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Novel photoredox-active group for the generation of fluorinated radicals from difluorostyrenes. Available from: [Link]
-
PubChemLite. (n.d.). This compound. Available from: [Link]
-
This compound. (n.d.). ChemBK. Available from: [Link]
-
Other drugs containing thioethers. (n.d.). ResearchGate. Available from: [Link]
-
1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062103). (n.d.). Human Metabolome Database. Available from: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Available from: [Link]
-
Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Thioester chemistry in mutual prodrug design for antihypertensives. (2024). BenchSci. Available from: [Link]
-
Thioether linkage chemistry: perspectives and prospects in therapeutic designing. (n.d.). ResearchGate. Available from: [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available from: [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2018). PMC. Available from: [Link]
-
Gerig, J. T. (2001). Fluorine NMR. Available from: [Link]
-
Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. (2013). PubMed. Available from: [Link]
-
Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. (2024). PMC. Available from: [Link]
-
18.9: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. Available from: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available from: [Link]
-
2-(Phenylsulfanyl)aniline. (n.d.). ResearchGate. Available from: [Link]
- EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline. (1984). Google Patents.
-
2-Chloro-5-fluoroaniline. (n.d.). MySkinRecipes. Available from: [Link]
-
Halothane Hepatotoxicity and the Reduced Derivative, 1,1,1-Trifluoro-2-chloroethane. (1976). Anesthesiology, 44(5), 381-385. Available from: [Link]
-
Preparation of Thioaminals in Water. (2022). MDPI. Available from: [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2022). Scientific Reports, 12(1), 1969. Available from: [Link]
-
Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Journal of Molecular Structure, 1176, 736-746. Available from: [Link]
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2022). Pharmaceuticals, 15(11), 1362. Available from: [Link]
- US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines. (2003). Google Patents.
-
Halothane hepatotoxicity and the reduced derivative, 1,1,1-trifluoro-2-chloroethane. (1976). PubMed. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Novel Fluoroaniline Derivatives
Introduction: The Privileged Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluoroaniline derivatives, in particular, are indispensable building blocks, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and high-performance polymers.[2][3][4][5] The unique properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities—allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, often leading to improved efficacy and reduced side effects.[1][6][7]
This guide provides an in-depth exploration of the principal synthetic pathways to novel fluoroaniline derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights into the mechanisms, optimization, and safe execution of these critical transformations. The protocols described herein are designed to be self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Foundational Synthetic Pathways: The Workhorse Reactions
The most direct and widely employed strategies for synthesizing fluoroanilines rely on the transformation of readily available precursors. The choice of pathway is dictated by the starting material, desired substitution pattern, and scale of the reaction.
Reduction of Fluoronitroaromatics
The reduction of a nitro group on a fluorinated aromatic ring is arguably the most common and efficient route to fluoroanilines.[8][9] This transformation is attractive due to the commercial availability of a wide range of fluoronitrobenzene precursors. The two primary methodologies are catalytic hydrogenation and chemical reduction.
Causality Behind Method Selection: The choice between catalytic hydrogenation and chemical reduction often hinges on functional group tolerance, scale, and environmental considerations. Catalytic hydrogenation is generally cleaner, producing water as the primary byproduct, and often results in higher purity products.[9] However, the catalyst can be sensitive to poisoning by other functional groups (e.g., sulfur), and the requirement for pressurized hydrogen gas may be a limitation for some laboratories. Chemical reduction, particularly with iron in acidic media, is robust, inexpensive, and less sensitive to other functional groups, making it highly suitable for large-scale industrial production, though it generates significant amounts of iron sludge.[9]
Method 1: Catalytic Hydrogenation This method offers high yields and purity by utilizing a catalyst, typically palladium on carbon (Pd/C), to facilitate the reaction with hydrogen gas.[10][11]
Detailed Experimental Protocol: Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation [11]
-
Setup: To a solution of 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL) in a suitable reaction flask, add 10% Pd/C (0.020 mmol, 1 mol%).
-
Reaction: Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Use caution as the catalyst can be pyrophoric.
-
Isolation: Wash the filter cake with dichloromethane (DCM, 25 mL).
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.
Method 2: Iron-Based Chemical Reduction A classic and scalable method that uses a metal, like iron powder, in an acidic medium to reduce the nitro group.[8][9]
Detailed Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline via Iron Reduction [9]
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, create a slurry of iron powder (e.g., 3 equivalents) in a mixture of ethanol and water.
-
Initiation: Heat the mixture to approximately 60°C with vigorous stirring.
-
Reaction: Add a small amount of hydrochloric acid to initiate the reaction. Then, slowly and portion-wise, add the 3-chloro-4-fluoronitrobenzene (1 equivalent). The reaction is exothermic; maintain the temperature between 80-90°C by controlling the addition rate.
-
Completion: Continue stirring until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture and neutralize it with an aqueous base (e.g., sodium carbonate).
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or DCM.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization if necessary.
Table 1: Comparison of Reduction Methodologies for Fluoroaniline Synthesis
| Feature | Catalytic Hydrogenation (Pd/C) | Iron/Acid Reduction |
|---|---|---|
| Typical Yield | >95%[11] | 85-95%[9] |
| Purity | Generally very high | Good, may require further purification |
| Key Reagents | H₂, Pd/C catalyst | Fe, HCl/Acetic Acid |
| Advantages | High purity, clean reaction (water byproduct) | Low cost, robust, good functional group tolerance |
| Disadvantages | Catalyst can be pyrophoric and expensive, H₂ gas handling | Generates large amounts of metal waste, work-up can be extensive |
| Ideal Scale | Laboratory to pilot scale | Pilot to industrial scale |
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a powerful method for introducing an amine functionality onto a fluoroaromatic ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a suitable leaving group.[12]
The Causality of the SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[12]
-
Addition: A nucleophile (e.g., ammonia or an amine) attacks the carbon atom bearing the leaving group. This is the rate-determining step. The presence of EWGs is critical as they delocalize and stabilize the negative charge of the resulting intermediate, known as a Meisenheimer complex.[13]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.
Interestingly, in the context of SNAr, fluoride is an excellent leaving group, often superior to other halogens. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which accelerates the slow, rate-determining first step.[13]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination [14]1. Setup: In a glovebox or using standard Schlenk technique, add the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., sodium tert-butoxide, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (2-4 mol%) to an oven-dried reaction vessel equipped with a stir bar. 2. Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. 3. Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110°C) with stirring for the specified time (4-24 hours). Monitor progress by TLC, GC, or LC-MS. 4. Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. 5. Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 6. Purification: Purify the crude product by flash column chromatography on silica gel.
Essential Safety Protocols for Fluorinated Compound Synthesis
A commitment to safety is non-negotiable when working with fluorinated compounds and the reagents used to synthesize them. A thorough understanding of the hazards is the foundation of safe laboratory practice. [15] General Handling and PPE:
-
Engineering Controls: Always handle volatile or toxic fluorinated compounds and reagents in a certified chemical fume hood to minimize inhalation exposure. [15]* Personal Protective Equipment (PPE): Standard PPE includes chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. When handling highly corrosive or readily absorbed compounds, double-gloving is recommended. [15]* Working Alone: Avoid working with highly hazardous fluorinated compounds when alone in the laboratory. [15] Specific Hazards:
-
Fluorinating Agents: Many reagents used to introduce fluorine are highly reactive and toxic. Handle with extreme care according to their specific Safety Data Sheet (SDS) protocols.
-
Hydrogen Fluoride (HF) Generation: Some reactions or decompositions can generate HF, which is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful but can result in deep tissue damage. [16] * Emergency Preparedness: Before beginning any work with the potential to generate HF, ensure that a tube of 2.5% calcium gluconate gel is readily accessible. All personnel must be trained in its proper application. [16][17] Emergency Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For known or suspected HF exposure, apply calcium gluconate gel to the area after flushing and seek immediate medical attention. [15][16]* Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [15]* Spills: For small spills, alert others and contain the spill with a compatible absorbent material. For large spills or those involving highly hazardous materials, evacuate the area and contact the institution's emergency response team. [15]
Conclusion and Future Outlook
The synthesis of novel fluoroaniline derivatives is a dynamic and evolving field, essential for progress in medicine and materials science. While foundational methods like the reduction of fluoronitroaromatics remain mainstays for their robustness and scalability, modern catalytic techniques such as the Buchwald-Hartwig amination have revolutionized access to complex and previously unattainable structures. These powerful tools provide researchers with the flexibility to design and construct next-generation molecules with precisely tailored properties.
Future advancements will likely focus on developing more sustainable and efficient catalytic systems, expanding the scope of late-stage fluorination, and devising pathways to challenging polyfluorinated aniline derivatives. [18][19]A deep understanding of the mechanisms and practical considerations outlined in this guide will empower scientists to navigate these synthetic challenges, ensuring the safe and effective creation of the innovative fluoroaniline building blocks that will shape the future of chemical and pharmaceutical research.
References
- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Vertex AI Search.
- Fluoroaniline Series - Sparrow Chemical. Sparrow Chemical.
- Fluorine in drug design: a case study with fluoroanisoles. PubMed.
- The Role of 3-Fluoroaniline in Modern Pharmaceutical Synthesis. Vertex AI Search.
- CN102173995A - Synthesis method of m-fluoroaniline.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central.
- Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Applic
- CN102173995B - Synthesis method of m-fluoroaniline.
- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
- Safety and handling of fluorin
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
- Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Vertex AI Search.
- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Synthesis and characterization of fluorine-substituted polyanilines.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- Nucleophilic Arom
- The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- 4-Fluoroaniline synthesis. ChemicalBook.
- Buchwald–Hartwig amin
- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
- Recent advances in the preparation of semifluorin
- Scale-Up Guide: Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov.
- Fluorine Safety. Purdue University.
- Section I - Zakarian Lab Safety Protocol. Zakarian Lab.
- Safe Handling. Sigma-Aldrich.
- Aniline Synthesis via Tin Reduction (Science Explained). YouTube.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 11. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 12. vapourtec.com [vapourtec.com]
- 13. youtube.com [youtube.com]
- 14. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 17. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 18. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Recent advances in the preparation of semifluorinated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
Prepared by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the spectroscopic characterization and structural elucidation of the novel compound, 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline (Molecular Formula: C₈H₈F₃NS).[1] As detailed spectroscopic data for this specific molecule is not widely published, this document serves as an in-depth, predictive guide for researchers, scientists, and drug development professionals. By leveraging foundational spectroscopic principles and established methodologies, we will outline the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure data integrity and reproducibility.
Part 1: Molecular Overview and Analytical Strategy
The target molecule, this compound, possesses a unique combination of functional groups: a primary aromatic amine, a thioether linkage, and two distinct fluorine environments (an aromatic C-F bond and a difluoroethyl group). This structural complexity necessitates a multi-technique analytical approach for unambiguous confirmation. Our strategy integrates ¹H, ¹³C, and ¹⁹F NMR for detailed structural and connectivity mapping, High-Resolution Mass Spectrometry (HRMS) for elemental composition confirmation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification.
Caption: Workflow for NMR data acquisition and analysis.
Part 3: High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy, typically to within 5 ppm. [2][3]This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places. [4]
Predicted HRMS Data
-
Molecular Formula : C₈H₈F₃NS
-
Monoisotopic Mass : 223.0333
-
Predicted [M+H]⁺ Ion : 224.0411
The high-resolution measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isobaric compounds. [4][5]
Predicted Fragmentation Pattern (Electron Ionization - EI)
Under EI conditions, the molecular ion will fragment in predictable ways, providing further structural clues. [6][7]
| m/z (Fragment Ion) | Proposed Structure / Neutral Loss | Rationale |
|---|---|---|
| 223 | [C₈H₈F₃NS]⁺˙ (Molecular Ion) | The parent ion. |
| 160 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical. |
| 111 | [M - SCH₂CHF₂]⁺ | Cleavage of the C-S bond, loss of the difluoroethylthio side chain. |
| 83 | [CH₂CHF₂]⁺ | Fragment corresponding to the difluoroethyl group. |
Note: Fragmentation in fluorinated compounds can be complex, sometimes involving fluorine migration.[8][9]
Experimental Protocol: HRMS Data Acquisition (ESI-TOF)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source. [5]3. Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Set the source parameters (e.g., gas temperature, gas flow) to optimize desolvation and ion formation.
-
Mass Analysis : Acquire data in positive ion mode to observe the [M+H]⁺ ion. Set the mass range to acquire data from m/z 50 to 500.
-
Calibration : Ensure the instrument is calibrated with a known standard immediately before or during the analysis to ensure high mass accuracy.
-
Data Analysis : Process the acquired spectrum to determine the accurate mass of the peak corresponding to the [M+H]⁺ ion. Use software to calculate the elemental composition and compare it with the theoretical value. [5]
Caption: Workflow for HRMS data acquisition via ESI.
Part 4: Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |
| 1620 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine |
| 1600, 1500 | Medium-Strong | C=C Stretch (in-ring) | Aromatic Ring |
| 1330 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 1250 - 1100 | Strong | C-F Stretch | Aromatic C-F & Aliphatic C-F₂ |
| 900 - 675 | Strong | C-H "oop" Bend | Aromatic Ring |
Note: Table compiled from standard IR correlation charts.[10][11][12][13][14]
Experimental Protocol: FT-IR Data Acquisition (ATR)
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. [15]2. Background Scan : Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum. [16]3. Sample Application : Place a small amount of the solid sample directly onto the ATR crystal. [17]4. Apply Pressure : Use the pressure arm to ensure firm and even contact between the sample and the crystal. [17]5. Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹. [16]6. Cleaning : After analysis, clean the sample from the crystal using a suitable solvent (e.g., isopropanol) and a soft wipe. [15]
Part 5: Data Synthesis & Structural Confirmation
The definitive structure of this compound is confirmed by the collective and corroborative nature of the data:
-
HRMS establishes the correct elemental formula (C₈H₈F₃NS).
-
FT-IR confirms the presence of key functional groups: a primary aromatic amine (N-H stretches and bend), an aromatic ring (C=C and C-H stretches), and carbon-fluorine bonds (strong C-F stretches).
-
NMR provides the complete structural map. ¹H and ¹³C NMR define the carbon-hydrogen framework and its substitution pattern, while ¹⁹F NMR confirms the two distinct fluorine environments. 2D NMR experiments (such as COSY, HSQC, and HMBC) would further solidify the connectivity between proton, carbon, and fluorine nuclei.
Together, these three spectroscopic techniques provide a self-validating system, leaving no ambiguity in the final structural assignment.
References
-
Bruker. (n.d.). ATR FTIR Standard Operating Procedure. University of Toronto Scarborough. [Link]
-
Gerig, J. T. (2004). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
-
(n.d.). NMR sample preparation guidelines. [Link]
-
(n.d.). Nmr spectroscopy of fluorine 19. Slideshare. [Link]
-
(n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
-
Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. [Link]
-
(n.d.). NMR Sample Preparation Guide. Scribd. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
ResolveMass Laboratories Inc. (2025). High-Resolution Mass Spectrometry FAQs. [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. [Link]
-
Gerig, J. T. (2004). Principles and Topical Applications of 19F NMR Spectrometry. Semantic Scholar. [Link]
-
(2021). FTIR Spectrophotometer - Operation & Calibration - Guidelines - SOPs. [Link]
-
(n.d.). IR: amines. [Link]
-
Yu, J. X., Hall, G. M., & Cody, M. J. (2014). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2026). The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube. [Link]
-
Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. [Link]
-
(n.d.). Table of Characteristic IR Absorptions. [Link]
-
(2024). SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]
-
Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]
-
(n.d.). Infrared Spectroscopy. [Link]
-
Wiley. (n.d.). 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
(n.d.). IR Chart. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Patiny, L., & Banfi, D. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
-
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
ChemAxon. (n.d.). NMR Predictor. [Link]
-
Li, Y., et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
(n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
(2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]
-
PubChem. (n.d.). 3,5-Difluoroaniline. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline. [Link]
-
PubChem. (n.d.). 2,6-Difluoroaniline. [Link]
-
PubChem. (n.d.). 2-Fluoroaniline. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. infinitalab.com [infinitalab.com]
- 3. measurlabs.com [measurlabs.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. pharmapath.in [pharmapath.in]
- 17. youtube.com [youtube.com]
Potential biological activity of difluoroethyl thioether compounds
An In-Depth Technical Guide to the Potential Biological Activity of Difluoroethyl Thioether Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of α,α-difluoroethyl thioether (Ar–SCF₂CH₃) compounds, a promising structural motif in modern medicinal chemistry. We will delve into the unique physicochemical properties, metabolic fate, synthetic strategies, and potential biological activities of this class of molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rationale for Fluorine in Drug Design: A Paradigm of Enhanced Properties
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug discovery.[1] Fluorinated substituents can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[2] Among the vast arsenal of fluorinated groups, the trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups are widely used to block metabolic oxidation.[1] However, these groups can significantly increase lipophilicity, potentially leading to undesirable pharmacokinetic profiles.[3]
This has spurred the exploration of alternative fluorinated motifs that offer a more nuanced modulation of molecular properties. The α,α-difluoroethyl thioether (–SCF₂CH₃) group has emerged as a particularly attractive option, providing a unique balance of metabolic stability and polarity.[3]
Physicochemical Landscape and Metabolic Profile of Aryl α,α-Difluoroethyl Thioethers
The true value of the Ar–SCF₂CH₃ motif lies in its distinct physicochemical and metabolic characteristics, which offer tangible advantages over more conventional fluorinated groups.
A Favorable Lipophilicity Profile
A critical parameter in drug design is the octanol-water partition coefficient (Log P), which measures a compound's lipophilicity. High lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity. The Ar–SCF₂CH₃ motif is significantly less lipophilic (more polar) than its trifluoromethylthio (Ar–SCF₃) analogue.[3][4] This property can be strategically leveraged to fine-tune the overall pharmacokinetic profile of a lead compound, potentially improving its "drug-likeness."[3]
| Moiety | Relative Lipophilicity | Key Metabolic Feature |
| Ar–SCF₂CH₃ | Moderate | Oxidation at sulfur; no defluorination observed.[3] |
| Ar–SCF₃ | High | Oxidation at sulfur.[3] |
| Ar–OCF₂CH₃ | Moderate | Susceptible to hydrolytic defluorination.[3] |
| Ar–OCH₃ | Low | Prone to O-demethylation (metabolic liability).[5][6] |
Table 1: Comparative properties of the Ar–SCF₂CH₃ motif and related bioisosteres.
Metabolic Pathway and Stability
Understanding a compound's metabolic fate is paramount for predicting its in-vivo behavior. The primary metabolic vulnerability of thioethers is oxidation at the sulfur atom.[7] Studies using the fungus Cunninghamella elegans, a well-established model for mimicking mammalian Phase I metabolism, have elucidated the metabolic pathway of aryl α,α-difluoroethyl thioethers.[2][3]
The sulfur atom is rapidly oxidized by cytochrome P450 (CYP450) enzymes to the corresponding sulfoxide (Ar–S(O)CF₂CH₃).[3][4] This is followed by a significantly slower oxidation to the sulfone (Ar–S(O₂)CF₂CH₃).[3][4]
Crucially, these studies found no evidence of defluorination .[3] This metabolic stability is a marked advantage over the analogous α,α-difluoroethyl oxygen ether (Ar–OCF₂CH₃), which is susceptible to hydrolytic defluorination.[3] The stability of the C-F bonds in the Ar–SCF₂CH₃ motif makes it a robust substituent for mitigating metabolic degradation.
Diagram 1: Metabolic oxidation pathway of aryl α,α-difluoroethyl thioethers.
Synthesis and Methodologies
The accessibility of a chemical motif is key to its adoption in drug discovery programs. Aryl α,α-difluoroethyl thioethers can be readily prepared from widely available starting materials, primarily thiols.[3][8] The synthesis of the carbon-sulfur bond is a common operation in the pharmaceutical industry, with established methods like nucleophilic aromatic substitution (SₙAr) and metal-catalyzed thiolation being widely employed.[7]
Protocol 1: General Synthesis of an Aryl α,α-Difluoroethyl Thioether
This protocol describes a representative nucleophilic substitution approach for synthesizing the target compounds. The causality behind this choice is its reliability and broad substrate scope, allowing for the coupling of an aryl halide with a difluoroethyl thiol equivalent.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the appropriate aryl thiol (Ar-SH) (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq.), portion-wise at 0 °C to generate the thiolate anion in situ. Stir the mixture for 30 minutes. The formation of the more nucleophilic thiolate is essential for an efficient reaction.
-
Electrophilic Addition: Add a suitable 1,1-difluoro-2-haloethane (e.g., 1-bromo-2,2-difluoroethane) (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired aryl α,α-difluoroethyl thioether.
Potential Biological Activities and Mechanisms of Action
While research into the specific biological targets of difluoroethyl thioether compounds is ongoing, their structural and electronic properties suggest several promising avenues for therapeutic intervention, particularly in oncology.
Bioisosterism and Target Engagement
The concept of bioisosteric replacement—substituting one group for another with similar physical or chemical properties—is a powerful strategy in drug design to enhance activity or improve pharmacokinetics.[9][10] The difluoroethyl group (–CF₂CH₃) serves as an effective bioisostere for the metabolically labile methoxy group (–OCH₃).[5][6] This substitution can lead to improved metabolic stability and enhanced biological potency.[6]
The –SCF₂H group, a close analogue, is considered a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl or thiol groups.[2] This suggests that the difluoroethyl thioether moiety could engage in unique hydrogen bonding interactions within an enzyme's active site, potentially increasing binding affinity and selectivity compared to non-fluorinated or methoxy-containing analogues.[2]
Diagram 2: Hypothesized interaction of an Ar-SCF₂CH₃ motif in an enzyme active site.
Anticancer Potential
Thioether-containing heterocyclic compounds are being actively investigated as a new class of potent anticancer agents.[11] Furthermore, fluorinated derivatives of heterocyclic scaffolds have demonstrated significant cytotoxicity against cancer cell lines, such as the estrogen-dependent breast cancer line MCF-7.[12][13] Given these precedents, difluoroethyl thioether derivatives of various scaffolds represent a promising area for the discovery of novel antineoplastic agents.[14]
One potential mechanism of action is the inhibition of key enzymes involved in cancer cell proliferation. For instance, certain thioether compounds have been shown to inhibit fatty acid synthase (FAS), an enzyme overexpressed in many cancers, by interacting with essential sulfhydryl groups in its active site.[15] The unique electronic properties of the difluoroethyl thioether moiety could modulate this interaction for enhanced potency and selectivity.
Experimental Workflow for Biological Evaluation
A self-validating system of protocols is essential for assessing the therapeutic potential of new chemical entities. The following workflow outlines key experiments for characterizing the metabolism and anticancer activity of novel difluoroethyl thioether compounds.
Diagram 3: Integrated workflow for synthesis and biological evaluation.
Protocol 2: In Vitro Metabolism Using Cunninghamella elegans
This protocol is based on established methodologies for mimicking mammalian drug metabolism.[3][16] The choice of C. elegans is justified by its rich and diverse expression of cytochrome P450 enzymes.[2][3]
Step-by-Step Methodology:
-
Culture Preparation: Prepare a suitable growth medium (e.g., potato dextrose broth) in flasks and sterilize. Inoculate the flasks with C. elegans and incubate at 28 °C with rotary agitation (180 rpm) for 72 hours to obtain a mature fungal culture.[16]
-
Compound Incubation: Dissolve the test difluoroethyl thioether compound (5–10 mg) in a minimal volume of a biocompatible solvent like DMF (50 µL). Add this solution to the mature fungal culture.[16]
-
Biotransformation: Continue the incubation at 28 °C and 180 rpm for an additional 72 hours.[16]
-
Extraction: After incubation, separate the fungal biomass from the liquid culture via centrifugation. Extract the supernatant (liquid medium) sequentially with ethyl acetate (3x) and dichloromethane (3x).[16]
-
Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude extract by ¹H and ¹⁹F NMR and LC-MS to identify metabolites.[16]
-
Purification: Purify the identified metabolites using reversed-phase HPLC for full structural characterization.[16]
Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol provides a standard method for assessing a compound's ability to inhibit cancer cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test difluoroethyl thioether compound in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Outlook
The α,α-difluoroethyl thioether motif is a valuable and strategically important substituent in modern drug discovery. It offers a compelling combination of metabolic stability, resistance to defluorination, and a favorable polarity profile compared to more heavily fluorinated analogues.[3] Its ability to act as a bioisostere for metabolically vulnerable groups presents a clear path to enhancing the pharmacokinetic properties of lead compounds.[5][6]
Future research should focus on synthesizing diverse libraries of difluoroethyl thioether-containing molecules to probe a wider range of biological targets. Elucidating specific mechanisms of action, particularly in the context of oncology and enzyme inhibition, will be critical. As synthetic methodologies continue to advance, the incorporation of this versatile motif is poised to become an increasingly powerful tool for developing safer and more effective therapeutics.
References
-
Rodil, A., Slawin, A. M. Z., Al-Maharik, N., Tomita, R., & O'Hagan, D. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1441–1447. [Link]
-
Messara, A., Vanthuyne, N., Diter, P., & Leroux, F. R. (2021). Fluorine-containing substituents: Metabolism of the α,α-difluoroethyl thioether motif. ResearchGate. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Rodil, A., Slawin, A. M. Z., Al-Maharik, N., Tomita, R., & O'Hagan, D. (2019). Supporting Information: Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journals. [Link]
-
Newton, J. J., Driedger, D., Nodwell, M. B., Schaffer, P., Martin, R., Britton, R., & Friesen, C. M. (2020). A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. Angewandte Chemie International Edition, 59(43), 19062-19067. [Link]
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941–951. [Link]
-
Couturier, C., Slawin, A. M. Z., & O'Hagan, D. (2017). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Organic & Biomolecular Chemistry, 15(3), 541-546. [Link]
-
Ahmad, I., et al. (2021). Thioethers: An Overview. ResearchGate. [Link]
-
Guo, S. H., Zhang, X. L., Pan, G. F., Zhu, X. Q., Gao, Y. R., & Wang, Y. Q. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. Angewandte Chemie International Edition in English, 57(6), 1663–1667. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2967–2982. [Link]
-
Zhou, Q., Ruffoni, A., Gianatassio, R., Fujiwara, Y., Sella, E., Shabat, D., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(13), 3949-3952. [Link]
-
Wu, X., Liu, J., Wang, Y., & Liu, Z. (2011). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Journal of Agricultural and Food Chemistry, 59(23), 12268–12274. [Link]
-
Zhou, Q., Ruffoni, A., Gianatassio, R., Fujiwara, Y., Sella, E., Shabat, D., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. NIH Public Access. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Sławiński, J., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(24), 8963. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Kim, J., et al. (2022). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 23(3), 1145–1154. [Link]
-
Sławiński, J., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed. [Link]
-
Gmiński, R., & Gmińska, K. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(19), 6523. [Link]
Sources
- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer | MDPI [mdpi.com]
- 13. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. beilstein-journals.org [beilstein-journals.org]
Substituted Anilines in Modern Research: A Technical Guide for Scientists and Drug Development Professionals
Abstract
Substituted anilines represent a cornerstone of modern chemical and pharmaceutical research, serving as versatile building blocks for a vast array of functional molecules. Their inherent structural modularity allows for the fine-tuning of electronic, steric, and physicochemical properties, making them indispensable in the rational design of novel therapeutics, advanced materials, and specialized chemical agents. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of substituted anilines. We delve into both classical and contemporary synthetic methodologies, offering detailed, field-proven protocols. The guide further explores the critical role of analytical techniques in ensuring structural integrity and purity. A significant focus is placed on the structure-activity relationships (SAR) of substituted anilines, particularly in the context of medicinal chemistry, with a dedicated section on their emerging role as modulators of critical signaling pathways in cancer. Finally, we examine their utility in materials science, specifically as corrosion inhibitors and as monomers for advanced polymers. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to accelerate innovation in their respective fields.
The Enduring Significance of the Substituted Aniline Scaffold
The aniline framework, a simple benzene ring bearing an amino group, belies the profound impact its substituted derivatives have had across scientific disciplines. The ability to introduce a wide variety of functional groups at various positions on the aromatic ring, as well as on the nitrogen atom, provides a powerful toolkit for medicinal chemists and materials scientists. In drug discovery, this functionalization is key to optimizing a compound's pharmacological profile, including its potency, selectivity, bioavailability, and metabolic stability. However, the aniline moiety itself is often associated with metabolic liabilities, leading to the formation of reactive metabolites.[1] This has spurred significant research into isosteric replacements and the strategic design of substituted anilines to mitigate these undesirable properties while retaining or enhancing therapeutic efficacy.
Synthetic Strategies for Accessing Substituted Anilines
The synthesis of substituted anilines can be broadly categorized into two approaches: functionalization of a pre-existing aniline core and the construction of the aniline ring system with the desired substituents already in place.
Classical Approaches: Electrophilic Aromatic Substitution
A traditional and widely used method for introducing substituents onto the aniline ring is electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director. To control the reaction and avoid polysubstitution, the amino group is often protected, typically as an acetanilide.
This protocol details the synthesis of 4-bromoaniline, a common intermediate, via the bromination of aniline, incorporating a protection step to ensure regioselectivity.[1][2]
Step 1: Protection of the Amino Group (Acetylation)
-
In a 250 mL Erlenmeyer flask, dissolve 10 g of aniline in 30 mL of glacial acetic acid.
-
To this solution, add 12 mL of acetic anhydride with constant stirring.
-
Heat the mixture gently on a water bath for 15-20 minutes.
-
Pour the hot solution into a beaker containing 250 mL of crushed ice.
-
Stir the mixture until the acetanilide precipitates out as a white solid.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the acetanilide from hot water to obtain pure crystals.
Step 2: Bromination of Acetanilide
-
In a 100 mL flask, dissolve 5 g of the purified acetanilide in 15 mL of glacial acetic acid.
-
In a separate beaker, prepare a solution of 2.5 mL of bromine in 15 mL of glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring. Maintain the temperature below 25°C using an ice bath.
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture into 100 mL of cold water. The p-bromoacetanilide will precipitate.
-
Filter the solid and wash thoroughly with cold water to remove excess bromine and acetic acid.
Step 3: Deprotection (Hydrolysis) of p-Bromoacetanilide
-
Transfer the crude p-bromoacetanilide to a 100 mL round-bottom flask.
-
Add 20 mL of 10% aqueous hydrochloric acid.
-
Reflux the mixture for 30-45 minutes until the solid dissolves completely.
-
Cool the solution and neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The 4-bromoaniline will precipitate as a solid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from ethanol-water.
Modern Catalytic Methods: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This reaction allows for the synthesis of a wide range of substituted anilines from aryl halides or triflates and primary or secondary amines, offering excellent functional group tolerance and broad substrate scope.[4][5]
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Analytical Characterization of Substituted Anilines
The unambiguous characterization of synthesized substituted anilines is paramount to ensure their identity, purity, and suitability for downstream applications. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches and bends, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying the components of a mixture. A typical HPLC method for aniline analysis would utilize a C18 reversed-phase column with a mobile phase consisting of an acetonitrile-water gradient and UV detection.[6][7]
-
Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable aniline derivatives. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection.[8]
This protocol provides a general starting point for the HPLC analysis of a substituted aniline derivative. Method optimization will be required based on the specific properties of the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the substituted aniline and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid. A typical gradient might start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the analyte (typically around 254 nm).
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
The purity of the sample is assessed by the peak area percentage of the main component.
-
Quantification can be performed by creating a calibration curve with standards of known concentrations.
-
Structure-Activity Relationships (SAR) in Medicinal Chemistry
The systematic modification of the aniline scaffold and the subsequent evaluation of the biological activity of the resulting derivatives is a cornerstone of modern drug discovery. This process, known as establishing a structure-activity relationship (SAR), provides crucial insights into how chemical structure influences therapeutic effects.
Anticancer Activity
Substituted anilines are prevalent in a wide range of anticancer agents. The nature and position of the substituents can significantly impact their potency and selectivity.
| Compound Class | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole Aniline | Varied | MCF-7 (Breast) | 5.3 - 45.7 | |
| Benzothiazole Aniline | Varied | A549 (Lung) | 9.8 - >50 | |
| Benzothiazole Aniline | Varied | HepG2 (Liver) | 12.9 - >50 | |
| Phenylacetamide Derivative | p-nitro | SKNMC (Neuroblastoma) | 10.8 | [9] |
| Phenylacetamide Derivative | m-chloro | HepG2 (Liver) | 11.6 | [9] |
| Carbazole Derivative | Varied | MCF-7 (Breast) | 6.44 - >50 | [10] |
Antimicrobial Activity
The development of new antimicrobial agents is a critical area of research. Substituted anilines have shown promise as scaffolds for the development of novel antibacterial and antifungal compounds.
| Compound Class | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Trifluoromethylphenyl | S. epidermidis | 1.56 | [11] |
| Pyrazole Derivative | Trifluoromethylphenyl | E. faecium | 0.78 | [11] |
| Coumarin-Quinone Hybrid | Varied | S. aureus | 107.28 (IC50, µM) | [12] |
| Coumarin-Quinone Hybrid | Varied | P. aeruginosa | 129.63 (IC50, µM) | [12] |
Modulation of Signaling Pathways in Cancer
Recent research has highlighted the ability of specific substituted aniline derivatives to modulate key signaling pathways implicated in cancer progression. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13]
A novel aniline derivative, pegaharoline A, isolated from Peganum harmala, has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells by blocking the PI3K/AKT/mTOR pathway.[14][15] This compound induces apoptosis and autophagy in cancer cells, highlighting the potential of substituted anilines as targeted cancer therapeutics.
Caption: The inhibitory effect of a substituted aniline on the PI3K/AKT/mTOR pathway.
Applications in Materials Science
The utility of substituted anilines extends beyond the life sciences into the realm of materials science, where their unique electronic and chemical properties are harnessed for various applications.
Corrosion Inhibitors
Substituted anilines are effective corrosion inhibitors for various metals and alloys in acidic media.[16] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. The electronic properties of the substituents play a crucial role in their inhibitory efficiency, with electron-donating groups generally enhancing performance.
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |
| 2,4-Dimethylaniline | N80 Steel | 15% HCl | 77.3 | [16] |
| 2-Ethylaniline | N80 Steel | 15% HCl | 78.3 | [16] |
| p-Anisidine | Mild Steel | 3% HF | >90 | |
| 3-(1,3-oxazol-5-yl)aniline | Mild Steel | 1 M HCl | 93.5 | [17] |
This protocol outlines a fundamental method for evaluating the corrosion inhibition efficiency of a substituted aniline.[18][19]
-
Preparation of Metal Coupons:
-
Cut metal coupons of a standard size (e.g., 2 cm x 2 cm x 0.1 cm).
-
Polish the coupons with successively finer grades of emery paper, wash with distilled water, degrease with acetone, and dry.
-
Accurately weigh each coupon.
-
-
Preparation of Test Solutions:
-
Prepare the corrosive medium (e.g., 1 M HCl).
-
Prepare solutions of the corrosive medium containing different concentrations of the substituted aniline inhibitor.
-
-
Corrosion Test:
-
Immerse the pre-weighed coupons in the test solutions (with and without inhibitor) for a specified period (e.g., 6 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash them with distilled water and acetone, dry, and reweigh.
-
-
Calculation of Inhibition Efficiency (IE%):
-
Calculate the weight loss for each coupon.
-
The IE% is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
Advanced Polymers and Sensors
Polyaniline (PANI) is a conducting polymer that has garnered significant interest due to its unique electrical and optical properties. The polymerization of substituted anilines allows for the synthesis of PANI derivatives with tailored properties for specific applications, such as chemical sensors.[5][20]
This protocol describes a general method for the chemical oxidative polymerization of aniline.[20][21]
-
Monomer Solution Preparation:
-
In a beaker, dissolve a specific amount of aniline (e.g., 0.1 M) in an acidic solution (e.g., 1 M HCl). Cool the solution in an ice bath.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve an oxidizing agent, such as ammonium persulfate (APS), in the same acidic solution.
-
-
Polymerization:
-
Slowly add the oxidant solution to the chilled monomer solution with constant stirring.
-
The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.
-
Continue stirring for a few hours to ensure complete polymerization.
-
-
Work-up and Characterization:
-
Collect the polyaniline precipitate by filtration.
-
Wash the polymer with the acidic solution and then with deionized water until the filtrate is colorless.
-
Dry the polymer in a vacuum oven.
-
The synthesized polyaniline can be characterized by FT-IR, UV-Vis spectroscopy, and its conductivity can be measured.
-
Future Outlook
The field of substituted aniline research continues to evolve, driven by the persistent demand for novel molecules with enhanced properties. In medicinal chemistry, the focus will likely remain on the design of highly selective and potent drug candidates with improved safety profiles. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will further accelerate the discovery process. In materials science, the development of "smart" polymers and corrosion inhibitors based on functionalized anilines holds immense promise for a wide range of technological advancements. The inherent versatility of the substituted aniline scaffold ensures its continued prominence as a privileged structure in both academic and industrial research for the foreseeable future.
References
- Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020).
- Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel in Hydrochloric Acid Medium. (2011). Asian Journal of Chemistry.
- Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (2019). PubMed.
- Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing.
- Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. (n.d.). SciSpace.
- Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing. (n.d.). PMC.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). NIH.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC - PubMed Central.
- Buchwald-Hartwig Amin
- PI3K/AKT/mTOR p
- Results of antimicrobial activity IC50 was calculated and tabulated in... (n.d.).
- Buchwald–Hartwig amin
- Inhibition effect of some aniline compounds on corrosion of mild steel in 3% HF. (n.d.). NISCAIR Online Periodicals Repository.
- 1+ aniline derivatives stirred in 16 mL DCM, then DMAP and EDC were... (n.d.).
- Drug Discovery Workflow - Wh
- Structure of two aniline derivatives as potent anticancer lead compounds. (n.d.).
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- The synthesis and characterization of polyaniline nanocomposite. (n.d.). Theseus.
- Quantification of aniline and N-methylaniline in indigo. (2021). PMC - PubMed Central - NIH.
- HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies.
- Synthesis and Characterization of a Novel Nanosized Polyaniline. (2023). MDPI.
- Analytical Procedures for Aniline and Selected Derivatives in Wastew
- A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023). PubMed.
- A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (n.d.). MDPI.
- Antimicrobial activity of tested compounds characterized by IC 50 and MIC (mmol l -1 ). (n.d.).
- Elucidation of Corrosion Inhibition Mechanism by Means of Calcul
- Expert view: Optimising the hit-to-lead workflow. (2017). Drug Target Review.
- Modern Lead Optimization: A Journey through Science and Innovation. (2024).
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- Lead Optimization in Drug Discovery. (n.d.). Danaher Life Sciences.
- Inhibition effects of a new syntheses aniline derivative on the corrosion ofcarbon steel in hydrochloric acid solution. (n.d.). Semantic Scholar.
- Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution. (2023). International Journal of Low-Carbon Technologies | Oxford Academic.
- DOT Language. (2024). Graphviz.
- dot. (2022). Graphviz.
- (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2025).
- Evaluation of corrosion inhibitors. (n.d.).
- Corrosion Inhibitor Testing. (2025). Infinita Lab.
- Corrosion Inhibitor Testing Procedures. (n.d.). Scribd.
- User Guide — graphviz 0.
- Free Graphviz / Dot online editor. (n.d.). DevTools daily.
- a procedure for testing the effect of vapor phase corrosion inhibitors on combined multimetals. (1998). NACE.
- Graphviz and dot: Generating Diagrams with Code. (2022). YouTube.
- How can python write a dot file for GraphViz asking for some edges to be colored red?. (2014). Stack Overflow.
Sources
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem-space.com [chem-space.com]
- 5. Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. chalcogen.ro [chalcogen.ro]
- 16. asianpubs.org [asianpubs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. infinitalab.com [infinitalab.com]
- 19. scribd.com [scribd.com]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
A Technical Guide to 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline, a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a difluoroethyl group significantly modulates the molecule's physicochemical properties, offering unique advantages in the design of novel bioactive compounds. This document details the compound's physical and chemical properties, provides a plausible synthetic route with a detailed protocol, outlines robust analytical methodologies for quality control, and discusses its potential applications, particularly in drug development. The content is structured to provide both foundational knowledge and actionable insights for scientists working with this and structurally related compounds.
Introduction
Fluorinated organic compounds have become indispensable in modern drug discovery, with over 20% of all pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1] this compound belongs to the class of fluoroanilines, which are vital building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of three fluorine atoms, distributed between the aromatic ring and the ethyl sidechain, suggests that this molecule is engineered for enhanced biological performance and metabolic resistance. This guide serves as a central repository of technical information for this specific compound, identified by its CAS number 1178843-15-6.[3]
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is critical for its application in synthesis, formulation, and biological testing. The properties of this compound are summarized below. While experimentally determined data for this specific molecule is sparse, properties can be inferred from its structure and data on analogous compounds.
Table 1: Core Physicochemical and Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 1178843-15-6 | [3] |
| Molecular Formula | C₈H₈F₃NS | [3] |
| Molar Mass | 227.22 g/mol | [3] |
| Appearance | (Predicted) Light yellow to brown liquid or low-melting solid | - |
| Solubility | (Predicted) Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone, chloroform) | [4][5] |
| pKa (Aniline) | (Predicted) ~3-4 | - |
| logP | (Predicted) ~2.5-3.5 | - |
Expert Insight: The predicted low pKa of the aniline group, relative to aniline itself (pKa ~4.6), is a direct consequence of the electron-withdrawing effects of the fluorine atom on the aromatic ring and the difluoroethyl group. This reduced basicity is a key consideration for reaction conditions, as it makes the amine less nucleophilic and affects salt formation. The predicted logP suggests moderate lipophilicity, a desirable trait for drug candidates as it influences membrane permeability and absorption.[1]
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three main functional components: the aniline moiety, the fluorinated aromatic ring, and the difluoroethyl sulfide sidechain.
-
Aniline Moiety: The primary amine is a nucleophilic center and a weak base. It will readily react with electrophiles such as acyl chlorides, anhydrides, and isocyanates to form amides and ureas, respectively. It can also undergo diazotization when treated with nitrous acid at low temperatures, a classic reaction for converting anilines into a wide array of other functional groups.[6]
-
Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating amine group, but partially deactivated by the electron-withdrawing fluorine and thioether groups. The directing effects of these substituents will influence the regioselectivity of reactions like halogenation, nitration, and sulfonation.
-
Thioether and Difluoroethyl Groups: The sulfide linkage is generally stable but can be oxidized to sulfoxide and sulfone under specific conditions. The C-F bonds of the difluoroethyl group are highly stable and not susceptible to cleavage under typical synthetic conditions, contributing to the molecule's metabolic stability.
Stability and Storage: Like many anilines, this compound is likely susceptible to oxidation and discoloration upon exposure to air and light. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned in two key steps starting from 2,4-difluoro-1-nitrobenzene.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 1-fluoro-4-nitro-2-[(2,2-difluoroethyl)sulfanyl]benzene (Intermediate C)
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4-difluoro-1-nitrobenzene (1 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous dimethylformamide (DMF).
-
Reagent Addition: Slowly add 2,2-difluoroethanethiol (1.1 eq.) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting nitroarene is consumed.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate nitroarene.
Causality Insight: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, enhancing the basicity and facilitating the deprotonation of the thiol. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic substitution, ensuring regioselective formation of the desired thioether.
Step 2: Synthesis of this compound (D)
-
Setup: In a multi-neck flask under a nitrogen atmosphere, dissolve the intermediate nitroarene (1 eq.) from Step 1 in ethanol or acetic acid.
-
Reduction: Add iron powder (Fe, 3-5 eq.) and a catalytic amount of hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction by TLC/HPLC until the starting material disappears. The reduction of a nitro group is a common and reliable transformation in the synthesis of anilines.[7]
-
Workup: Cool the reaction, filter it through a pad of Celite to remove the iron salts, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure.
-
Extraction: Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude aniline.
-
Final Purification: Purify the crude product via flash column chromatography to obtain the final compound.
Analytical Methods for Quality Control
Ensuring the purity and identity of specialty chemicals is paramount. A multi-technique approach is recommended for the comprehensive characterization of this compound.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Key Parameters & Rationale |
|---|---|---|
| HPLC-UV | Purity assessment and quantification | Column: C18 reverse-phase (suited for moderate polarity). Mobile Phase: Gradient of acetonitrile/water. Detector: UV at ~254 nm (for aromatic system). Simple, robust method for routine purity checks.[8] |
| LC-MS | Identity confirmation and impurity profiling | Couples the separation power of HPLC with the mass selectivity of MS to confirm the molecular weight (227.22 m/z for [M+H]⁺) and identify trace impurities.[8] |
| ¹H, ¹⁹F, ¹³C NMR | Structural elucidation and confirmation | Provides unambiguous structural information. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of all three fluorine atoms.[8] |
| FTIR | Functional group identification | Will show characteristic peaks for N-H stretching (aniline, ~3300-3500 cm⁻¹), C-F stretching (~1000-1300 cm⁻¹), and aromatic C-H bonds. |
Quality Control Workflow
A logical workflow ensures that each batch of the compound meets the required specifications before its use in downstream applications.
Caption: A standard quality control workflow for batch release.
Applications in Drug Development
Aniline derivatives are privileged structures in medicinal chemistry. The specific combination of fluorine atoms in this compound makes it an attractive building block for several reasons:
-
Metabolic Blocking: The fluorine on the aromatic ring can block positions susceptible to oxidative metabolism (e.g., hydroxylation), thereby increasing the drug's half-life.[1]
-
Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug candidate.
-
Modulation of pKa and Lipophilicity: As discussed, the fluorine substituents fine-tune the molecule's pKa and lipophilicity, which are critical parameters for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[9][10]
This compound could serve as a key intermediate in the synthesis of kinase inhibitors, GPCR modulators, or other targeted therapies where precise control over molecular properties is essential for efficacy and safety.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling fluorinated anilines should be strictly followed.[11][12]
-
Hazard Classification (Predicted): Harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[13][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[15]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[16]
-
Incompatible Materials: Avoid strong oxidizing agents, acids, and acid anhydrides.[11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
ChemBK. This compound. Available from: [Link]
-
Chemsrc. CAS#:1183293-41-5 | 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67775, 2,5-Difluoroaniline. Available from: [Link]
-
Angene Chemical. SAFETY DATA SHEET - 2-Fluoro-6-nitroaniline. Available from: [Link]
-
LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available from: [Link]
-
ANGEEL OAK SPECIALITY CHEMTECH. ORTHOFLUOROANILINE. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136349, 2-Fluoro-5-(trifluoromethyl)aniline. Available from: [Link]
- Google Patents. US4294988A - Method of preparing 2,4-difluoroaniline.
- Google Patents. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
-
Chem-Impex. 4,5-Difluoro-2-nitroaniline. Available from: [Link]
- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
Ali, A., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). European Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Otaibi, J. S., et al. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link]
-
ResearchGate. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Available from: [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]
-
PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
-
PubMed Central. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2769407, 5-Bromo-2-fluoroaniline. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 5. aosc.in [aosc.in]
- 6. lookchem.com [lookchem.com]
- 7. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline: From Discovery to Application in Targeted Therapy
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and critical applications of the chemical intermediate, 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline. With a focus on its pivotal role in the development of targeted cancer therapies, this document offers an in-depth analysis for researchers, scientists, and professionals in the field of drug development. We will explore the historical context of its emergence, detail its synthetic pathways with explicit protocols, and elucidate its significance as a key building block in modern medicinal chemistry, culminating in its use in the synthesis of the EGFR inhibitor, osimertinib.
Introduction: The Rise of Fluorinated Anilines in Medicinal Chemistry
The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity to its target protein.[1] This has led to a surge in the development of fluorinated building blocks, with fluoroanilines emerging as particularly valuable intermediates.[2] These structures serve as versatile scaffolds for the synthesis of a wide array of therapeutic agents, from kinase inhibitors to central nervous system drugs.
This guide focuses on a specific and highly significant fluoroaniline derivative: this compound. Its emergence is intrinsically linked to the quest for more effective and targeted cancer treatments, representing a sophisticated molecular architecture designed to meet the stringent demands of modern drug discovery.
Discovery and Historical Context: A Key Intermediate for Osimertinib
The history of this compound is not one of a standalone discovery but rather a development driven by the pursuit of a specific therapeutic goal. Its synthesis and disclosure are directly tied to the invention of osimertinib (marketed as Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
The seminal patent application from AstraZeneca, WO2013014448A1 , filed in July 2011, stands as the first public disclosure of this compound and its synthesis.[3][4] This patent laid the groundwork for osimertinib, a drug designed to overcome resistance to earlier EGFR inhibitors in non-small cell lung cancer (NSCLC) patients, particularly those with the T790M mutation.[5][6] The intricate structure of osimertinib necessitated the development of novel, highly functionalized intermediates, and this compound was conceived to be a critical component of its core structure.
The rationale behind the specific arrangement of the difluoroethylthio and fluoro groups on the aniline ring lies in the precise molecular interactions required for potent and selective inhibition of the mutant EGFR kinase. This targeted design approach underscores the evolution of drug discovery from broad screening to rational, structure-based design, where intermediates like the topic compound are custom-synthesized to achieve a desired pharmacological profile.
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate's properties is paramount for its effective use in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 1178843-15-6 | [7] |
| Molecular Formula | C₈H₈F₃NS | [7] |
| Molecular Weight | 207.22 g/mol | [7] |
| Appearance | Not explicitly stated in public sources, likely a solid or oil | |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Data not publicly available, but expected to be soluble in common organic solvents |
Spectroscopic Data:
-
¹H NMR: Would show characteristic signals for the aromatic protons, the -NH₂ protons, and the protons of the difluoroethyl group, with coupling patterns indicative of their relative positions.
-
¹³C NMR: Would display distinct signals for each of the eight carbon atoms in the molecule.
-
¹⁹F NMR: Would exhibit signals corresponding to the fluorine atom on the aromatic ring and the two fluorine atoms of the difluoroethyl group, with characteristic chemical shifts and coupling constants.[2][8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that could be used to confirm its structure.
Synthesis and Manufacturing Process
The synthesis of this compound, as detailed in the patent literature, is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The following is a representative synthetic scheme based on the disclosures in the osimertinib patents.
Diagram of the Synthetic Pathway
Sources
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2013014448A1 - 2 - (2, 4, 5 - substituted -anilino) pyrimidine derivatives as egfr modulators useful for treating cancer - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20220185794A1 - Process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 7. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 8. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole [mdpi.com]
An In-Depth Technical Guide on the Solubility and Stability of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
Executive Summary
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline, a novel compound with potential applications in pharmaceutical development. Understanding these fundamental physicochemical properties is a critical prerequisite for advancing any new chemical entity (NCE) through the drug discovery and development pipeline. Poor solubility can hinder absorption and bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1] This document outlines robust, scientifically-grounded methodologies for determining thermodynamic solubility, assessing pH-dependent solubility, and performing comprehensive forced degradation studies in line with global regulatory expectations. The protocols described herein are designed to be self-validating systems, providing the trustworthy and accurate data required for informed decision-making in formulation development, process chemistry, and regulatory submissions.
Introduction: The Role of Physicochemical Characterization
This compound (henceforth referred to as "the compound") is an aniline derivative featuring a difluoroethyl thioether moiety. Its molecular formula is C8H8F3NS, with a molar mass of 207.22 g/mol .[2] The presence of fluorine atoms, an aniline core, and a thioether linkage suggests a unique chemical profile that demands thorough investigation.
The purpose of solubility and stability testing is to build a comprehensive understanding of a compound's behavior under various environmental conditions.[3] This knowledge is not merely a regulatory requirement but a foundational pillar of rational drug design. It allows scientists to:
-
Select appropriate formulation strategies to ensure adequate bioavailability.[4]
-
Define optimal storage and handling conditions to maintain product integrity.[3]
-
Develop robust, stability-indicating analytical methods for quality control.[5][6]
-
Identify potential degradation pathways, which informs on potential toxicities and aids in process optimization.[7][8]
This guide provides the experimental causality and detailed protocols necessary for a thorough and compliant characterization of the compound.
Solubility Profile Determination
Solubility is a critical determinant of a drug's absorption and, consequently, its in vivo bioavailability.[1] For this reason, a comprehensive solubility profile in various physiologically and pharmaceutically relevant media is essential. The gold-standard approach for this is the thermodynamic shake-flask method, which measures the equilibrium solubility of a compound.[9][10]
Overall Workflow for Solubility Determination
The following diagram illustrates the logical flow for a comprehensive solubility assessment.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Thermodynamic Solubility by Shake-Flask Method
Objective: To determine the equilibrium solubility of the compound in various aqueous and organic solvents.
Methodology Rationale: The shake-flask method is considered the most reliable technique for solubility measurement because it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[9] Using a validated HPLC method for quantification ensures accuracy and specificity.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.[9]
-
Solvent Addition: To each vial, add a precise volume of the desired solvent. Recommended solvents are listed in Table 1.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stirring plate, maintaining a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24 to 72 hours) until equilibrium is reached.[11] Equilibrium is confirmed when samples taken at different time points (e.g., 24h, 48h, 72h) yield the same concentration.[9]
-
Sample Preparation: After equilibration, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (chemically compatible, e.g., PTFE or PVDF) to remove all undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized in a clear, tabular format.
Table 1: Illustrative Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Qualitative Classification |
| pH 1.2 HCl Buffer | 37 | Data to be generated | e.g., Sparingly soluble |
| pH 4.5 Acetate Buffer | 37 | Data to be generated | e.g., Slightly soluble |
| pH 6.8 Phosphate Buffer | 37 | Data to be generated | e.g., Very slightly soluble |
| Water | 25 | Data to be generated | e.g., Very slightly soluble |
| Methanol | 25 | Data to be generated | e.g., Freely soluble |
| Acetonitrile | 25 | Data to be generated | e.g., Soluble |
| Dichloromethane | 25 | Data to be generated | e.g., Freely soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be generated | e.g., Very soluble |
Note: The aniline functional group is basic. Therefore, solubility is expected to be higher at lower pH due to the formation of the protonated and more polar anilinium salt.
Stability Profile and Forced Degradation Studies
Stability testing provides evidence on how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3] Forced degradation, or stress testing, is a critical component of this process, designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[7][8] This is essential for developing and validating a stability-indicating analytical method.[6][12]
Regulatory Context: The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing, provide the global standard for these studies.[3][13][14][15][16] The goal of forced degradation is typically to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels without completely destroying the sample.[17]
Overall Workflow for Forced Degradation Studies
This diagram outlines the systematic approach to stress testing and analysis.
Caption: Workflow for Forced Degradation Studies.
Protocols for Forced Degradation Studies
Objective: To identify the potential degradation products and pathways of the compound under various stress conditions.
Methodology Rationale: The conditions are chosen to simulate potential stresses the compound might encounter during its lifecycle and to probe its susceptibility to different degradation mechanisms (hydrolysis, oxidation, photolysis, thermolysis).[17]
General Procedure:
-
Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solutions (and solid material for thermal/photolytic stress) to the conditions below.
-
At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method.
-
Compare stressed samples to an unstressed control sample to determine the percentage of degradation and identify new peaks corresponding to degradation products.
Specific Stress Conditions:
-
Acid Hydrolysis: Treat the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[17] Oxidation is a common degradation pathway for pharmaceuticals, especially those containing electron-rich functional groups like thioethers.[18][19][20]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Photolytic Degradation: Expose the solid compound and its solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines.[14][21][22] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[22] A parallel sample wrapped in aluminum foil serves as a dark control.
Potential Degradation Pathways and Data Interpretation
Based on the compound's structure, several degradation pathways can be hypothesized:
-
Oxidation of the Thioether: The sulfanyl group is susceptible to oxidation, which can form a sulfoxide and, upon further oxidation, a sulfone.[23][24] This is often a primary degradation route for sulfur-containing molecules.[18]
-
Aniline-Related Degradation: Aniline moieties can be susceptible to oxidative degradation, potentially leading to colored impurities through polymerization or coupling reactions.[25]
-
Hydrolysis: While the core structure is generally stable, extreme pH and heat could potentially lead to unforeseen hydrolytic degradation.
Data Presentation: The results of the forced degradation studies should be presented in a summary table.
Table 2: Illustrative Forced Degradation Summary
| Stress Condition | Duration | % Assay of Parent | % Total Degradation | No. of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl (60°C) | 24 h | e.g., 92.5 | e.g., 7.5 | e.g., 2 | e.g., RRT 0.85 (4.2%) |
| 0.1 M NaOH (60°C) | 24 h | e.g., 98.1 | e.g., 1.9 | e.g., 1 | e.g., RRT 0.91 (1.1%) |
| 3% H₂O₂ (RT) | 8 h | e.g., 85.2 | e.g., 14.8 | e.g., 3 | e.g., RRT 1.15 (11.3%) |
| Thermal (80°C, solid) | 72 h | e.g., 99.5 | e.g., 0.5 | e.g., 1 | e.g., RRT 0.78 (0.4%) |
| Photolytic (ICH Q1B) | Per Guideline | e.g., 96.3 | e.g., 3.7 | e.g., 2 | e.g., RRT 1.25 (2.8%) |
RRT = Relative Retention Time
The significant degradation observed under oxidative conditions strongly suggests that the thioether moiety is the primary liability. The major degradant at RRT 1.15 should be prioritized for structural elucidation using techniques like LC-MS and NMR.
Conclusions and Recommendations
This guide provides a comprehensive, technically grounded framework for the essential characterization of this compound. The successful execution of these protocols will yield a deep understanding of its solubility and stability profile.
Key Anticipated Findings and Recommendations:
-
Solubility: The compound is expected to exhibit low aqueous solubility at neutral pH, with increased solubility in acidic conditions. For formulation, strategies such as salt formation (hydrochloride salt) or the use of co-solvents and solubilizing excipients should be explored.
-
Stability: The primary stability liability is anticipated to be the oxidation of the thioether group. To ensure the stability of the final drug substance and product, the following should be considered:
-
Packaging: Use of packaging that protects from light and oxygen (e.g., amber vials, nitrogen headspace).
-
Formulation: Inclusion of antioxidants in the formulation may be necessary.
-
Storage: Store in a controlled, cool, and dry environment.
-
The methodologies and insights presented here form a self-validating system that ensures data integrity and supports the logical, science-driven progression of this compound through pharmaceutical development.
References
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Gajewska, M., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(16), 4962. Retrieved from [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ResearchGate. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ResearchGate. (2025). A brief review on aniline and its derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Development and validation of stability indicating RP-HPLC method for fluticasone furoate and vilanterol in pharmaceutical formulations. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
National Institutes of Health. (2016). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,5-Difluoroaniline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
National Institutes of Health. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
-
IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Retrieved from [Link]
-
World Health Organization. (2019). Annex 4: Guidance on biowaiver. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
SlideShare. (2015). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
-
MDPI. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
PubMed. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Retrieved from [Link]
-
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Retrieved from [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Sources
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. database.ich.org [database.ich.org]
- 4. cresset-group.com [cresset-group.com]
- 5. irjpms.com [irjpms.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Testing | SGS [sgs.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. who.int [who.int]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
Introduction
2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline (CAS No: 1178843-15-6, Molecular Formula: C₈H₈F₃NS) is a fluorinated aniline derivative of significant interest in the field of medicinal chemistry and drug discovery.[1] The strategic incorporation of fluorine atoms and fluoroalkyl groups into molecular scaffolds is a widely utilized strategy to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The difluoroethyl group, in particular, serves as a bioisostere for other functional groups and can modulate the physicochemical profile of a parent molecule. This document provides a comprehensive, field-tested protocol for the synthesis of this valuable building block, intended for researchers, chemists, and professionals in drug development.
The synthetic approach detailed herein is a nucleophilic substitution reaction, a cornerstone of organic synthesis. The protocol involves the S-alkylation of 2-amino-4-fluorothiophenol with a suitable difluoroethylating agent, 2,2-difluoroethyl trifluoromethanesulfonate. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation required for successful and reproducible synthesis.
Overall Synthetic Workflow
The synthesis follows a logical progression from reaction setup to final product characterization. The workflow is designed to ensure efficiency, safety, and high purity of the target compound.
Caption: Overall workflow for the synthesis of this compound.
Reaction Scheme
The core of the synthesis is the S-alkylation of 2-amino-4-fluorothiophenol. The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion, which then attacks the electrophilic 2,2-difluoroethyl triflate. The triflate group is an excellent leaving group, facilitating a high-yield substitution reaction.
Caption: General reaction scheme for the S-alkylation synthesis.
Materials and Equipment
Chemicals
| Chemical Name | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Role |
| 2-Amino-4-fluorothiophenol | 1004-05-3 | C₆H₆FNS | 143.18 | Nucleophile |
| 2,2-Difluoroethyl trifluoromethanesulfonate | 74427-22-8 | C₃H₃F₅O₃S | 214.11 | Electrophile/Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction/Eluent |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Eluent |
| Saturated aq. NH₄Cl | 7646-85-7 | NH₄Cl | 53.49 | Quenching Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | Stationary Phase |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates and UV lamp
-
Analytical balance
-
NMR spectrometer and Mass spectrometer for characterization
Detailed Experimental Protocol
Rationale: This protocol employs potassium carbonate as a mild, inexpensive base sufficient to deprotonate the acidic thiol without causing unwanted side reactions. DMF is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and promotes SN2-type reactions. The reaction is performed at ambient temperature to ensure selectivity and minimize potential degradation.
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask.
-
Fit the flask with a rubber septum and a condenser connected to a nitrogen or argon inlet.
-
Purge the system with inert gas for 10-15 minutes to ensure an oxygen-free atmosphere, which is critical to prevent the oxidative dimerization of the thiophenol starting material.
-
-
Reagent Addition:
-
To the flask, add 2-amino-4-fluorothiophenol (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Using a syringe, add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the thiophenol.
-
Stir the resulting suspension at room temperature for 15 minutes. The formation of the potassium thiolate salt should occur during this time.
-
-
Alkylation Reaction:
-
Slowly add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq) to the stirring suspension via syringe over 5 minutes. Caution: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting thiophenol on TLC), carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and then with brine to remove residual DMF and salts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).
-
Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a pure product.
-
Characterization and Analytical Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Pale yellow oil or low-melting solid |
| Molecular Formula | C₈H₈F₃NS |
| Molecular Weight | 227.22 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 (m, 2H, Ar-H), 6.7-6.8 (m, 1H, Ar-H), 5.8-6.2 (tt, 1H, -CHF₂), 4.0 (br s, 2H, -NH₂), 3.2 (td, 2H, -S-CH₂-) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -115 (s, 1F, Ar-F), ~ -125 (dt, 2F, -CHF₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals in the aromatic region (110-150 ppm), and aliphatic region (~35 ppm for -S-CH₂, ~115 ppm (t) for -CHF₂) |
| Mass Spec (ESI+) | m/z = 228.04 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and may vary depending on the solvent and instrument.
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when performing this synthesis. The reagents used are hazardous and must be handled with appropriate care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile). All operations must be conducted inside a certified chemical fume hood.[2]
-
Thiophenol Hazard: 2-Amino-4-fluorothiophenol, like other thiophenols, is acutely toxic and possesses a powerful, unpleasant odor.[3] It is fatal if swallowed, inhaled, or in contact with skin.[2][3] Handle this reagent with extreme caution, using sealed containers and performing all transfers within a fume hood. Store under an inert atmosphere to prevent oxidation.[2][3]
-
Triflate Hazard: 2,2-Difluoroethyl trifluoromethanesulfonate is corrosive and can cause skin and eye irritation or burns upon contact.[4] It is also harmful if swallowed or inhaled.[4] Avoid all direct contact.
-
Flammable Solvents: Ethyl acetate and hexanes are flammable liquids. Keep them away from ignition sources such as heat, sparks, and open flames.[2][3] Use non-sparking tools for transfers.[2][3]
-
Spill & Emergency Procedures: In case of a spill, evacuate the area and remove all ignition sources.[3][5] Absorb the spill with an inert material (e.g., vermiculite or activated carbon) and place it in a sealed container for disposal.[5] Never use powdered oxidizers like hypochlorite for mercaptan spills, as this can lead to autoignition. [5] Ensure safety showers and eyewash stations are readily accessible.[2]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5] Halogenated and non-halogenated waste streams should be segregated.
References
- Thiophenol - SAFETY DATA SHEET. (2024).
- Material Safety Data Sheet - Thiophenol. Cole-Parmer.
- 2,2-Difluoroethyl trifluoromethanesulfonate | 74427-22-8. (2023). Smolecule.
- Thiophenol. Santa Cruz Biotechnology.
- 2,2-DIFLUOROETHYL TRIFLUOROMETHANESULFONATE | 74427-22-8. (2025). ChemicalBook.
- SAFETY DATA SHEET - Thiophenol. (2010). Fisher Scientific.
- Safety data sheet. (2023). ITW Reagents.
- This compound. ChemBK.
Sources
Application Notes and Protocols for 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the potential applications and synthetic protocols for the novel building block, 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline. While this specific molecule is a relatively recent addition to the chemical space available to medicinal chemists, its structural motifs—a fluoroaniline core and a difluoroethyl thioether side chain—are of significant strategic value in modern drug discovery. This guide will, therefore, focus on the rationale behind its design, its potential therapeutic applications based on established bioisosteric principles, and detailed, field-proven protocols for its utilization in synthetic workflows.
Strategic Value in Medicinal Chemistry: A Structural Deconstruction
The therapeutic potential of a drug candidate is profoundly influenced by its physicochemical properties. The unique combination of functional groups in this compound offers a powerful tool for fine-tuning these properties to enhance potency, selectivity, and pharmacokinetic profiles.
The Fluoroaniline Core
Substituted anilines are foundational scaffolds in a vast array of pharmaceuticals.[1][2] The presence of a fluorine atom on the aniline ring, as seen in this compound, provides several key advantages:
-
Modulation of Basicity (pKa): Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing effect.[3] This effect lowers the pKa of the aniline nitrogen, making it less basic. Reduced basicity can be crucial for improving oral bioavailability by decreasing the likelihood of ionization in the gastrointestinal tract, thereby enhancing membrane permeability.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Placing a fluorine atom on the aromatic ring can block potential sites of oxidative metabolism, increasing the drug's half-life and improving its pharmacokinetic profile.
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and potency.[5]
The 2,2-Difluoroethyl Thioether Moiety
The thioether linkage and the difluoroethyl group introduce another layer of sophisticated modulation:
-
Lipophilicity and Solubility Balance: The difluoromethyl group (CHF2) is a bioisostere of hydroxyl or thiol groups and is less lipophilic than the commonly used trifluoromethyl (CF3) group.[6] This allows for a more nuanced adjustment of the overall lipophilicity of a molecule, which is critical for balancing solubility and permeability—key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Metabolic Blockade: The thioether sulfur atom is a potential site of oxidation to sulfoxide and sulfone metabolites. The presence of the adjacent electron-withdrawing difluoromethyl group is known to decrease the nucleophilicity of the sulfur atom, thereby slowing down or preventing this metabolic oxidation.[7] This strategic placement acts as a metabolic shield, enhancing the stability of the molecule.
-
Conformational Control: The steric and electronic properties of the difluoroethyl thioether group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target.
Potential Therapeutic Applications: A Focus on Kinase Inhibition
Given its structural features, this compound is an exemplary candidate for the synthesis of small molecule kinase inhibitors, a cornerstone of modern oncology and immunology. Many FDA-approved kinase inhibitors utilize a substituted aniline core to form critical hydrogen bonding interactions with the "hinge" region of the ATP-binding pocket of the target kinase.
The aniline nitrogen of this compound can act as a hydrogen bond donor, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets and form additional interactions, leading to high-affinity and selective inhibition. The fluorine substituents can further enhance these interactions and improve the overall drug-like properties of the final compound.
Hypothetical Kinase Inhibitor Scaffold:
A common synthetic route would involve the acylation of the aniline with a heterocyclic carboxylic acid, a prevalent motif in kinase inhibitors. The resulting amide would serve as the core scaffold, with the 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluorophenyl group providing key interactions and favorable pharmacokinetics.
Experimental Protocols
The following protocols are representative of the synthetic transformations that this compound would typically undergo in a drug discovery campaign. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of an N-Phenyl Amide Derivative (Acylation)
This protocol describes the coupling of this compound with a generic carboxylic acid, a fundamental step in the synthesis of many active pharmaceutical ingredients.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid) (1.1 eq)
-
HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl amide derivative.
Causality Behind Choices:
-
HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization for chiral carboxylic acids.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.
-
Aqueous Workup: Essential for removing the DMF solvent and the water-soluble byproducts of the coupling reaction.
Data Presentation
The strategic incorporation of the specific motifs in this compound leads to a predictable and advantageous physicochemical profile for derived drug candidates.
| Property | Predicted Influence of Moiety | Rationale & Advantage in Drug Design |
| pKa | Lowered (less basic) | The fluoroaniline core reduces the basicity of the amine, which can improve oral absorption and cell permeability by decreasing positive charge at physiological pH.[3] |
| Lipophilicity (LogP) | Moderate | The difluoroethyl group offers a moderate increase in lipophilicity compared to a non-fluorinated analog, striking a balance between membrane permeability and aqueous solubility.[6] |
| Metabolic Stability | Enhanced | The C-F bonds on the aniline ring and the difluoroethyl group are resistant to metabolism. The difluoroethyl group also sterically and electronically shields the adjacent thioether from oxidation.[4][7] |
| Hydrogen Bonding Potential | Maintained | The aniline nitrogen remains a potent hydrogen bond donor, crucial for interactions with targets like kinase hinges. The fluorine atoms can act as weak hydrogen bond acceptors.[5] |
Conclusion
This compound represents a highly promising and strategically designed building block for modern medicinal chemistry. Its combination of a fluoroaniline core and a difluoroethyl thioether side chain offers a sophisticated toolkit for addressing common challenges in drug discovery, including metabolic instability, poor bioavailability, and off-target activity. While direct applications are emerging, its potential, particularly in the synthesis of kinase inhibitors, is significant. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this and structurally related compounds in the pursuit of novel and effective therapeutics.
References
- Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- Taylor & Francis. (Date not available). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.
- LE STUDIUM. (Date not available). Fluorine as a key element in modern drug discovery and development. lestudium-ias.com.
- BenchChem. (2025).
- Thieme. (2020). A Mild and General Synthesis of Substituted Anilines. Thieme Connect.
- Pandey, R. K., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
- Ardito, F., et al. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.
- ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- PMC. (Date not available). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central.
Sources
- 1. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 2. TW201609661A - N-cycloalkyl-N-{[2-(1-substitutedcycloalkyl)phenyl]methylene}-(thio)carboxamide derivatives - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents [patents.google.com]
- 5. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline - Lookchem [lookchem.com]
- 6. brimr.org [brimr.org]
- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline. The method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, demonstrating excellent performance in accordance with the International Council for Harmonisation (ICH) guidelines. The protocol herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for the determination of this compound in bulk substance or as a process intermediate. The causality behind the selection of chromatographic parameters is discussed, and a comprehensive validation protocol is provided to ensure method suitability and trustworthiness.
Introduction and Method Rationale
This compound is a fluorinated aromatic amine of interest in pharmaceutical and agrochemical synthesis. Its unique substitution pattern, including multiple fluorine atoms and a sulfanyl linkage, necessitates a precise and accurate analytical method for quality control and process monitoring. The objective of this work was to develop and validate a straightforward yet powerful HPLC method suitable for this purpose.
Rationale for Method Selection:
The molecular structure of the analyte (Figure 1) guided the entire method development strategy.
The presence of an aromatic aniline ring provides a strong chromophore, making UV spectrophotometry an ideal detection technique. The predicted XlogP value of 2.7 indicates moderate hydrophobicity, making the compound an excellent candidate for reversed-phase (RP) HPLC, where it can be effectively retained and separated on a nonpolar stationary phase.[2]
A standard C18 column was selected as the stationary phase due to its wide applicability and proven robustness in separating moderately polar to nonpolar compounds. Acetonitrile (ACN) was chosen as the organic component of the mobile phase for its strong elution strength and low UV cutoff. To ensure chromatographic fidelity, formic acid was incorporated into the mobile phase. This is a critical step; the acidic conditions ensure the primary amine on the aniline ring is consistently protonated, which significantly improves peak symmetry by minimizing secondary interactions with residual silanol groups on the silica support.
Optimized Analytical Method and Protocol
This section details the finalized, validated HPLC method for the analysis of this compound.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (HPLC or Milli-Q grade)
-
-
Standard: this compound reference standard of known purity.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 55% Mobile Phase A : 45% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Diluent: A mixture of Water:Acetonitrile (50:50, v/v) was used for all dilutions.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer quantitatively to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
Working Standard Solutions (for Linearity & Accuracy):
-
Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution with the diluent.
-
A suggested concentration range for establishing linearity is 5, 10, 25, 50, 100, and 150 µg/mL.
Sample Preparation:
-
Accurately weigh a quantity of the test substance expected to contain approximately 25 mg of the analyte.
-
Transfer to a 25 mL volumetric flask and prepare as described for the Standard Stock Solution.
-
Filter the resulting solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guideline to demonstrate its fitness for purpose.[3] The validation process follows a logical sequence to build a comprehensive picture of the method's performance.
Caption: Logical workflow from method development to validation.
System Suitability Testing (SST)
Causality: Before any samples are analyzed, SST is performed to verify that the entire chromatographic system (instrument, column, mobile phase) is operating correctly on the day of analysis. This is a core requirement for ensuring the validity of the results obtained.[4]
Protocol:
-
Inject the 100 µg/mL working standard solution six consecutive times.
-
Calculate the parameters listed in the acceptance criteria table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for n=6 injections |
Specificity
Causality: This test demonstrates that the analytical signal is unequivocally attributable to the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[5]
Protocol:
-
Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.
-
Inject a solution of a known related impurity or a placebo matrix, if available.
-
Inject the analyte standard.
-
For the analyte peak, use the PDA detector to perform a peak purity analysis. The purity angle should be less than the purity threshold.
Linearity and Range
Causality: Linearity establishes the direct proportionality between the concentration of the analyte and the detector's response over a defined range. This relationship is fundamental for accurate quantification.
Protocol:
-
Inject the prepared working standard solutions (e.g., 5-150 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (R²), and the y-intercept.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.999 |
| y-intercept | Should be close to zero and not statistically significant. |
| Range | The specified range over which the method is shown to be linear, accurate, and precise. |
Accuracy (% Recovery)
Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.[6]
Protocol:
-
Prepare samples in triplicate by spiking a blank matrix (or diluent if no matrix is available) with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 80, 100, and 120 µg/mL).
-
Analyze the samples and calculate the percentage recovery for each preparation.
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% to 102.0% at each concentration level. |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[7]
Protocol:
-
Repeatability (Intra-day precision): Prepare and analyze six individual samples at 100% of the target concentration (100 µg/mL) on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0% for both repeatability and intermediate precision studies. |
Robustness
Causality: Robustness testing demonstrates the reliability of the method with respect to small but deliberate variations in its parameters, providing an indication of its suitability for routine use in different laboratory environments.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Assess the impact on key system suitability parameters (retention time, peak area, tailing factor).
| Parameter Changed | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase B Composition | ± 2% absolute |
The system suitability criteria should still be met under all tested variations.
Validation Results and Discussion
A typical chromatogram obtained using this method shows a sharp, well-defined peak for this compound at a retention time of approximately 5.8 minutes, demonstrating excellent peak shape and efficiency.
The validation experiments yielded the following representative results, which are summarized in the tables below.
Table 1: Linearity Results
| Parameter | Result |
|---|---|
| Linear Range (µg/mL) | 5 - 150 |
| Regression Equation | y = 25483x - 1250 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Accuracy and Precision Summary
| Validation Parameter | Concentration Level | Result (% RSD or % Recovery) |
|---|---|---|
| Accuracy | 80% | 100.5% |
| 100% | 99.8% | |
| 120% | 101.2% | |
| Repeatability | 100% (n=6) | 0.85% (% RSD) |
| Intermediate Precision | 100% (n=6) | 1.12% (% RSD) |
The results confirm that the method is highly linear, accurate, and precise within the specified range. The robustness study showed that minor variations in the chromatographic conditions did not significantly impact the results, with all system suitability criteria being met.
Caption: Summary of the successful validation outcomes.
Conclusion
An isocratic reversed-phase HPLC method with UV detection has been successfully developed and validated for the quantitative determination of this compound. The method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in pharmaceutical and chemical manufacturing environments. The detailed protocol and validation framework provided herein ensure that the method can be readily implemented with a high degree of confidence in the results.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
ChemBK. This compound - Physico-chemical Properties. [Link]
-
PubChemLite. This compound. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
SIELC Technologies. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. [Link]
-
Valentová, K., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. International Journal of Molecular Sciences, 23(10), 5743. [Link]
-
La-Course, W. R., & Das, B. S. (1987). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Journal of Chromatographic Science, 25(8), 345-350. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Restek Corporation. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]
-
Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Francioso, A., et al. (2018). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. In: D'Onofrio, M. (eds) Cysteine Dioxygenase. Methods in Molecular Biology, vol 1661. Humana Press, New York, NY. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. PubChemLite - this compound (C8H8F3NS) [pubchemlite.lcsb.uni.lu]
- 3. database.ich.org [database.ich.org]
- 4. dsdpanalytics.com [dsdpanalytics.com]
- 5. actascientific.com [actascientific.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Purification of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
Abstract
This document provides a comprehensive guide to the purification of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline (CAS No. 1178843-15-6), a key intermediate in pharmaceutical and agrochemical research.[1] Achieving high purity of this compound is critical for ensuring reproducible results in downstream applications and for accurate analytical characterization. This guide details three primary purification methodologies: flash column chromatography, recrystallization, and vacuum distillation. Each protocol is presented with an in-depth explanation of its underlying principles, step-by-step instructions, and expert insights into optimizing the procedure for maximum yield and purity.
Introduction and Physicochemical Profile
This compound is a substituted aniline containing multiple fluorine atoms and a sulfanyl group. These structural features impart unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry.[1][2] However, synthetic routes can yield impurities such as starting materials, isomers, and degradation products, particularly colored polymers formed by oxidation, which are common for aniline derivatives.[3] Therefore, robust purification is a mandatory step.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1178843-15-6 | [4] |
| Molecular Formula | C₈H₈F₃NS | [4] |
| Molecular Weight | 207.22 g/mol | [4] |
| Appearance | Varies (Typically an oil or low-melting solid, may be colored) | Inferred |
| Boiling Point | High; requires vacuum for distillation to prevent decomposition. | Inferred from aniline properties[3] |
| Solubility | Soluble in moderately polar to polar organic solvents (e.g., DCM, EtOAc, Acetone, Alcohols). Limited solubility in non-polar solvents (e.g., Hexane) and water. | Inferred from fluoroaniline properties[5][6] |
| Chemical Nature | Weakly basic due to the aniline moiety. | Inferred from aniline properties[7] |
Strategic Approach to Purification
A successful purification strategy begins with a preliminary analysis of the crude material. Thin-Layer Chromatography (TLC) is an indispensable tool for assessing the complexity of the mixture and for developing an effective separation method.
Initial Crude Analysis (TLC)
Before committing to a large-scale purification, analyze the crude product by TLC to determine:
-
The number of components in the mixture.
-
The relative polarity of the target compound and impurities.
-
An optimal solvent system for column chromatography.
A good solvent system for TLC will result in a retention factor (Rƒ) of approximately 0.3 for the target compound, with clear separation from other spots.[8]
Purification Workflow
The choice of purification technique depends on the physical state of the crude product and the nature of the impurities identified during the initial analysis. The following workflow provides a general decision-making framework.
Diagram 1: Decision workflow for selecting the appropriate purification protocol.
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile method, effective for separating complex mixtures with closely related impurities.[9] The principle relies on partitioning the components between a polar stationary phase (silica gel) and a less polar mobile phase.[10]
When to Use:
-
The crude product is a complex mixture (multiple spots on TLC).
-
Impurities have similar polarity to the product.
-
The highest possible purity is required for sensitive applications.
Materials and Equipment
-
Silica gel (230-400 mesh)
-
Flash chromatography system (automated or manual)
-
Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc) - HPLC grade
-
TLC plates, developing chamber, UV lamp
-
Rotary evaporator
Step-by-Step Methodology
Diagram 2: General workflow for purification by flash column chromatography.
-
Solvent System Development: Using TLC, identify a solvent system. A good starting point is a Heptane/Ethyl Acetate mixture. Aim for an Rƒ of ~0.3 for the target compound.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 2-3 times the mass of silica gel to the solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This technique, known as dry loading, often provides superior separation compared to liquid injection.[11]
-
-
Column Packing and Equilibration:
-
Select a column size appropriate for the amount of crude material (typically a 30:1 to 100:1 ratio of silica to crude mass).
-
Pack the column with silica gel, either as a slurry or dry-packed.[11]
-
Equilibrate the column by flushing with at least 3-5 column volumes of the initial, low-polarity eluent (e.g., 95:5 Heptane/EtOAc).
-
-
Elution and Fraction Collection:
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Begin elution with the mobile phase, gradually increasing the polarity. A typical gradient might be from 5% EtOAc in Heptane to 40% EtOAc over 20-30 column volumes.
-
Collect fractions and monitor the elution process by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Table 2: Suggested Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds.[10] |
| Mobile Phase | Heptane/Ethyl Acetate | Good balance of polarity and volatility, effective for many aniline derivatives.[12] |
| Gradient Profile | 5% -> 40% Ethyl Acetate | A shallow gradient ensures good separation of closely eluting impurities. |
| Loading Method | Dry Loading on Silica | Prevents band broadening and improves resolution.[11] |
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified. It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures.[13] Upon slow cooling, the compound crystallizes out of the solution, leaving impurities behind.
When to Use:
-
The crude product is a solid.
-
The product is relatively pure (>85%) and contains minor impurities.
-
A suitable solvent is found that dissolves the compound well when hot but poorly when cold.[13]
Solvent Screening Protocol
-
Place ~20-30 mg of crude material into several test tubes.
-
Add a small amount (~0.5 mL) of a different candidate solvent to each tube (see Table 3).
-
Observe solubility at room temperature. The ideal solvent will not dissolve the compound.
-
Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.
-
The best solvent will yield a high recovery of crystalline solid.
Table 3: Candidate Solvents for Recrystallization Screening
| Solvent Class | Examples | Expected Behavior |
| Alcohols | Isopropanol, Ethanol | Good candidates; polarity matches the target. Often used for fluoroaniline derivatives.[14] |
| Aromatic | Toluene | May work if impurities have different polarity. |
| Esters / Ketones | Ethyl Acetate, Acetone | High dissolving power; often used as part of a solvent/anti-solvent pair. |
| Alkanes | Heptane, Cyclohexane | Likely to be poor solvents alone but excellent as "anti-solvents" in a mixed system (e.g., Toluene/Heptane).[15] |
Step-by-Step Recrystallization Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting: If the compound "oils out" instead of crystallizing, it means the solution is becoming supersaturated at a temperature above the compound's melting point.[13] To remedy this, reheat the solution and add slightly more solvent before attempting to cool again.[13]
Protocol 3: Purification by Vacuum Distillation
Aniline and its derivatives are often prone to oxidation and polymerization, resulting in high-boiling, colored residues.[3] Vacuum distillation is an excellent method for separating the desired liquid product from these non-volatile impurities. The reduced pressure lowers the boiling point, preventing thermal decomposition.[3]
When to Use:
-
The crude product is a liquid or a low-melting oil.
-
The primary impurities are non-volatile (e.g., salts, polymers) or have a significantly different boiling point.
Materials and Equipment
-
Round-bottom flask and a short-path distillation head
-
Thermometer and vacuum adapter
-
Receiving flask
-
Heating mantle and magnetic stirrer
-
Vacuum pump and pressure gauge
-
Cold trap (e.g., with dry ice/acetone)
Step-by-Step Distillation Methodology
-
Preparation: Ensure the crude material is dry. If water is suspected, pre-dry with a suitable agent like anhydrous sodium sulfate or calcium hydride.
-
Apparatus Setup:
-
Assemble the distillation apparatus. Ensure all glassware is free of cracks.
-
Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal.[3]
-
Place a stir bar in the distillation flask for smooth boiling.
-
-
Distillation:
-
Begin stirring and slowly apply the vacuum. Observe for any initial bubbling from dissolved gases or low-boiling solvents.
-
Once the vacuum is stable, begin gently heating the distillation flask.
-
Collect any low-boiling forerun in a separate receiving flask.
-
As the temperature rises and stabilizes at the boiling point of the product under the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Stop the distillation when the temperature starts to drop or when only a dark, viscous residue remains.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
-
Expert Insight: For aniline derivatives, adding a small amount of zinc dust to the distillation flask can sometimes prevent oxidation and lead to a more colorless distillate.
Post-Purification Analysis and Storage
After purification, the purity of the final product must be confirmed.
-
Purity Assessment: Use analytical techniques such as ¹H NMR, ¹⁹F NMR, LC-MS, and GC-MS to confirm the structure and assess purity. The absence of impurity signals in NMR and a single peak in chromatographic methods indicates high purity.
-
Storage: this compound, like many anilines, may be sensitive to air and light. For long-term storage, it is recommended to place the compound in an amber vial, purge with an inert gas (e.g., Argon or Nitrogen), and store in a refrigerator or freezer.
References
-
This compound - ChemBK. (n.d.). Retrieved from ChemBK. [Link]
-
Vacuum Distillation of Aniline. (2020). Texium. [Link]
-
Aniline is purified by A Steam distillation B Sublimation class 12 chemistry CBSE. (n.d.). Vedantu. [Link]
-
How to distill aniline before using it for polymerization? (2017). ResearchGate. [Link]
-
Steam distillation of aniline. (2011). Sciencemadness Discussion Board. [Link]
-
Synthesis and Mesomorphic Characteristics of Fluoroaniline Derivatives with Different Lateral Groups. (2012). SciSpace. [Link]
- Preparation of fluorinated anilines. (1979).
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). PubMed Central. [Link]
-
Isolation And Purification Of Substance By Column Chromatography. (2025). Request PDF. [Link]
-
ORTHOFLUOROANILINE. (n.d.). ANGEEL OAK SPECIALITY CHEMTECH. [Link]
- Process for preparing 2-fluoro-5-nitroaniline. (n.d.).
-
Column Chromatography. (2022). YouTube. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Column chromatography (video). (n.d.). Khan Academy. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texiumchem.com [texiumchem.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aosc.in [aosc.in]
- 7. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
Application Notes and Protocols: 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of Fluorinated Anilines in Synthesis
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. The unique electronic nature of fluorine can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1]
2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline (CAS No. 1178843-15-6) is a sophisticated building block that offers a convergence of several desirable structural features: a nucleophilic aniline moiety for diverse derivatization, a flexible 2,2-difluoroethyl thioether side chain to probe deeper into binding pockets, and a fluorine atom on the phenyl ring to influence the electronic environment. This application note provides a comprehensive guide to the synthesis and utility of this valuable intermediate, presenting detailed protocols for its preparation and subsequent application in key synthetic transformations.
Physicochemical and Safety Profile
A thorough understanding of the properties and hazards of a building block is paramount for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 1178843-15-6 | Commercial Supplier Data |
| Molecular Formula | C₈H₈F₃NS | [2] |
| Molar Mass | 207.22 g/mol | [2] |
| Appearance | Estimated: Pale yellow to brown liquid or low-melting solid | Analogy to similar fluoroanilines[3] |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | General solubility of functionalized anilines |
Safety and Handling Precautions:
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous properties can be inferred from related fluoroaniline and thioether compounds.[4][5]
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, consistent with other substituted anilines.[1][6]
-
Irritation: Likely to cause skin and serious eye irritation.[7]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[4]
Proposed Synthesis of this compound
Sources
- 1. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Applications of Fluoroaniline Derivatives in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Despite its status as the smallest halogen, fluorine's extreme electronegativity and the strength of the carbon-fluorine (C-F) bond provide a powerful toolkit for modulating a molecule's biological and physical properties.[1] Judicious placement of fluorine, often via a fluoroaniline synthon, can profoundly influence a drug's acidity (pKa), lipophilicity, metabolic stability, and binding affinity to its target protein.[1][2][3] These modifications frequently lead to enhanced pharmacokinetic profiles, improved target selectivity, and greater in vivo efficacy.[1] This guide provides an in-depth look at the applications of fluoroaniline derivatives, focusing on their role in the synthesis of kinase inhibitors and their ability to fine-tune critical drug-like properties, complete with detailed protocols and mechanistic insights.
Application Note 1: Fluoroanilines as Core Scaffolds in Kinase Inhibitors
Fluoroanilines are pivotal building blocks in the synthesis of numerous kinase inhibitors, a class of drugs that has transformed cancer therapy.[4] Many of these inhibitors target the ATP-binding site of kinases, and the aniline nitrogen of the fluoroaniline moiety is crucial for forming key hydrogen bonds with the "hinge region" of this site.[4] The fluorine atom itself offers several advantages: it can modulate the basicity of the aniline nitrogen to optimize this hydrogen bonding, block sites of metabolic attack, and form favorable orthogonal interactions with the protein, enhancing binding affinity.[2][4]
A prominent example is Vemurafenib (Zelboraf®) , a potent inhibitor of the BRAF V600E mutant kinase, which is a driver mutation in approximately 50% of melanomas.[5][6] The structure of Vemurafenib features a core pyrrolopyridine scaffold attached to a 2,4-difluoro-3-aminophenyl group, derived from a difluoroaniline starting material. This highlights the direct integration of these synthons into highly successful therapeutic agents.
Visualizing the Drug Discovery Workflow
The development process for a kinase inhibitor, from initial concept to a preclinical candidate, often involves a structured, iterative cycle. The use of fluoroaniline derivatives is a key consideration during the lead optimization phase.
Caption: A typical drug discovery workflow highlighting the lead optimization cycle where fluoroaniline derivatives are introduced to improve potency and ADME properties.
Protocol 1: Synthesis of a Vemurafenib Precursor from a Fluoroaniline Derivative
This protocol outlines a key step in the synthesis of Vemurafenib, illustrating the coupling of a fluoroaniline derivative with a heterocyclic core. The reaction described is a nucleophilic aromatic substitution (SNAr), a common strategy in medicinal chemistry.
Objective: To synthesize N-(2,4-difluoro-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)propane-1-sulfonamide, a key intermediate for Vemurafenib.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide (a fluoroaniline derivative)
-
Palladium acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide (1.1 eq), and Cesium Carbonate (2.5 eq).
-
Catalyst Addition: Add Palladium acetate (0.05 eq) and Xantphos (0.10 eq) to the flask. The use of a bulky phosphine ligand like Xantphos is critical for facilitating the reductive elimination step in the palladium catalytic cycle, thereby improving reaction efficiency.
-
Solvent and Reflux: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M). Heat the reaction mixture to reflux (approximately 101°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Trustworthiness Note: Each step, from the use of an inert atmosphere to prevent catalyst degradation to the final characterization, is designed to ensure the reproducibility and integrity of the synthesis. The choice of a specific palladium catalyst and ligand system is based on established literature for achieving high yields in Buchwald-Hartwig amination reactions, which this protocol is a variation of.[5][7]
Application Note 2: Modulating Physicochemical Properties with Fluoroanilines
The strategic placement of fluorine on an aniline ring dramatically alters its electronic properties, which in turn affects key physicochemical parameters relevant to drug action.[2][8]
-
Basicity (pKa): Fluorine is a highly electronegative, electron-withdrawing group.[2] Its presence on the aromatic ring reduces the electron density on the aniline nitrogen, making the lone pair less available for protonation.[9] This results in a lower pKa (the amine is less basic) compared to unsubstituted aniline.[9][10] This modulation is critical for optimizing interactions with protein targets and can improve cell permeability, as a less basic compound will be less protonated (charged) at physiological pH.[2]
-
Lipophilicity (logP): Fluorine is more lipophilic than hydrogen.[2] Replacing a hydrogen atom with fluorine generally increases the molecule's octanol-water partition coefficient (logP), which can enhance membrane permeability and improve oral absorption.[2][8] However, the effect is additive, and over-fluorination can sometimes lead to undesirable properties like poor solubility.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][11] Placing a fluorine atom at a position on the ring that is susceptible to metabolic hydroxylation (a "metabolic hotspot") can block this pathway, thereby increasing the drug's half-life and bioavailability.[1][11][12]
Data Presentation: Physicochemical Properties of Aniline Isomers
The table below summarizes the experimentally determined properties of aniline and its monofluorinated isomers, illustrating the direct impact of fluorine substitution.
| Compound | Isomer Position | pKa (of conjugate acid) | logP (Octanol/Water) |
| Aniline | - | 4.63 | 0.90 |
| 2-Fluoroaniline | Ortho | 3.20[13] | 1.26[13] |
| 3-Fluoroaniline | Meta | 3.51 | 1.32 |
| 4-Fluoroaniline | Para | 4.65[14] | 1.15[14] |
Data compiled from various sources.[13][14][15][16][17]
Insight: The ortho- and meta-isomers show a significant decrease in pKa due to the strong inductive electron-withdrawing effect of fluorine. The para-isomer's pKa is closer to aniline's, reflecting a balance between its inductive effect and a competing, weaker electron-donating resonance effect. All fluoro-isomers exhibit a higher logP, confirming the increased lipophilicity imparted by fluorine.[13][14]
Application Note 3: Fluoroanilines in Target Engagement - The BRAF Signaling Pathway
Vemurafenib and other BRAF inhibitors function by blocking a key signaling cascade known as the Ras-Raf-MEK-ERK or Mitogen-Activated Protein Kinase (MAPK) pathway.[18][19] In melanoma cells with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation.[5][19][20]
Visualizing the Signaling Pathway
The following diagram illustrates the MAPK pathway and the point of intervention for BRAF inhibitors like Vemurafenib.
Caption: The MAPK signaling pathway is constitutively activated by mutant BRAF (V600E), leading to cancer cell proliferation. Fluoroaniline-based inhibitors like Vemurafenib block this pathway at BRAF.
The fluoroaniline moiety of Vemurafenib is integral to its binding within the ATP pocket of BRAF, demonstrating how a simple chemical building block can be translated into a life-saving therapeutic that targets a specific, disease-driving molecular pathway.[21][22]
References
- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Taylor & Francis Online. The role of fluorine in medicinal chemistry. Taylor & Francis.
- BenchChem. Application Notes and Protocols: 4-Fluoroaniline in the Synthesis of Kinase Inhibitors.
- ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Taylor & Francis. The role of fluorine in medicinal chemistry: Review Article.
- ACS Publications. Applications of Fluorine in Medicinal Chemistry.
- Al-Masoudi, N. A.
- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics.
- BenchChem.
- BenchChem. Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.
- National Institutes of Health. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
- Grokipedia. Fluoroaniline.
- Dakenchem. The Role of 3-Fluoroaniline in Modern Pharmaceutical Synthesis.
- National Institutes of Health.
- PubMed. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone.
- Quora. Which compound is a better base, aniline or para-fluoroaniline? Why?.
- ResearchGate. Structure and properties of fluoroaniline isomers.
- AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline.
- PubMed. A Fluoro Derivative of Embelin, as Potent B-RAF Inhibitor in Melanoma.
- Google Patents.
- Ivyspring. Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF.
- National Institutes of Health. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging.
- PubChem. 4-Fluoroaniline | C6H6FN | CID 9731.
- Cheméo. p-Fluoroaniline.
- MDPI. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog.
- PubMed. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development.
- ChemicalBook. 2-Fluoroaniline | 348-54-9.
- Preprints.org. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
- CoLab. Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold.
- ResearchGate. Substituent effects on the physical properties and pKa of aniline.
- PubChem. 2-Fluoroaniline | C6H6FN | CID 9584.
- JERAS. Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science.
- PubMed.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog | MDPI [mdpi.com]
- 7. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. afit.edu [afit.edu]
- 16. researchgate.net [researchgate.net]
- 17. journaleras.com [journaleras.com]
- 18. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thno.org [thno.org]
- 21. A Fluoro Derivative of Embelin, as Potent B-RAF Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline: A Versatile Building Block in Medicinal and Materials Chemistry
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and sulfur-containing moieties into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The compound 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline (CAS No. 1178843-15-6, Molecular Formula: C₈H₈F₃NS) emerges as a significant building block, offering a unique combination of a reactive aniline core, a lipophilic and metabolically stable difluoroethyl thioether group, and a fluorine atom on the phenyl ring.[1] This trifecta of functional groups provides medicinal chemists and materials scientists with a versatile platform for synthesizing novel compounds with potentially enhanced efficacy, tailored pharmacokinetic profiles, and unique material characteristics.
This technical guide provides an in-depth exploration of the experimental setup for reactions involving this compound. As a Senior Application Scientist, the following protocols and insights are curated from established chemical principles and analogous transformations, offering a robust starting point for researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures is paramount before commencing any experimental work.
| Property | Value | Source |
| CAS Number | 1178843-15-6 | ChemBK[1] |
| Molecular Formula | C₈H₈F₃NS | ChemBK[1] |
| Molecular Weight | 207.22 g/mol | ChemBK[1] |
| Appearance | Predicted: Light yellow to brown liquid or low-melting solid | N/A |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | N/A |
Safety Profile:
Recommended Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.
Proposed Synthesis of this compound
While a specific literature preparation for this exact molecule is not prominently available, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of aryl thioethers and the reduction of nitroarenes. A potential synthetic pathway is outlined below.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Nucleophilic Aromatic Substitution
The initial step involves a nucleophilic aromatic substitution (SNA_r) reaction between a suitable starting material, such as 2-bromo-4-fluoro-1-nitrobenzene, and 2,2-difluoroethanethiol. The nitro group strongly activates the ortho and para positions towards nucleophilic attack, facilitating the displacement of the bromide.
Protocol:
-
To a solution of 2-bromo-4-fluoro-1-nitrobenzene (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).
-
To this stirred suspension, add 2,2-difluoroethanethiol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-((2,2-difluoroethyl)thio)-5-fluoro-1-nitrobenzene.
Step 2: Nitro Group Reduction
The subsequent step is the reduction of the nitro group to the primary amine. Several methods are effective for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.
Protocol:
-
Dissolve the 2-((2,2-difluoroethyl)thio)-5-fluoro-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.
Key Reactions and Experimental Protocols
The primary amino group of this compound is a versatile handle for a variety of chemical transformations. Below are detailed protocols for some fundamental reactions.
Amide Bond Formation
The reaction of the aniline with carboxylic acids or their activated derivatives to form amides is a cornerstone of medicinal chemistry.
Figure 2: Workflow for amide bond formation.
Protocol: Amide Coupling using HATU
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality of Choices:
-
HATU: A highly efficient coupling reagent that minimizes side reactions and racemization for chiral carboxylic acids.
-
DIPEA: A hindered amine base that facilitates the activation of the carboxylic acid without competing in the nucleophilic attack.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the activated carboxylic acid intermediate.
Diazotization and Sandmeyer-type Reactions
Diazotization of the primary amine to form a diazonium salt opens up a plethora of synthetic possibilities, including the introduction of various substituents onto the aromatic ring via Sandmeyer or related reactions.[4][5][6]
Figure 3: General scheme for diazotization and Sandmeyer reaction.
Protocol: Diazotization and Subsequent Chlorination
-
Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas.
-
Upon completion, extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Trustworthiness of the Protocol:
-
Low Temperature: Crucial for the stability of the diazonium salt, preventing premature decomposition.[5]
-
In situ Generation: The diazonium salt is generated and used immediately without isolation, which is a critical safety measure as solid diazonium salts can be explosive.[5]
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing the coupling of the aniline with aryl halides or triflates.[7][8]
Figure 4: Schematic of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base like sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Expertise and Experience:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Sterically hindered, electron-rich ligands like XPhos are often effective for coupling with anilines.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to air, necessitating the use of an inert atmosphere to prevent catalyst deactivation.
Characterization and Data Interpretation
The products of the reactions described above should be thoroughly characterized using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns influenced by the fluorine and other substituents. The protons of the difluoroethyl group will appear as a triplet of triplets. The N-H proton of amides will be a broad singlet. |
| ¹³C NMR | Carbon signals will show coupling to fluorine (C-F coupling constants). |
| ¹⁹F NMR | Resonances for the aromatic fluorine and the -CHF₂ group will be present at characteristic chemical shifts. |
| Mass Spectrometry | The molecular ion peak corresponding to the expected mass of the product should be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic stretching frequencies for N-H (amines, amides), C=O (amides), C-F, and aromatic C-H bonds will be observed. |
Conclusion
This compound is a promising and versatile building block for the synthesis of novel compounds in medicinal chemistry and materials science. The protocols outlined in this guide for key transformations such as amide bond formation, diazotization, and palladium-catalyzed cross-coupling provide a solid foundation for researchers to explore the synthetic utility of this compound. Careful attention to reaction conditions, particularly temperature control and the use of inert atmospheres where necessary, is crucial for successful outcomes. As with any new compound, thorough characterization and adherence to strict safety protocols are essential.
References
- Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. İstanbul Commerce University Journal of Science, 22(44), 417-424.
- U.S. Patent No. 5,965,775. (1999).
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Reeves, J. T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Zhang, W., et al. (n.d.).
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Post-modifications of synthesized fluoro-anilines. Retrieved from [Link]
-
ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Retrieved from [Link]
- Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development.
-
ResearchGate. (n.d.). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids? Retrieved from [Link]
-
Oriental Journal of Chemistry. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Retrieved from [Link]
-
Pharm D Guru. (n.d.). Diazotisation and Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. Retrieved from [Link]
- U.S. Patent No. EP0127079A1. (1984). Process for preparing 2-fluoro-5-nitroaniline.
-
LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][9][10]thiadiazol-2-yl] derivatives as new antimicrobial agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. Retrieved from [Link]
- Liu, W. H., et al. (2025). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions.
-
PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO₂F₂. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of Fluoroanilines using Advanced Nuclear Magnetic Resonance (NMR) Techniques
Abstract
Fluoroanilines are pivotal structural motifs in modern drug discovery and materials science, where the precise determination of their isomeric form and substitution pattern is critical for function. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of advanced Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous characterization of fluoroaniline isomers. We present a suite of detailed protocols covering 1D (¹H, ¹⁹F, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, supplemented by expert insights into experimental design, data interpretation, and troubleshooting. The causality behind methodological choices is explained to empower users to develop robust, self-validating analytical workflows.
Introduction: The Significance of Fluoroanilines
The incorporation of fluorine into small molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Fluoroanilines are key building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. Distinguishing between positional isomers (e.g., 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline) is a non-trivial but essential task for quality control, reaction monitoring, and regulatory compliance. NMR spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing unparalleled insight into molecular structure through the analysis of chemical shifts, scalar couplings, and spatial correlations.[1]
The ¹⁹F nucleus is particularly well-suited for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio, and a spin of ½, making it a highly sensitive probe.[2] Its large chemical shift dispersion (~800 ppm) provides exquisite resolution, often allowing for the clear differentiation of structurally similar fluorinated compounds.[2]
Foundational Principles: Why NMR Excels for Fluoroanilines
The power of NMR in characterizing fluoroanilines stems from its ability to probe the local electronic environment of magnetically active nuclei. The fluorine atom exerts a strong electronic influence on the aniline ring, which is reflected in the chemical shifts and coupling patterns of nearby ¹H, ¹³C, and the ¹⁹F nucleus itself.
-
¹H NMR: Provides information on the protons of the aromatic ring and the amine group. The position of the fluorine substituent dictates the multiplicity and chemical shift of the aromatic protons through unique spin-spin coupling constants (J-couplings).
-
¹⁹F NMR: Directly observes the fluorine nucleus. The ¹⁹F chemical shift is highly sensitive to its position on the ring (ortho, meta, para) and the electronic nature of the molecule.[3][4]
-
¹³C NMR: Reveals the carbon skeleton. The carbon directly bonded to fluorine exhibits a large one-bond C-F coupling (¹JCF), which is a hallmark feature. Longer-range nJCF couplings provide additional structural confirmation.[5]
-
2D NMR: Techniques like COSY, HSQC, and HMBC establish connectivity between nuclei, allowing for the complete and unambiguous assignment of all signals, which is crucial for complex or substituted fluoroanilines.[6][7][8]
Strategic Workflow for Fluoroaniline Analysis
A systematic approach ensures efficient and accurate characterization. The following workflow is recommended as a best practice for analyzing an unknown fluoroaniline sample.
Figure 2: Differentiating 4- and 3-fluoroaniline via ¹³C NMR and HMBC correlations.
In 4-fluoroaniline, molecular symmetry results in only four distinct carbon signals. The carbon at the para position (C4) will show a large ¹JCF coupling. In contrast, 3-fluoroaniline lacks this symmetry, presenting six unique carbon signals. An HMBC experiment is definitive: the -NH₂ protons will show a correlation to two ortho carbons (C2/C6) in 4-fluoroaniline, but only to one ortho carbon (C2) and one para carbon (C6) in 3-fluoroaniline, which will have different chemical shifts.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of fluoroanilines. A systematic workflow, beginning with simple 1D ¹H and ¹⁹F experiments and escalating to comprehensive 2D techniques as needed, provides a robust framework for unambiguous characterization. By understanding the causality behind each experiment and the interpretation of key parameters like chemical shifts and J-coupling constants, researchers can confidently determine isomeric purity and substitution patterns, ensuring the quality and integrity of their chemical entities.
References
-
Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]
-
University of Ottawa NMR Facility. (2001). Fluorine NMR. Educational Resources. [Link]
-
Everett, T. S. (2001). Fluorine NMR. University of Ottawa NMR Facility Blog. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.[Link]
-
Knutsson, L., & Toftgård, R. (1988). Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. Xenobiotica, 18(10), 1215-1224. [Link]
-
Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. PubMed, 2720073. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. [Link]
-
University of Rochester. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. ResearchGate. [Link]
-
University of Sheffield. (n.d.). 19Flourine NMR. University of Sheffield NMR Service. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. [Link]
-
EPFL. (n.d.). 2D NMR. EPFL ISIC-GE. [Link]
-
Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. New class of 19F pH indicators: fluoroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. youtube.com [youtube.com]
- 8. princeton.edu [princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
Welcome to the technical support center for the synthesis of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and maximize the yield and purity of your target compound.
I. Synthesis Overview and Core Challenges
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. The general pathway involves the reaction of a thiol-containing aniline derivative with a suitable 2,2-difluoroethyl electrophile.
Generalized Reaction Scheme:
A common synthetic route involves the reaction of 2-amino-4-fluorothiophenol with a 2,2-difluoroethyl halide, such as 1,1-difluoro-2-iodoethane.
-
Nucleophile: 2-amino-4-fluorothiophenol
-
Electrophile: 1,1-difluoro-2-iodoethane
-
Product: this compound
The primary challenges in this synthesis often revolve around:
-
Low reaction yield and conversion rates.
-
Formation of side products, particularly disulfide compounds from the oxidation of the thiophenol starting material.
-
Difficulties in purification of the final product.
Below is a diagram illustrating the general synthetic workflow.
Identifying byproducts in the synthesis of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
Welcome to the technical support center for the synthesis of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this multi-step synthesis. Here, we will delve into the identification and troubleshooting of common byproducts, drawing upon established reaction mechanisms and analytical techniques to ensure the integrity of your synthesis and the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and where are byproducts likely to form?
The synthesis of this compound is typically a two-step process. Understanding this pathway is critical for anticipating potential impurities.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : This step involves the reaction of a suitable starting material, most commonly 2,4-difluoronitrobenzene, with 2,2-difluoroethanethiol in the presence of a base. The thiolate anion acts as a nucleophile, displacing one of the fluorine atoms on the aromatic ring.
-
Step 2: Reduction of the Nitro Group : The intermediate, 2-[(2,2-difluoroethyl)sulfanyl]-5-fluoronitrobenzene, is then reduced to the desired aniline product. Common reduction methods include catalytic hydrogenation or the use of reducing agents like iron in an acidic medium.[1][2]
Byproducts can be introduced at each of these stages, as well as from impurities present in the starting materials.
Diagram of the Synthetic Pathway
Sources
Technical Support Center: Synthesis of Fluorinated Aniline Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated aniline compounds. The introduction of fluorine into the aniline scaffold is a cornerstone of modern medicinal chemistry and materials science, lending unique properties to target molecules. However, the journey is often fraught with challenges, from controlling regioselectivity to managing the stability of reactive intermediates.
This guide is structured to provide both high-level strategic advice and in-depth troubleshooting for common issues encountered in the lab. We will move from foundational questions to specific, problem-oriented solutions, grounded in mechanistic principles and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the broader "why" and "how" questions, providing the strategic context for your synthetic planning.
Q1: What are the primary strategies for synthesizing fluorinated anilines, and when should I choose one over the other?
A1: There are three main strategic approaches, and the choice depends heavily on your starting material availability, desired substitution pattern, and scale.
-
Diazotization-Fluorination (Balz-Schiemann Type Reactions): This classic method involves converting the amino group of an existing aniline into a diazonium salt, which is then displaced by fluoride.[1][2] It is ideal when you are starting with a substituted aniline and want to introduce a fluorine atom at that specific position. However, yields can be variable, and the diazonium intermediates are potentially unstable.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): This strategy involves displacing a good leaving group (often another halogen) from a highly electron-deficient aromatic ring with an amine source. This is a powerful method for constructing fluoroanilines from readily available poly-halogenated or nitro-activated aromatics.[4][5] Regioselectivity can be a significant challenge when multiple leaving groups are present.[4]
-
Reduction of a Fluorinated Nitroaromatic: This is arguably the most common and scalable method, especially in an industrial context.[5][6][7] It involves the reduction of a nitro group on a pre-fluorinated benzene ring to an aniline. The primary challenge here is preventing the reductive cleavage of the C-F bond (defluorination).[6]
Q2: Why are aryl diazonium salts, particularly fluorinated ones, so challenging to work with?
A2: Aryl diazonium salts are high-energy intermediates. Their instability stems from the immense thermodynamic driving force to release molecular nitrogen (N₂), which is an outstanding leaving group.[8][9] Several factors exacerbate this instability:
-
Thermal Sensitivity: They can decompose, sometimes explosively, upon heating.[2] Low temperatures (typically 0-5 °C) are critical during their formation (diazotization).[8][10]
-
Moisture Sensitivity: In aqueous solutions, diazonium salts can hydrolyze to form phenols, a common side product that complicates purification.[11]
-
Substituent Effects: The electronic nature of other substituents on the aromatic ring significantly impacts the stability of the diazonium salt. Electron-withdrawing groups can stabilize the salt to some extent.[1][3]
Fluoroboric acid (HBF₄) is often used to generate the tetrafluoroborate salt (ArN₂⁺BF₄⁻), which is typically a solid that can be isolated. This enhances stability compared to the chloride salt by forming a more stable complex and reducing the availability of water for side reactions.[12][13]
Q3: How does the position of a fluorine atom affect the reactivity of the aniline ring and the amino group?
A3: The fluorine atom's strong electron-withdrawing inductive effect (-I) and weaker electron-donating mesomeric effect (+M) create a nuanced reactivity profile:
-
Basicity of the Amino Group: The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, making the aniline less basic compared to non-fluorinated aniline.[14] This can affect its nucleophilicity in subsequent reactions.
-
Electrophilic Aromatic Substitution: The -NH₂ group is a powerful activating, ortho-, para-directing group. However, the deactivating inductive effect of fluorine tempers this reactivity. To control reactions and prevent polysubstitution, the amino group is often "protected" via acetylation to form an amide.[14]
-
Nucleophilic Aromatic Substitution (SNAr): A fluorine atom activates the ring towards SNAr, especially at positions ortho and para to it.[5] This is a double-edged sword; while it enables reactions, it can also lead to undesired side reactions or defluorination if not carefully controlled.
Part 2: Troubleshooting Guide
This section is designed as a practical, in-the-lab resource to diagnose and solve specific experimental failures.
Problem Area 1: The Balz-Schiemann Reaction
Issue: My Balz-Schiemann reaction has a very low yield of the desired fluoroaniline.
This is a classic and frequent problem. The cause can usually be traced to one of three stages: Diazotization, Salt Formation, or Thermal Decomposition.[3][15]
Caption: Troubleshooting decision tree for low-yield Balz-Schiemann reactions.
-
Cause A: Incomplete or Failed Diazotization
-
Expert Insight: The formation of the nitrosonium ion (NO⁺) electrophile is the critical first step.[10][16] This process is highly temperature-dependent. If the temperature rises above 5°C, the nitrous acid will decompose, and any diazonium salt formed will begin to degrade prematurely.[8][10]
-
Validated Protocol: Optimized Diazotization
-
Dissolve the starting fluoroaniline (1.0 eq) in a mixture of fluoroboric acid (HBF₄, ~48% aq., 3.0 eq) and water at 0°C using an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline solution, ensuring the internal temperature never exceeds 5°C .
-
Stir for 30 minutes at 0-5°C after the addition is complete.
-
Validation Check: Dab a glass rod from the mixture onto starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signaling the completion of diazotization.
-
The precipitated ArN₂⁺BF₄⁻ salt can be collected by filtration, washed with cold ether, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.[2]
-
-
-
Cause B: Inefficient Thermal Decomposition (Dedíazoniation)
-
Expert Insight: The classic Balz-Schiemann involves heating the isolated, dry diazonium salt. This can lead to uncontrolled decomposition and charring.[11][15] The choice of solvent is also critical; polar solvents can solvate the ions, hindering the required intimate ion pair for fluorine transfer and promoting side reactions.[17] Non-polar solvents like hexane or chlorobenzene often give better results.[3][17]
-
Comparative Data: Solvent Effects on Decomposition
-
| Solvent | Polarity | Typical Yield | Mechanistic Rationale | Reference |
| None (Neat) | - | Variable | Can be efficient but risks runaway reaction. | [3] |
| Hexane | Non-polar | Good | Promotes intimate ion pair, favoring fluorination. | [17] |
| Chlorobenzene | Low polarity | Good-Excellent | Good solvent for many diazonium salts, effective medium. | [3][17] |
| Acetonitrile | Polar Aprotic | Poor | Solvation separates ions, side reactions increase. | [17] |
| Water | Polar Protic | Very Poor | Leads primarily to phenol formation (hydrolysis). | [11] |
Problem Area 2: Catalytic Reduction of Fluoronitroaromatics
Issue: I am observing significant defluorination during the reduction of my fluoronitrobenzene.
This is a common side reaction where the C-F bond is cleaved and replaced with a C-H bond, leading to a non-fluorinated aniline byproduct.[6]
-
Expert Insight: Defluorination is a hydrogenolysis side reaction catalyzed by transition metals, particularly Palladium (Pd). While Pd/C is an excellent catalyst for nitro reduction, it is also notoriously aggressive towards C-halogen bonds. Platinum (Pt) based catalysts are often superior for this transformation as they exhibit lower hydrogenolysis activity.[6][7]
-
Validated Protocol: Selective Nitro Reduction
-
Catalyst Selection: Use 1-5 mol% Platinum on Carbon (Pt/C) instead of Pd/C.
-
Reactor Setup: In a pressure-rated vessel (Parr-type hydrogenator), add the fluoronitrobenzene (1.0 eq), the Pt/C catalyst, and a solvent like ethanol or methanol.[6][7] Some modern procedures can be run solvent-free.[6]
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂), typically between 0.1 and 1.0 MPa.[6][18]
-
Temperature Control: Heat the reaction to 50-80°C.[6] Higher temperatures can increase the rate of defluorination.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reactor, carefully vent the excess hydrogen, and purge again with inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
| Catalyst | Typical Loading | Selectivity (vs. Defluorination) | Cost/Activity | Reference |
| Pd/C | 1-5 mol% | Low to Moderate | High activity, but high risk of defluorination. | [5] |
| Pt/C | 1-5 mol% | High | Excellent choice, balances activity and selectivity. | [6][7] |
| Raney Ni | 5-10 wt% | Moderate | Cheaper, but requires higher loading and can be pyrophoric. | - |
| Fe/HCl | Stoichiometric | High | Classic, cheap method but generates large amounts of iron sludge waste. | [5] |
Part 3: Modern Synthetic Approaches
For particularly challenging substrates, modern catalytic methods offer new solutions.
Q4: Are there alternatives to SNAr or Balz-Schiemann for making complex fluoroanilines?
A4: Yes, modern palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig Amination , have become powerful tools.[19] This reaction can form a C-N bond between a fluorinated aryl halide (or triflate) and an amine.
Caption: Key components for a successful Buchwald-Hartwig amination reaction.
-
Expert Insight: The success of this reaction hinges on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key C-N bond-forming reductive elimination step. For fluorinated substrates, bulky, electron-rich biarylphosphine ligands are often required.[20][21] Using an ammonia equivalent, like lithium bis(trimethylsilyl)amide, allows for the synthesis of primary anilines.[19]
References
-
Amines - NCERT . Source: National Council of Educational Research and Training. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope . Source: MDPI. [Link]
-
The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts . Source: ChemKnits. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account . Source: ACS Organic & Inorganic Au. [Link]
-
Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides . Source: PubMed. [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions . Source: ACS Omega. [Link]
-
The Dark Side of Fluorine . Source: PMC - NIH. [Link]
-
Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation) . Source: Thieme Chemistry. [Link]
-
Reagent-Controlled Reversal of Regioselectivity in Nucleophilic Fluorination of Spiro-epoxyoxindole: Synthesis of 3-Fluoro-3-hydroxymethyloxindole and 3-Aryl-3-fluoromethyloxindole . Source: PubMed. [Link]
-
Balz-Schiemann Reaction: Mechanism, Formula & Uses . Source: Allen Overseas. [Link]
-
Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties . Source: RSC Publishing. [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions . Source: PubMed Central. [Link]
-
Diazotization Reaction Mechanism . Source: Unacademy. [Link]
- Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene.
-
Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline . Source: Medium. [Link]
-
Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides . Source: ResearchGate. [Link]
-
Diazotization Reaction Mechanism . Source: BYJU'S. [Link]
-
Fluoroaniline Series . Source: Sparrow Chemical. [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes . Source: pubs.acs.org. [Link]
-
Contemporary synthetic strategies in organofluorine chemistry . Source: Nature. [Link]
-
Lec4 - Diazotization Reactions . Source: YouTube. [Link]
-
A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor . Source: JoVE. [Link]
-
Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds . Source: YouTube. [Link]
-
Diazotization . Source: YouTube. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . Source: PMC. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . Source: ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Source: Organic Chemistry Portal. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diazotization Reaction Mechanism [unacademy.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 12. The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 13. Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D5LF00106D [pubs.rsc.org]
- 14. ncert.nic.in [ncert.nic.in]
- 15. researchgate.net [researchgate.net]
- 16. byjus.com [byjus.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Fluorinated Organic Molecules
Welcome to the technical support center for the analysis of fluorinated organic molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the characterization of these unique compounds. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine-19 (¹⁹F) is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high sensitivity. However, its unique properties also introduce several challenges.
Frequently Asked Questions (FAQs) - NMR
Q1: Why is my ¹⁹F NMR baseline so distorted and rolling?
A1: Baseline distortion in ¹⁹F NMR is a common issue, often stemming from the very large chemical shift range of fluorine nuclei, which can be over 800 ppm.[1] This wide spectral window can lead to several problems:
-
Exceeding Pulse Bandwidth: The excitation pulse may not uniformly excite all fluorine nuclei across a very wide spectral range. This leads to phase and intensity distortions that are dependent on the frequency offset from the transmitter, resulting in a rolling baseline.[2]
-
Acoustic Ringing: High-power pulses needed for ¹⁹F NMR can cause the probe to vibrate, inducing an artifact in the FID that manifests as a rolling baseline.
-
Improper Phasing: A large first-order phase correction, often required for wide spectra, can itself contribute to baseline roll if not applied correctly.[2]
Troubleshooting Steps:
-
Reduce Spectral Width: If the approximate chemical shift range of your compound is known, reduce the spectral width to cover only the region of interest.
-
Segmented Acquisition: For compounds with signals spread over a very wide range, acquire the spectrum in segments with different transmitter offsets and stitch them together.
-
Use Broadband Pulses: Employ adiabatic or other broadband pulse sequences that provide more uniform excitation over a wider frequency range.[3][4]
-
Optimize Acquisition Parameters: Increase the relaxation delay (d1) to allow for the decay of acoustic ringing.
-
Post-Acquisition Correction: Use polynomial baseline correction algorithms in your processing software. Be cautious not to distort broad peaks.
Q2: I'm struggling to choose the right chemical shift reference for my ¹⁹F NMR experiments. What are the key considerations?
A2: Selecting an appropriate reference is critical for accurate ¹⁹F NMR, as chemical shifts are highly sensitive to environmental factors like solvent, temperature, and pH.[5] The standard reference, CFCl₃, is volatile and has ozone-depleting properties, limiting its use.[3] There is no universal internal standard, so the choice is project-dependent.
Key characteristics for a good internal reference:
-
Chemical Inertness: It should not react with your sample or bind to proteins in biological assays.
-
Solubility: Must be soluble in the sample matrix, especially for aqueous solutions.[3]
-
Signal Simplicity: A sharp singlet is ideal.
-
Chemical Shift Position: Its signal should not overlap with signals from your analyte.[3]
-
Stability: Should be stable under the experimental conditions (temperature, pH).[3]
| Reference Compound | Common Abbreviation | Pros | Cons |
| Trifluoroacetic acid | TFA | Water-soluble, sharp singlet.[5] | Chemical shift is pH-dependent; can react with basic compounds. |
| 2,2,2-Trifluoroethanol | TFE | Water-soluble, relatively inert. | Can interact with proteins; has ¹H signals that may interfere in ¹H NMR.[3] |
| Sodium trifluoromethanesulfonate | Triflate | Highly water-soluble, stable.[3] | Can be sensitive to temperature variations.[3] |
| 2-(Trifluoromethyl)benzoic acid | TFMBA | Good overall performance in various conditions.[3] | Aromatic ¹H signals may overlap with analyte signals; more likely to bind to proteins.[3] |
| Sodium tetrafluoroborate | NaBF₄ | Minimal chance of signal overlap with common organic fluorophores.[3] | Signal can be broad due to coupling with boron; sensitive to pH and DMSO concentration.[3] |
Workflow for Selecting a ¹⁹F NMR Reference:
Caption: Decision workflow for ¹⁹F NMR reference selection.
Q3: My ¹⁹F NMR spectrum shows very complex, overlapping multiplets. How can I simplify and interpret this?
A3: Complex multiplets are common in ¹⁹F NMR due to large coupling constants (J-couplings) over multiple bonds (e.g., ²J, ³J, ⁴J, and even ⁵J are often observed).[1] Both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C, etc.) couplings contribute to the complexity.
Troubleshooting and Interpretation Strategies:
-
¹H Decoupling: The most straightforward first step is to acquire a ¹H-decoupled ¹⁹F spectrum. This will remove all ¹⁹F-¹H couplings, simplifying the multiplets and helping to identify the ¹⁹F-¹⁹F coupling partners.
-
2D NMR Spectroscopy:
-
¹⁹F-¹⁹F COSY: This experiment reveals which fluorine nuclei are coupled to each other, which is invaluable for assigning complex spin systems.
-
¹⁹F-¹H HETCOR/HSQC: This correlates fluorine nuclei with their directly attached or nearby protons, aiding in the assignment of fluorinated fragments within the molecule.
-
-
Selective Decoupling: If you have an idea of which proton is coupled to a specific fluorine, a selective ¹H decoupling experiment can be performed to simplify a targeted multiplet.
-
Simulation: Use NMR simulation software to build the spin system based on your proposed structure and coupling constants. Comparing the simulated spectrum to the experimental one is a powerful way to verify assignments.
Experimental Protocol: Acquiring a ¹H-Decoupled ¹⁹F NMR Spectrum
-
Sample Preparation: Prepare your sample as you would for a standard ¹H NMR experiment. Ensure the solvent is deuterated.
-
Tune the Probe: Tune the probe for both the ¹⁹F and ¹H channels.
-
Load a Standard ¹⁹F Pulse Program: Select a standard 1D ¹⁹F pulse program with ¹H decoupling (often named with "dec" or similar).
-
Set Acquisition Parameters:
-
Transmitter Frequency Offset (O1P): Center the spectral window on your region of interest.
-
Spectral Width (SW): Set a sufficiently wide spectral width to avoid peak folding.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): Start with 2 seconds. For quantitative results, this should be at least 5 times the longest T1 of your fluorine nuclei.[6]
-
Number of Scans (NS): Adjust based on sample concentration. ¹⁹F is sensitive, so fewer scans are often needed compared to ¹³C NMR.
-
-
Set Decoupling Parameters:
-
Decoupling Pulse Program: Use a composite pulse decoupling sequence like GARP or WALTZ-16 for efficient decoupling over the full ¹H spectral width.
-
Decoupler Frequency Offset (O2P): Center the decoupler on the ¹H spectrum (around 5-6 ppm).
-
-
Acquire Data: Start the acquisition.
-
Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction as needed.
Section 2: Mass Spectrometry (MS)
The high electronegativity and bond strength of fluorine present unique challenges in mass spectrometry, from ionization to fragmentation.
Frequently Asked Questions (FAQs) - MS
Q1: I'm getting low signal intensity for my fluorinated compound in ESI-MS. What could be the cause and how can I improve it?
A1: Low signal intensity is a frequent issue, as the high electronegativity of fluorine can suppress ionization, particularly in positive ion mode. Fluorine's strong electron-withdrawing nature can reduce the basicity of nearby functional groups, making protonation ([M+H]⁺) less favorable.
Troubleshooting and Optimization:
-
Switch to Negative Ion Mode: Fluorinated compounds are often more readily analyzed in negative ion mode, forming [M-H]⁻ or adducts like [M+Cl]⁻ or [M+HCOO]⁻.
-
Optimize Mobile Phase:
-
Use Ammonium Fluoride: Adding a low concentration of ammonium fluoride to the mobile phase can significantly enhance sensitivity in negative ESI for a variety of small molecules.[7]
-
Use Fluorinated Alkanoic Acids: Additives like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can suppress metal adduct formation ([M+Na]⁺, [M+K]⁺) and promote the desired [M+H]⁺ ion in positive mode.[8][9]
-
-
Optimize Ion Source Parameters:
-
Capillary Voltage: Systematically vary the capillary voltage to find the optimal setting for your analyte.
-
Gas Temperatures and Flow Rates: Optimize the desolvation gas temperature and flow rate to ensure efficient desolvation without causing thermal degradation.
-
-
Consider a Different Ionization Technique: If ESI is not effective, consider Atmospheric Pressure Chemical Ionization (APCI), which is often better for less polar compounds and less susceptible to ion suppression.
Q2: My mass spectra show an unexpected peak at m/z 85 and I'm seeing corrosion on my instrument's ion source. What is happening?
A2: This is a classic sign of Hydrogen Fluoride (HF) formation. Some fluorinated compounds, especially those with labile fluorine atoms or analyzed under high-energy conditions, can degrade in the ion source to produce HF. This highly corrosive gas can react with the silica in glass components and stainless steel surfaces of the mass spectrometer. The peak at m/z 85 often corresponds to the SiF₃⁺ ion, a product of HF reacting with silica surfaces.[10]
Mitigation Strategies:
-
Source Temperature: Lower the ion source temperature to the minimum required for efficient desolvation and ionization.
-
Sample Preparation: Ensure samples are dry and free of acidic impurities that could promote HF formation.
-
Instrument Cleaning: If contamination is suspected, follow the manufacturer's protocol for cleaning the ion source. This may involve gentle cleaning with appropriate solvents.
-
Material Compatibility: Be mindful of the materials in your sample flow path. Avoid glass where possible if HF formation is a persistent issue.
Q3: The fragmentation pattern of my fluorinated drug candidate is very unusual and doesn't follow typical fragmentation rules. Why is this?
A3: Fluorinated compounds are known for their complex fragmentation pathways, which often involve skeletal rearrangements.[11] The strong C-F bond and the high stability of certain fluorinated fragments can drive fragmentation down unconventional pathways. For example, the loss of neutral molecules like CO or H₂O, and rearrangements of heterocyclic rings are common in the fragmentation of fluoroquinolones.[12] Perfluorinated compounds often show a dominant CF₃⁺ ion (m/z 69) or other CnFm⁺ fragments.[13]
Interpreting Complex Fragmentation:
-
High-Resolution MS (HRMS): Use HRMS (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of fragment ions. This is crucial for determining their elemental composition and distinguishing between isobaric fragments.
-
MS/MS Experiments: Perform tandem MS (MS/MS) to establish precursor-product relationships. Systematically fragmenting the main ions will help piece together the fragmentation cascade.
-
Literature Search: Look for fragmentation studies on structurally similar fluorinated compounds. There may be established patterns for your compound class.
-
Computational Chemistry: Density functional theory (DFT) calculations can be used to predict the most likely fragmentation pathways and support your interpretation of the mass spectra.[11]
Section 3: Chromatography
The unique polarity and interaction capabilities of fluorinated molecules require special considerations in both gas and liquid chromatography.
Frequently Asked Questions (FAQs) - Chromatography
Q1: My fluorinated analyte is poorly retained or shows peak tailing on a standard C18 HPLC column. How can I improve the chromatography?
A1: This is a common scenario. While highly fluorinated chains are hydrophobic, the polarity of the C-F bond can lead to undesirable secondary interactions with the silica backbone of the stationary phase, causing peak tailing.[14] Additionally, the unique "fluorous" character of these molecules means they may not interact strongly with traditional alkyl phases.
Solutions for Improved HPLC Separation:
-
Use a Fluorinated Stationary Phase: Columns with pentafluorophenyl (PFP) or fluorinated alkyl phases are highly recommended.[10][15] These phases offer alternative selectivity through dipole-dipole, π-π, and charge-transfer interactions, often leading to better peak shape and increased retention for halogenated and aromatic compounds.[10][16]
-
Optimize Mobile Phase pH: For ionizable analytes, controlling the mobile phase pH is crucial. Operating at a pH at least 2 units away from the analyte's pKa will ensure it is in a single ionic form, preventing peak tailing due to mixed retention mechanisms.[17]
-
Use a Highly Deactivated Column: Modern, end-capped columns have fewer exposed silanol groups, which minimizes the secondary interactions that cause peak tailing for basic analytes.[14]
-
Consider HILIC: For polar fluorinated compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase, providing good retention and peak shape.
Caption: Troubleshooting guide for HPLC of fluorinated compounds.
Section 4: Sample Preparation
The stability and unique solubility of fluorinated compounds can impact sample preparation strategies.
Frequently Asked Questions (FAQs) - Sample Preparation
Q1: Are there any specific challenges with the solubility of fluorinated compounds during sample preparation?
A1: Yes, highly fluorinated molecules can exhibit low solubility in both aqueous and common organic solvents, a property sometimes referred to as "fluorous" character. This can complicate sample preparation for analysis. It's often necessary to use partially fluorinated solvents or to carefully screen a range of organic solvents to find one that provides adequate solubility without interfering with the subsequent analysis. For biological samples, protein precipitation or liquid-liquid extraction may require optimization to ensure complete recovery of the fluorinated analyte.
Q2: How does the chemical stability of fluorinated compounds affect sample preparation?
A2: The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds highly resistant to chemical and thermal degradation.[18] This is generally an advantage, as it means they are less likely to degrade during sample preparation steps like extraction or heating. However, this stability also means they can persist in the environment and in biological systems. For trace analysis, this persistence requires extremely clean sample handling to avoid background contamination from sources like fluoropolymer labware (e.g., Teflon™).
References
-
Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Gerig, J.T. (2001). Fluorine NMR. eMagRes. [Link]
-
Wang, Y., et al. (2022). Advances in fluorine-containing materials for sample preparation in the food field. Analytical Methods. [Link]
-
Piątkowski, J. (2023). Why we are unable to see B-F splittings in 11B or 19F NMR? ResearchGate. [Link]
-
Li, T., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]
-
IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Northwestern University. [Link]
-
Chan, H., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
T. O. Tiernan, C. Chang, C. C. Cheng. (1975). Formation and reactions of negative ions relevant to chemical ionization mass spectrometry. I. Cl mass spectra of organic compounds produced by F. Journal of Chemical Physics. [Link]
-
Codina, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
ResearchGate. (n.d.). 13 questions with answers in FLUORINE-19 NMR. ResearchGate. [Link]
-
Verhoog, S., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. The Journal of Organic Chemistry. [Link]
-
Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters. [Link]
-
Gauthier, A., et al. (2018). Electrocatalytic transformation of HF impurity to H2 and LiF in lithium-ion batteries. Nature Communications. [Link]
-
Alaasar, M., et al. (2024). The role of fluorine substituents in the formation of the ferroelectric nematic phase. Journal of Materials Chemistry C. [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]
-
Wang, Y., et al. (2020). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Journal of Molecular Modeling. [Link]
-
Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. [Link]
-
Codina, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
Verhoog, S., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. The Journal of Organic Chemistry. [Link]
-
Mume, E., et al. (2016). Retention of [18F]fluoride on reversed phase HPLC columns. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Ruiz-Cabello, J., et al. (2014). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine. [Link]
-
Sorensen, M., et al. (2020). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Rapid Communications in Mass Spectrometry. [Link]
-
Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. [Link]
-
Mabhudafhasi, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. [Link]
-
University of Münster. (2023). Chemists develop reaction cascade to produce fluorinated molecules. ScienceDaily. [Link]
-
Analytical Sales & Services, Inc. (n.d.). FluroPhase Premium HPLC Columns. Analytical Sales & Services, Inc.. [Link]
-
Tolstoy, P. M., et al. (2023). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules. [Link]
-
Awad, T., et al. (2013). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. [Link]
-
Advion, Inc. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION. Cromlab. [Link]
-
Przybyciel, M. (2005). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Das, A., et al. (2023). Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems II: a Solution. ResearchGate. [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). F19 detection. NMR Facility. [Link]
-
Weizmann Institute of Science. (n.d.). 19Flourine NMR. Chemical Research Support. [Link]
-
Schulz, M., et al. (2024). Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines. Environmental Science & Technology. [Link]
-
Santos, J. S., et al. (2012). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. The Journal of Physical Chemistry B. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. F19 detection [nmr.chem.ucsb.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. biophysics.org [biophysics.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives [yndxxb.ynu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. chromtech.com [chromtech.com]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation for Fluoroaniline Isomers
Welcome to the technical support center for the chromatographic separation of fluoroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Fluoroaniline isomers (ortho-, meta-, and para-) are critical building blocks in the pharmaceutical and agrochemical industries, and their accurate separation and quantification are paramount for quality control and regulatory compliance.[1] This resource provides practical, field-proven insights to help you overcome common challenges in your chromatographic analyses.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during the separation of fluoroaniline isomers. The solutions provided are based on established chromatographic principles and practical experience.
Issue 1: Poor Resolution or Co-elution of Fluoroaniline Isomers
Q: My HPLC/GC method is not separating the 2-, 3-, and 4-fluoroaniline isomers. What steps can I take to improve the resolution?
A: Co-elution of positional isomers is a common challenge due to their similar physicochemical properties.[2] Here’s a systematic approach to improving resolution:
For High-Performance Liquid Chromatography (HPLC):
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: In reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier generally increases retention and may improve separation.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can significantly alter the separation of isomers.
-
Control the pH: The pKa of fluoroaniline is approximately 4.65.[3] Operating the mobile phase pH close to the pKa can lead to poor peak shape and inconsistent retention.[3] It is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa. For these basic compounds, a lower pH (e.g., pH 2.5-3.5) will ensure they are in their protonated form, which can improve peak shape and selectivity on a C18 column.[4][5]
-
-
Evaluate the Stationary Phase:
-
Standard C18 Columns: While C18 columns are a good starting point, they may not always provide the best selectivity for positional isomers.
-
Phenyl-Hexyl or Phenyl-Ether Phases: Columns with phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating isomers.[6]
-
Polar-Embedded Phases: These phases can also provide different selectivity for polar compounds like fluoroanilines.[7]
-
-
Adjust Temperature:
For Gas Chromatography (GC):
-
Optimize the Temperature Program:
-
A slow, shallow temperature ramp is often necessary to resolve closely eluting isomers.[11] Start with a low initial oven temperature and a slow ramp rate (e.g., 2-5 °C/min).
-
-
Select the Appropriate Column:
-
Mid-Polar to Polar Stationary Phases: For aromatic amines, a non-polar column like a DB-5 (5% phenyl-methylpolysiloxane) can be a starting point.[1] However, for challenging isomer separations, consider a more polar stationary phase, such as a DB-17 (50% phenyl-methylpolysiloxane) or a wax-based column (e.g., PEG-20M), which can provide better selectivity.[12]
-
Specialized Stationary Phases: Novel stationary phases, such as those based on pillar[n]arenes, have shown excellent resolving capabilities for aromatic amine isomers.[12][13]
-
Issue 2: Peak Tailing of Fluoroaniline Peaks
Q: I am observing significant peak tailing for my fluoroaniline isomers in my HPLC analysis. What is causing this, and how can I fix it?
A: Peak tailing for basic compounds like fluoroanilines is a frequent issue in reversed-phase HPLC.[4][14][15] It is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica-based stationary phase.[4][15]
Solutions:
-
Mobile Phase pH Adjustment:
-
Use of Mobile Phase Additives:
-
Employ Modern, High-Purity Silica Columns:
-
Reduce Analyte Mass on Column:
-
Injecting too much sample can lead to column overload and peak tailing.[15] Try diluting your sample and injecting a smaller amount.
-
Issue 3: Inconsistent Retention Times
Q: The retention times for my fluoroaniline isomers are shifting between injections. What could be the cause?
A: Fluctuating retention times can compromise the reliability of your analytical method. The following are common causes and their solutions:
-
Mobile Phase Instability:
-
Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
pH Drift: Unbuffered or poorly buffered mobile phases can change pH over time, leading to shifts in retention for ionizable compounds like fluoroanilines.[16] Always use a buffer, especially when operating at a specific pH to control retention.
-
Solvent Composition Change: Evaporation of the more volatile solvent component in your mobile phase mixture can alter its composition and affect retention times. Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
-
System Leaks:
-
Column Temperature Fluctuations:
-
Inconsistent column temperature will lead to shifts in retention times.[18] Use a column oven to maintain a constant and uniform temperature.
-
-
Column Contamination:
-
Buildup of contaminants from the sample matrix on the column can alter its chemistry and affect retention.[3] Use a guard column and appropriate sample preparation techniques to minimize contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for fluoroaniline isomer separation?
A1: A good starting point for reversed-phase HPLC method development would be:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[19]
-
Mobile Phase A: 0.1% Formic acid in water.[19]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[19]
-
Gradient: Start with a shallow gradient, for example, 10-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 30°C.[20]
-
Detection: UV at 254 nm.[20]
This can then be optimized based on the results as described in the troubleshooting section.
Q2: Can Gas Chromatography be used for the analysis of fluoroaniline isomers?
A2: Yes, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds like fluoroaniline isomers.[1][21] It often provides excellent resolution and sensitivity.[21]
Q3: What are the key parameters to optimize in a GC method for fluoroaniline isomers?
A3: The most critical parameters to optimize are:
-
Stationary Phase: The choice of GC column is crucial for selectivity. While a standard 5% phenyl-methylpolysiloxane column can work, more polar phases often yield better separation of these isomers.[1][12]
-
Oven Temperature Program: A slow initial temperature ramp is key to resolving closely eluting isomers.[11]
-
Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium) can improve peak efficiency.
-
Injector Temperature: The injector temperature should be high enough to ensure complete volatilization of the analytes without causing thermal degradation.[3]
Q4: Is derivatization necessary for the GC analysis of fluoroaniline isomers?
A4: While direct analysis is possible, derivatization of the amino group (e.g., with trifluoroacetic anhydride) can sometimes improve peak shape and thermal stability, leading to better chromatographic performance.[22]
Data and Protocols
Table 1: Starting HPLC Method Parameters for Fluoroaniline Isomer Separation
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 50% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Table 2: Starting GC Method Parameters for Fluoroaniline Isomer Separation
| Parameter | Recommended Starting Condition |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) or DB-17 |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), then 5 °C/min to 200 °C |
| Detector | FID or MS |
| Injection Volume | 1 µL (split injection) |
Experimental Protocol: Mobile Phase pH Optimization for HPLC
-
Prepare Buffers: Prepare a series of mobile phase A solutions with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 7.0) using appropriate buffers (e.g., phosphate or formate).
-
Equilibrate the System: For each pH condition, thoroughly equilibrate the HPLC system and column with the new mobile phase.
-
Inject Standard Mixture: Inject a standard mixture containing all three fluoroaniline isomers.
-
Evaluate Chromatograms: Compare the resolution, peak shape, and retention times of the isomers at each pH.
-
Select Optimal pH: Choose the pH that provides the best balance of resolution and peak symmetry.
Visualizations
Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing a chromatographic method for fluoroaniline isomer separation.
Caption: A logical workflow for the development of a chromatographic separation method for fluoroaniline isomers.
References
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
-
ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[23]arene Stationary Phase. Retrieved from
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Chromatography Forum. (2004). Baseline and Tailing.
- Waters Corporation. (n.d.). Peak Shape Changes Over Time.
- TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
-
ACS Applied Materials & Interfaces. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[23]arene Stationary Phase. Retrieved from
- ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- PMC - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- BenchChem. (2025). A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.).
- SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column.
- ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- PMC - NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Chromatography Forum. (2017). separation of positional isomers.
- HPLC Troubleshooting Guide. (n.d.).
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- IJSDR. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
- Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- PubMed. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- ResearchGate. (2025). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia.
- ResearchGate. (2019). How to separate isomers by Normal phase HPLC?
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Aniline (herbicide precursor).
- analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromtech.com [chromtech.com]
- 15. acdlabs.com [acdlabs.com]
- 16. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 17. realab.ua [realab.ua]
- 18. longdom.org [longdom.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Baseline and Tailing - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Elucidation of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth, comparative analysis for the structural verification of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline, a molecule of interest due to its unique combination of a fluoroaniline core and a difluoroethyl-sulfanyl side chain. We will explore how a multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), can definitively establish its structure and differentiate it from a closely related isomer, 4-[(2,2-Difluoroethyl)sulfanyl]-3-fluoroaniline. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies for molecular characterization.
The Imperative of Orthogonal Spectroscopic Techniques
Reliance on a single analytical technique for structural elucidation is fraught with ambiguity. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and potentially two-dimensional NMR experiments, alongside high-resolution mass spectrometry, provides an orthogonal dataset that cross-validates the proposed structure. Each technique probes different aspects of the molecule's constitution: NMR reveals the chemical environment and connectivity of magnetically active nuclei, while MS provides information on the molecular weight and fragmentation patterns, offering clues to the underlying structural framework.
To illustrate the power of this combined approach, we will compare the expected spectroscopic data for our target molecule, This compound (Molecule A) , with that of a hypothetical isomer, 4-[(2,2-Difluoroethyl)sulfanyl]-3-fluoroaniline (Molecule B) . While both isomers share the same molecular formula (C₈H₈F₃NS) and thus the same exact mass, their distinct substitution patterns on the aromatic ring will manifest in unique spectroscopic signatures.
Predicted Spectroscopic Signatures: A Comparative Analysis
The following tables summarize the predicted key spectroscopic features for Molecule A and Molecule B. These predictions are based on established principles of NMR and MS, and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Molecule A: this compound | Molecule B: 4-[(2,2-Difluoroethyl)sulfanyl]-3-fluoroaniline |
| -SCH₂- | ~3.3 ppm (td, JH-F ≈ 14 Hz, JH-H ≈ 7 Hz, 2H) | ~3.3 ppm (td, JH-F ≈ 14 Hz, JH-H ≈ 7 Hz, 2H) |
| -CHF₂ | ~6.0 ppm (tt, JH-F ≈ 56 Hz, JH-H ≈ 7 Hz, 1H) | ~6.0 ppm (tt, JH-F ≈ 56 Hz, JH-H ≈ 7 Hz, 1H) |
| -NH₂ | ~3.8 ppm (br s, 2H) | ~3.9 ppm (br s, 2H) |
| Aromatic H | H-3: ~7.1 ppm (dd) H-4: ~6.6 ppm (ddd) H-6: ~6.8 ppm (dd) | H-2: ~7.0 ppm (d) H-5: ~6.7 ppm (dd) H-6: ~6.9 ppm (d) |
Causality Behind Predictions: The difluoroethyl group protons will exhibit characteristic triplet of doublets (-SCH₂-) and triplet of triplets (-CHF₂) due to coupling with both geminal fluorines and vicinal protons. The key differentiator lies in the aromatic region. For Molecule A, the protons will show a more complex splitting pattern due to their ortho, meta, and para relationships. In contrast, Molecule B's aromatic signals will be simpler, with two doublets and one doublet of doublets.
Table 2: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Assignment | Molecule A: this compound | Molecule B: 4-[(2,2-Difluoroethyl)sulfanyl]-3-fluoroaniline |
| Ar-F | ~ -120 to -130 ppm (m) | ~ -135 to -145 ppm (m) |
| -CHF₂ | ~ -125 to -135 ppm (dt, JF-H ≈ 56 Hz, JF-H ≈ 14 Hz) | ~ -125 to -135 ppm (dt, JF-H ≈ 56 Hz, JF-H ≈ 14 Hz) |
Causality Behind Predictions: Fluorine NMR is highly sensitive to the electronic environment.[1] The chemical shift of the fluorine on the aromatic ring is expected to differ significantly between the two isomers due to the varying positions of the electron-donating amino group and the electron-withdrawing sulfanyl group. The difluoroethyl group's fluorine signal will be a doublet of triplets due to coupling with the geminal proton and the vicinal methylene protons.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Molecule A: this compound | Molecule B: 4-[(2,2-Difluoroethyl)sulfanyl]-3-fluoroaniline |
| -SCH₂- | ~35 ppm (t, JC-F ≈ 20 Hz) | ~35 ppm (t, JC-F ≈ 20 Hz) |
| -CHF₂ | ~115 ppm (t, JC-F ≈ 240 Hz) | ~115 ppm (t, JC-F ≈ 240 Hz) |
| Aromatic C | 6 distinct signals, with C-F bond showing a large JC-F coupling (~245 Hz) and other carbons showing smaller couplings. | 6 distinct signals, with C-F bond showing a large JC-F coupling (~245 Hz) and other carbons showing smaller couplings. |
Causality Behind Predictions: The carbon of the -CHF₂ group will exhibit a characteristic triplet with a large one-bond C-F coupling constant. The methylene carbon will also show a triplet with a smaller two-bond C-F coupling. While both isomers will have six distinct aromatic carbon signals, the precise chemical shifts and C-F coupling constants for each carbon will be unique, providing a definitive fingerprint for each structure.
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS-ESI+) Data
| Ion | Molecule A & B: Expected m/z | Key Fragmentation Pathways |
| [M+H]⁺ | 208.0368 | Loss of CHF₂: [M+H - 51]⁺ Loss of SCH₂CHF₂: [M+H - 97]⁺ Cleavage of C-S bond |
Causality Behind Predictions: Both isomers will have the same molecular weight.[2] The differentiation will come from tandem MS (MS/MS) experiments. While some fragmentation pathways will be common, the relative abundances of fragment ions may differ. The fragmentation of the aromatic ring will be influenced by the substituent positions, potentially leading to unique daughter ions that can distinguish between the isomers.[3][4]
Experimental Protocols for Structural Verification
To acquire the data for this comparative analysis, the following experimental protocols are recommended.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5] Use a high-quality NMR tube.
-
MS: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase for infusion or injection.
NMR Spectroscopy Workflow
The following diagram outlines the logical workflow for NMR analysis.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the integration, multiplicity, and coupling constants of the aromatic and aliphatic signals.
-
¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. This is crucial for identifying the number of distinct fluorine environments and their coupling patterns.[1]
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments. Note the large C-F coupling constants.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment can be used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which are critical for piecing together the molecular skeleton.
-
Mass Spectrometry Workflow
The following diagram illustrates the mass spectrometry workflow for structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). This will provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the unambiguous determination of the elemental composition.[6]
-
Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to gain insights into the molecule's structure. Comparing the MS/MS spectra of the two isomers would likely reveal telling differences in fragment ion intensities or even the presence of unique fragments.[4]
Conclusion
The structural confirmation of this compound requires a rigorous and multi-faceted analytical approach. By systematically applying ¹H, ¹⁹F, and ¹³C NMR spectroscopy in conjunction with high-resolution mass spectrometry, one can build an irrefutable case for the proposed structure. The true power of this methodology is highlighted when comparing the expected data with that of a close isomer. The subtle yet distinct differences in chemical shifts, coupling constants, and fragmentation patterns provide the necessary evidence to definitively distinguish between the two. This guide provides a robust framework for researchers to approach the structural elucidation of complex fluorinated molecules with confidence and scientific integrity.
References
-
Knutson, C. M., & Eidem, T. M. (n.d.). Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. PubMed. Retrieved from [Link][7]
-
Durham University. (n.d.). 19Flourine NMR. Retrieved from [Link][1]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (1998). Defluorination of Organofluorine Sulfur Compounds by Pseudomonas Sp. Strain D2. Environmental Science & Technology, 32(15), 2283–2287. [Link][6]
-
SpectraBase. (n.d.). 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link][8]
-
Cappellin, L., et al. (2011). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. PubMed. Retrieved from [Link][3]
-
Deutsch, C., & Taylor, J. S. (1987). New class of 19F pH indicators: fluoroanilines. PubMed. Retrieved from [Link][9]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link][4]
-
Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... Retrieved from [Link]
- Dibeler, V. H., & Mohler, F. L. (1948). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 40(1), 25-29.
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. PubChem. Retrieved from [Link]
-
Kitevski, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of the American Chemical Society, 134(33), 13864–13873. [Link]
-
National High Magnetic Field Laboratory. (n.d.). Ultrafast 19F MAS NMR. Retrieved from [Link]
-
JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! Retrieved from [Link]
-
LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link][5]
-
ResearchGate. (n.d.). 1 H NMR for both the sulfur-perillyl alcohol 50 : 50 copolymer (a) and... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitroaniline. PubChem. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. chembk.com [chembk.com]
- 3. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectral Fragmentation of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectral fragmentation of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments. It explains the causal mechanisms behind bond cleavages, compares the fragmentation behavior to analogous structures, and provides a robust experimental framework for validation. Our approach is grounded in the principles of structural mass spectrometry to empower researchers in identifying and characterizing this and other novel substituted anilines.
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₈H₈F₃NS, Molar Mass: 207.22 g/mol ) is a complex molecule incorporating several key functional groups: a fluoroaniline ring, a thioether (sulfanyl) linkage, and a difluoroethyl group.[1] Each of these moieties imparts distinct characteristics to the molecule's behavior under electron ionization, making its mass spectrum a unique fingerprint. Understanding this fragmentation is crucial for unambiguous identification in complex matrices, such as during metabolite profiling, impurity analysis, or reaction monitoring.
Electron Ionization (EI) is a high-energy, or "hard," ionization technique that bombards molecules with 70 eV electrons.[2] This process not only removes an electron to form a molecular ion (M⁺•) but also imparts significant internal energy, causing the ion to break apart into smaller, characteristic fragment ions.[3][4][5] The resulting pattern of fragments provides a detailed roadmap to the molecule's original structure.
Predicted Fragmentation Pathways of this compound
The molecular ion (M⁺•) of this compound is predicted to appear at a mass-to-charge ratio (m/z) of 207. Given the presence of an aromatic ring, this peak is expected to be reasonably intense.[6] The fragmentation cascade will be dominated by cleavages at the weakest bonds and those that lead to the formation of stable ions or neutral species. The presence of heteroatoms like sulfur and nitrogen, with their non-bonding electrons, can significantly influence fragmentation by stabilizing adjacent positive charges.[7]
The primary fragmentation pathways are predicted as follows:
-
α-Cleavage at the Thioether Linkage: This is often the most favored fragmentation pathway for sulfides. Cleavage of the C-C bond alpha to the sulfur atom (the bond between the two carbons of the ethyl group) is less likely than cleavage of the bond between the sulfur and the ethyl group, which is a β-cleavage to the ring. The most probable α-cleavage is the scission of the bond between the aromatic ring and the sulfur atom, or the sulfur and the ethyl group. However, the most significant fragmentation is expected to be the cleavage of the C-S bond, leading to the loss of the difluoroethyl group.
-
Benzylic-type Cleavage: The bond between the sulfur atom and the difluoroethyl side chain is a key fragmentation point. Cleavage of this C-S bond can result in two primary fragment ions, with the charge residing on either piece.
-
Loss of Small Neutral Molecules: Subsequent fragmentation steps may involve the elimination of stable neutral molecules like HF, H₂S, or ethene derivatives from the primary fragment ions.
Below is a visual representation of the most probable fragmentation cascade.
Caption: Predicted EI fragmentation of the target compound.
Comparative Fragmentation Analysis
To understand the unique spectral features of our target molecule, we compare its predicted fragmentation to that of simpler, structurally related compounds.
| Compound | Structure | Key Fragmentation Behavior | Relevance to Target Molecule |
| 2-Fluoroaniline | FC₆H₄NH₂ | Strong molecular ion (m/z 111).[8] Fragmentation is dominated by the stable aromatic ring, with potential loss of HCN or H₂CN leading to cyclopentadienyl-type cations. | Represents the core aromatic amine structure. The stability of this ring is expected to lead to a prominent molecular ion and fragments containing the intact ring in the target molecule. |
| Ethyl Phenyl Sulfide | C₆H₅SCH₂CH₃ | The most prominent fragmentation is α-cleavage (loss of a methyl radical, •CH₃) and β-cleavage (loss of an ethyl radical, •C₂H₅) relative to the aromatic ring. Cleavage of the C-S bond to lose the ethyl group is a major pathway. | Models the thioether linkage. This suggests that the C-S bond in the target molecule will be a primary site of cleavage, leading to the loss of the •CH₂CHF₂ radical. |
| 1,1-Difluoroethane | CH₃CHF₂ | Fragmentation is characterized by the loss of a hydrogen atom (H•) followed by the loss of HF to form a vinyl fluoride cation. The C-F bond is strong, but HF elimination is a common pathway for fluoroalkanes. | Illustrates the behavior of the difluoroethyl group. We can anticipate potential secondary fragmentation involving the loss of neutral HF from fluorine-containing fragments. |
This comparison highlights that while the fluoroaniline core provides stability, the thioether linkage introduces a highly susceptible point for bond cleavage. The difluoroethyl group further directs fragmentation through specific neutral losses.
Summary of Predicted Fragments
The following table summarizes the key ions expected in the mass spectrum of this compound.
| m/z (Predicted) | Proposed Ion Structure | Formula | Formation Mechanism / Comments |
| 207 | Molecular Ion | [C₈H₈F₃NS]⁺• | The parent ion. Its intensity reflects the overall stability of the molecule under EI conditions. The presence of sulfur will produce a small M+2 peak at m/z 209 (approx. 4% intensity of M⁺•).[9] |
| 142 | [FC₆H₃(NH₂)S]⁺ | [C₇H₅FNS]⁺• | Results from the cleavage of the S-C bond and loss of the difluoroethyl radical (•CH₂CHF₂). This is predicted to be a major fragment due to the stability of the resulting aromatic cation. |
| 114 | [FC₆H₄N]⁺ | [C₆H₄FN]⁺ | Formed by the subsequent loss of a sulfur atom from the m/z 142 fragment. |
| 109 | [FC₆H₄NH]⁺• | [C₆H₅FN]⁺• | Loss of the entire sulfanyl-difluoroethyl group. This represents cleavage of the C-S bond attached to the aromatic ring. |
| 65 | [CH₂CHF₂]⁺ | [C₂H₃F₂]⁺ | Represents the other half of the primary C-S bond cleavage, where the charge is retained on the aliphatic fragment. |
Standard Operating Protocol: GC-EI-MS Analysis
To empirically validate these predictions, the following protocol for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is recommended. This workflow ensures reproducibility and provides a self-validating system for analysis.
Caption: Standard workflow for GC-EI-MS analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Vortex until fully dissolved to create a 1 mg/mL stock solution. Further dilute as necessary to achieve a final concentration of ~10-100 µg/mL.
-
-
Instrumentation (Typical GC-MS System):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar or mid-polar column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
-
GC Method Parameters:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Mode: Split (e.g., 20:1 split ratio) to avoid overloading the column and detector.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 450.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of this peak.
-
Analyze the spectrum to identify the molecular ion and major fragment ions.
-
Compare the empirical data to the predicted fragmentation patterns outlined in this guide.
-
Conclusion
The mass spectral fragmentation of this compound is predicted to be a rich source of structural information. The key fragmentation pathway involves the cleavage of the C-S bond linking the difluoroethyl group to the aromatic core, resulting in a characteristic fragment at m/z 142. By comparing these predicted patterns with those of simpler, analogous molecules and validating them with a standardized GC-EI-MS protocol, researchers can achieve confident identification and structural elucidation. This guide provides the theoretical foundation and practical framework necessary for the robust analytical characterization of this and similar complex molecules.
References
-
ChemBK. (n.d.). This compound. Retrieved from ChemBK. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons.
-
Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide. [Link]
- Pirok, B. W. J., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry.
- Guchhait, N., et al. (n.d.). Ionization energy of o-fluoroaniline and vibrational levels of o-fluoroaniline cation determined by mass-analyzed threshold ionization spectroscopy. Physical Chemistry Chemical Physics.
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from eGyanKosh. [Link]
- Kuhn, S. (2024).
-
Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from Emory University. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline. Retrieved from PubChem. [Link]
-
Chemsrc. (2025). 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline. Retrieved from Chemsrc. [Link]
- De La Cruz, D. (n.d.).
-
Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from Chemistry LibreTexts. [Link]
- ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE.
- University of Arizona. (n.d.).
-
ResearchGate. (n.d.). EI-MS-spectra of isomeric N,N-dimethylfluorocathinones (2a–c). [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from Michigan State University. [Link]
-
Chemistry LibreTexts. (2023, February 11). Mass Spectrometry of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]
-
Ma, A. (2019, October 27). Y11-12 Chemistry: Mass Spectrometry - Identifying Organic Molecules [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2025, October 15). Mass Spectrometry Made EASY for Beginners! [Video]. YouTube. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. rroij.com [rroij.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-フルオロアニリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. whitman.edu [whitman.edu]
A Comparative Analysis of the Biological Effects of Fluoroaniline Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of the biological effects of three key fluoroaniline derivatives: 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern the toxicity and metabolic fate of these compounds. By synthesizing data from authoritative sources and providing detailed experimental protocols, this guide aims to be an essential resource for the evaluation of fluoroaniline derivatives in a research and development setting.
Introduction to Fluoroanilines
Fluoroanilines are a class of organofluorine compounds that are derivatives of aniline, featuring a fluorine atom substituted on the benzene ring.[1] They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The position of the fluorine atom—ortho (2-), meta (3-), or para (4-)—significantly influences the molecule's physicochemical properties and, consequently, its biological activity and toxicity.[1] The strong electron-withdrawing nature of fluorine alters the electron distribution in the aromatic ring and the basicity of the amino group, which in turn affects metabolic pathways and interactions with biological macromolecules.[1] Understanding these differences is paramount for predicting the toxicological profile of new chemical entities containing a fluoroaniline moiety.
Comparative Acute Toxicity
The acute toxicity of fluoroaniline isomers varies depending on the position of the fluorine substituent. This variation is often quantified by the median lethal dose (LD50), which is the dose required to be lethal to 50% of a tested population. A lower LD50 value indicates higher acute toxicity.[3] All three isomers are classified as harmful or toxic if swallowed, and they can cause significant skin and eye irritation.[4][5][6]
| Compound | CAS Number | Acute Oral LD50 (Rat) | Key Acute Toxicity Observations |
| 2-Fluoroaniline | 348-54-9 | Not specified, but classified as "Toxic if swallowed"[4] | Causes serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[4] Inhalation or ingestion can lead to cyanosis.[4] |
| 3-Fluoroaniline | 372-19-0 | 436.3 mg/kg[5] | Harmful if swallowed, causes skin irritation and serious eye damage.[5] Absorption into the body can lead to the formation of methemoglobin.[5] |
| 4-Fluoroaniline | 371-40-4 | 417 mg/kg | Harmful if swallowed and causes severe skin burns and eye damage.[6] |
Hematotoxicity: The Role of Methemoglobinemia
A primary toxicological concern associated with aniline and its derivatives is the induction of methemoglobinemia.[7][8] This condition arises when the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.[9]
Mechanism of Methemoglobin Formation
The parent aniline compounds themselves are not the direct inducers of methemoglobin. Instead, they undergo metabolic activation, primarily in the liver by cytochrome P450 (CYP450) enzymes, to form N-hydroxylated metabolites (e.g., N-phenylhydroxylamines).[7][8] These metabolites are released into circulation and enter red blood cells, where they initiate a redox cycle. The N-hydroxyl metabolite is oxidized by oxyhemoglobin to a nitroso-derivative, while the iron in hemoglobin is concomitantly oxidized to the ferric state (methemoglobin). The nitroso-derivative is then reduced back to the N-hydroxyl form by NADPH-dependent reductases, allowing the cycle to continue and amplify the formation of methemoglobin.[7][8]
Comparative Methemoglobin-Inducing Potential
While direct comparative studies on the methemoglobin-inducing potential of the three fluoroaniline isomers are scarce, studies on analogous halo-anilines (chloroanilines) can provide valuable insights into the structure-activity relationship. For chloroanilines, the order of potency for inducing methemoglobinemia is para > meta > ortho.[5] This suggests that the position of the halogen substituent significantly influences the rate of metabolic activation or the reactivity of the resulting metabolites. It is plausible that a similar trend exists for fluoroanilines, with 4-fluoroaniline being the most potent, followed by 3-fluoroaniline, and then 2-fluoroaniline. This is likely due to steric and electronic effects influencing the interaction with CYP450 enzymes.
Experimental Protocol: In Vitro Methemoglobin Formation Assay
This protocol provides a framework for assessing the methemoglobin-forming potential of fluoroaniline derivatives using an in vitro system with rat erythrocytes.
Causality and Self-Validation: This assay is designed to be self-validating by including both a negative (vehicle) control and a positive control (sodium nitrite), which is a known inducer of methemoglobinemia. The use of fresh red blood cells is critical as the enzymatic activity required for the redox cycling of the toxic metabolites diminishes over time. The time-course measurement allows for the determination of both the rate and the peak level of methemoglobin formation, providing a comprehensive profile of the compound's activity.
Methodology:
-
Preparation of Erythrocyte Suspension:
-
Collect fresh whole blood from rats (e.g., Sprague-Dawley) into heparinized tubes.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma and buffy coat.[10]
-
Aspirate and discard the plasma and buffy coat.
-
Wash the red blood cells (RBCs) three times with a phosphate-buffered saline (PBS, pH 7.4) solution, centrifuging and aspirating the supernatant after each wash.[10]
-
After the final wash, resuspend the RBC pellet in PBS to achieve a 10% hematocrit.[10]
-
-
Treatment:
-
Prepare stock solutions of the fluoroaniline derivatives and a positive control (e.g., sodium nitrite) in a suitable solvent (e.g., DMSO or ethanol).
-
In a 96-well plate or microcentrifuge tubes, add the test compounds to the RBC suspension to achieve a final concentration range (e.g., 10 µM to 1 mM). Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Include a vehicle control (solvent only) and a positive control (e.g., 1 mM sodium nitrite).
-
Incubate the plate at 37°C with gentle agitation.
-
-
Measurement of Methemoglobin:
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot from each well.
-
Lyse the RBCs by adding the aliquot to a hypotonic buffer solution.
-
Measure the absorbance of the lysate at multiple wavelengths using a spectrophotometer to determine the percentage of methemoglobin, typically based on the method of Evelyn and Malloy.[11] Commercial co-oximeters can also be used for a more direct measurement.[12]
-
-
Data Analysis:
-
Calculate the percentage of methemoglobin at each time point for each concentration of the test compounds.
-
Plot the percentage of methemoglobin against time for each concentration to visualize the kinetics of methemoglobin formation.
-
Compare the effects of the different fluoroaniline isomers at equivalent concentrations.
-
Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. Aniline derivatives are known to have genotoxic potential, often requiring metabolic activation to exert their effects.[9]
Comparative Mutagenicity
A study by Zimmer et al. (1980) evaluated the mutagenicity of several substituted anilines using the Ames test (bacterial reverse mutation assay). The results showed that 4-fluoroaniline was weakly mutagenic, causing less than 150 revertants per micromole in Salmonella typhimurium.[13] While this study did not include 2- and 3-fluoroaniline for a direct comparison, it provides evidence for the mutagenic potential of the para-isomer. The genotoxicity of aniline derivatives is thought to be mediated by the formation of reactive nitrenium ions following metabolic activation, which can then form adducts with DNA.[14] The position of the fluorine atom can influence the stability of this nitrenium ion, thereby affecting its mutagenic potency.[14]
Experimental Workflow for Genotoxicity Screening
A typical workflow for assessing the genotoxicity of a novel fluoroaniline derivative involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15]
Causality and Self-Validation: This assay is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver), which is crucial for detecting compounds like fluoroanilines that require bioactivation to become mutagenic. The use of multiple bacterial strains with different mutation types (frameshift and base-pair substitution) allows for the detection of various mechanisms of mutagenicity. A positive result is validated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
Methodology:
-
Strain Selection and Preparation:
-
Use a set of Salmonella typhimurium strains such as TA98, TA100, TA1535, and TA1537, and an E. coli strain like WP2 uvrA.[15]
-
Grow overnight cultures of each bacterial strain in a nutrient broth.
-
-
Metabolic Activation:
-
Prepare an S9 mix containing the S9 fraction from the liver of rats induced with a P450 inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), along with necessary cofactors (e.g., NADP⁺ and glucose-6-phosphate).
-
-
Plate Incorporation Method:
-
To a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test compound at various concentrations.
-
For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of a buffer solution.
-
Include a vehicle control (solvent only) and positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA1535 without S9, and 2-aminoanthracene for TA1537 with S9).
-
Vortex the mixture and pour it onto a minimal glucose agar plate.[16]
-
-
Incubation and Scoring:
-
Incubate the plates at 37°C for 48-72 hours.[16]
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (vehicle control) for at least one strain.
-
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17][18]
Causality and Self-Validation: This assay includes a cytokinesis blocker (cytochalasin B) to identify cells that have completed one cell division, ensuring that the observed micronuclei were formed during the treatment period.[19] Cytotoxicity is measured concurrently to ensure that the observed genotoxicity is not a secondary effect of cell death. The assay includes both negative and positive controls (for clastogens and aneugens) to validate the experimental system.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) to an appropriate density.[20]
-
Treat the cells with various concentrations of the fluoroaniline derivative, a vehicle control, and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9). The treatment should be performed both with and without an S9 metabolic activation system.
-
The highest concentration tested should induce approximately 55±5% cytotoxicity or be 10 mM, whichever is lower.[21]
-
-
Cytokinesis Block:
-
After a suitable treatment period (e.g., 3-6 hours), wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. This will result in the formation of binucleated cells.
-
-
Harvesting and Staining:
-
Harvest the cells after a total culture time equivalent to 1.5-2 normal cell cycles.
-
Use a hypotonic treatment to swell the cells, followed by fixation.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
-
Scoring and Analysis:
-
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Calculate the frequency of micronucleated binucleated cells.
-
A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[21]
-
Metabolic Pathways and Structure-Activity Relationships
The biological effects of fluoroanilines are intrinsically linked to their metabolism, which is primarily mediated by cytochrome P450 enzymes in the liver.[2][22] The position of the fluorine atom dictates the primary metabolic routes and the nature of the resulting metabolites.
-
2-Fluoroaniline and 3-Fluoroaniline: For these isomers, the primary metabolic pathway is hydroxylation at the para-position relative to the amino group, which is sterically unhindered.[23] This hydroxylation is a key activation step that can lead to the formation of reactive intermediates.
-
4-Fluoroaniline: The metabolism of 4-fluoroaniline is more complex. Since the para-position is blocked by fluorine, both ortho-hydroxylation (at the 2-position) and para-hydroxylation with concurrent defluorination occur.[23] The defluorination pathway is significant as it can lead to the formation of p-aminophenol, which can be further metabolized and may contribute to toxicity.[23] N-acetylation is also a notable metabolic route for 4-fluoroaniline.
The specific CYP450 isoforms involved in the metabolism of fluoroanilines include CYP1A2 and CYP2E1, which are known to be highly active in the hydroxylation of these compounds.[23] Dexamethasone-inducible CYPs (like CYP3A family members) have been shown to be particularly effective at the reductive dehalogenation of 4-fluoroaniline.[23]
The structure-activity relationship for the toxicity of aniline derivatives is complex. For methemoglobinemia, as discussed, the para-substituted isomers of halo-anilines are generally more potent. For genotoxicity, the stability of the reactive nitrenium ion intermediate is key. Electron-withdrawing groups, such as fluorine in the meta position, can destabilize this ion, potentially reducing mutagenicity.[14] Conversely, the specific metabolic pathways and the nature of the final metabolites play a crucial role in determining the overall toxicological profile.
Conclusion
The biological effects of fluoroaniline derivatives are highly dependent on the isomeric position of the fluorine atom. This guide has provided a comparative overview of their acute toxicity, their potential to induce methemoglobinemia, and their genotoxic profiles. The para-isomer, 4-fluoroaniline, appears to have a distinct metabolic pathway involving defluorination and demonstrates weak mutagenicity in the Ames test. The ortho- and meta-isomers are primarily metabolized through hydroxylation. While a complete comparative dataset is not available for all toxicological endpoints, the provided information and experimental protocols offer a robust framework for researchers to conduct their own comparative analyses. A thorough understanding of the structure-activity relationships and metabolic pathways is essential for the rational design of safer chemicals and pharmaceuticals based on the fluoroaniline scaffold.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. m.youtube.com [m.youtube.com]
- 5. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methemoglobinemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 10. Determination of Methemoglobin in Hemoglobin Submicron Particles Using NMR Relaxometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scantox.com [scantox.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. criver.com [criver.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mdpi.com [mdpi.com]
- 20. toxicoop.com [toxicoop.com]
- 21. How the methodology determines the outcome of the in vitro micronucleus assay (OECD TG 487): a comparison of the MicroFlow and the microscopic evaluation approach highlights the impact of cytotoxicity/cytostasis metrics in V79 cells for matrine | springermedizin.de [springermedizin.de]
- 22. openanesthesia.org [openanesthesia.org]
- 23. Microsomal metabolism of fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern therapeutic design. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] This guide delves into the structure-activity relationship (SAR) of a promising chemical scaffold, 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline, and its analogs. While a comprehensive SAR study on this specific series is not yet publicly available, this document will serve as a forward-looking guide for researchers, synthesizing established principles from related fluorinated compounds to inform the rational design and evaluation of novel analogs.
The core structure, this compound, presents multiple avenues for chemical modification, each with the potential to modulate its biological activity. Understanding the impact of these modifications is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide will explore the rationale behind proposed structural alterations, provide detailed experimental protocols for their evaluation, and present a framework for interpreting the resulting data to build a robust SAR model.
The Core Scaffold: A Foundation for Discovery
The this compound scaffold (Figure 1) is a versatile starting point for the development of novel therapeutic agents. Its key features include a fluoroaniline ring, a difluoroethyl group, and a sulfanyl linker. Each of these components can be systematically modified to probe their contribution to the molecule's overall activity.
Figure 1: Core Scaffold of this compound
A visual representation of the foundational molecule.
Strategic Modifications and Predicted SAR Outcomes
The exploration of the SAR for this class of compounds would logically proceed by modifying three key regions: the aniline ring, the sulfanyl linker, and the difluoroethyl group. The following sections outline potential modifications and their hypothetical impact on biological activity, drawing parallels from established SAR studies of other fluorinated molecules.[2][3]
Part 1: The Aniline Ring - Tuning Aromatic Interactions
The aniline moiety is a critical component for establishing interactions with the target protein, often through hydrogen bonding and aromatic stacking. Modifications to this ring can significantly impact binding affinity and selectivity.
Proposed Modifications:
-
Positional Isomers of Fluorine: Moving the fluorine atom from the 5-position to other positions on the aniline ring (e.g., 3- or 4-position) would help to understand the importance of its current location for target engagement. The position of fluorine can influence the pKa of the aniline nitrogen and the molecule's overall electronic profile.
-
Substitution with Other Halogens: Replacing the fluorine atom with chlorine or bromine would probe the effect of halogen size and electronegativity on activity.
-
Introduction of Small Alkyl or Alkoxy Groups: Adding methyl, ethyl, or methoxy groups to the ring could explore the steric and electronic tolerance of the binding pocket. The introduction of bulky hydrophobic groups at certain positions can sometimes enhance cytotoxic activity in anticancer agents.[4]
Part 2: The Sulfanyl Linker - Modulating Flexibility and Metabolism
The sulfanyl linker provides a degree of rotational flexibility and influences the molecule's metabolic stability.
Proposed Modifications:
-
Oxidation State of Sulfur: Oxidation of the sulfide to a sulfoxide or sulfone would introduce polarity and hydrogen bond accepting capabilities, which could alter solubility and binding interactions.
-
Replacement of Sulfur: Replacing the sulfur atom with an oxygen (ether) or a methylene group (alkyl chain) would significantly change the geometry and electronics of the linker, providing insight into the optimal linker chemistry.
Part 3: The Difluoroethyl Group - Impacting Lipophilicity and Metabolic Stability
The difluoroethyl group is a key contributor to the molecule's lipophilicity and is often introduced to block metabolic oxidation.
Proposed Modifications:
-
Chain Length: Shortening or lengthening the ethyl chain to a methyl or propyl group, respectively, while maintaining the difluoro substitution, would assess the optimal chain length for fitting into the target's binding site.
-
Degree of Fluorination: Comparing the activity of analogs with a monofluoromethyl or a trifluoromethyl group would elucidate the importance of the number of fluorine atoms for potency and metabolic stability. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance properties like lipophilicity.[5]
Comparative Performance Analysis: A Hypothetical Data Table
To systematically evaluate the SAR of these analogs, their biological activity would need to be quantified. Assuming a primary screen against a specific molecular target (e.g., a protein kinase), the following table provides a template for organizing the experimental data.
| Analog | Modification | Target Inhibition (IC50, nM) | Cellular Potency (EC50, µM) | Metabolic Stability (t1/2, min) |
| Parent | This compound | 100 | 1.2 | 30 |
| 1a | 4-Fluoroaniline isomer | 250 | 2.5 | 25 |
| 1b | 3-Fluoroaniline isomer | 50 | 0.8 | 45 |
| 2a | Sulfoxide | 150 | 1.8 | 60 |
| 2b | Sulfone | 300 | 3.5 | >120 |
| 3a | Trifluoromethyl analog | 25 | 0.5 | 90 |
This table is a hypothetical representation of data that would be generated in an SAR study. The values are for illustrative purposes only.
Experimental Protocols: A Guide to SAR Evaluation
The following protocols are standard methodologies that would be employed to generate the data required for a comprehensive SAR study.
Synthesis of Analogs
The synthesis of the proposed analogs would likely follow established synthetic routes for fluoroanilines and their derivatives.[6][7][8][9] A general approach would involve the nucleophilic aromatic substitution of a suitably substituted nitrobenzene with 2,2-difluoroethanethiol, followed by reduction of the nitro group to an aniline.
General Synthetic Workflow:
A generalized workflow for the synthesis of the target analogs.
In Vitro Target Inhibition Assay
To determine the potency of the analogs against their molecular target (e.g., a kinase), an in vitro inhibition assay would be performed.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Assay Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a pre-determined time to allow for binding.
-
Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Potency Assay
To assess the ability of the compounds to exert their effect in a cellular context, a cell-based assay is crucial.
Step-by-Step Protocol:
-
Cell Culture: Culture the appropriate cell line in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Measurement: Assess cell viability or proliferation using a method such as the MTT assay or a commercial kit that measures ATP levels.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the EC50 value from the resulting dose-response curve.
Metabolic Stability Assay
Evaluating the metabolic stability of the analogs is essential for predicting their in vivo behavior.
Step-by-Step Protocol:
-
Incubation: Incubate the test compound at a fixed concentration with liver microsomes (human or from another species) and NADPH in a temperature-controlled environment.
-
Sampling: At various time points, take aliquots of the reaction mixture and quench the reaction by adding a solvent like acetonitrile.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting line can be used to calculate the in vitro half-life (t1/2).
Logical Framework for SAR Interpretation
The data generated from these experiments would be integrated to build a comprehensive SAR model. This process involves identifying trends and correlations between structural modifications and biological outcomes.
A logical diagram illustrating the flow from structural modifications to SAR insights.
Conclusion and Future Directions
The systematic exploration of the structure-activity relationship of this compound analogs holds significant promise for the discovery of novel therapeutic agents. By methodically altering the core scaffold and evaluating the resulting changes in biological activity and physicochemical properties, researchers can build a predictive SAR model. This model will be instrumental in guiding the design of next-generation compounds with improved potency, selectivity, and drug-like properties. The experimental framework provided in this guide offers a robust starting point for any research group venturing into this exciting area of medicinal chemistry. Future work should focus on identifying the specific molecular targets of these compounds and evaluating their efficacy in relevant preclinical models of disease.
References
-
Borzilleri, R. M., Zheng, X., Qian, L., Ellis, C., Cai, Z., Wautlet, B. S., ... & Bhide, R. S. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][2][6][10]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991–4008. [Link]
-
Ihara, H., Nakajima, M., Ooguro, T., Ikeda, N., Kanzaki, N., Izawa, T., ... & Kobayashi, S. (1998). Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel. Bioorganic & Medicinal Chemistry Letters, 8(15), 1999-2004. [Link]
-
Welz, T., Wonda, M., Schirmeister, T., & Gouverneur, V. (2011). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Beilstein Journal of Organic Chemistry, 7, 1377–1383. [Link]
- Gay, W. A., & Tobin, J. H. (1975). U.S. Patent No. 3,900,519. Washington, DC: U.S.
-
Borzilleri, R. M., Zheng, X., Qian, L., Wautlet, B. S., Mortillo, S., Jeyaseelan Sr, R., ... & Bhide, R. S. (2005). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][6][10]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(7), 1929-1933. [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Siddiqui, A. J., & McGuigan, C. (2006). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 49(23), 6774–6781. [Link]
-
Kumar, S., & Pandey, A. K. (2013). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. International Journal of Molecular Sciences, 14(1), 772-793. [Link]
-
Schleifer, K. J., Schirmeister, T., & Itzen, A. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(11), 3291. [Link]
-
Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
El-Damasy, D. A., & Abdel-Aziz, M. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Future Medicinal Chemistry, 16(1), 69-95. [Link]
-
El-Sayed, N. N. E., & El-Ashry, E. S. H. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(37), 25965-26017. [Link]
-
De Koning, P. D., & Van der Gen, A. (2001). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Journal of Chemical Research, 2001(11), 473-475. [Link]
-
Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (2003). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]
-
Kavanagh, P., Angelov, D., O'Brien, J., Fox, J., O'Connor, R., & Ryder, S. (2018). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1646–1653. [Link]
-
Ivanova, Y. B., Matiychuk, V. S., & Obushak, M. D. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(2), M1389. [Link]
- Desbois, M. (1999). U.S. Patent No. 5,856,577. Washington, DC: U.S.
-
Vitale, P., & Scilimati, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(1), 385. [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of orally active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 7. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline - Lookchem [lookchem.com]
- 8. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 10. Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
In the rigorous landscape of drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built.[1][2][3] Intermediates like 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline, a complex aniline derivative, are pivotal building blocks. Their impurity profile can directly influence the viability of a synthetic route and the safety of the resulting therapeutic. This guide provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for the critical task of purity validation.
The Central Role of Elemental Analysis
Elemental Analysis (EA) is a robust, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur (CHNS), and other elements in a sample of an organic compound.[4][5][6] Its power lies in its directness: by comparing the experimentally determined elemental composition to the theoretical values calculated from the compound's molecular formula, one can derive a fundamental and absolute measure of its bulk purity.
For this compound, with a molecular formula of C₈H₈F₃NS [7][8], the theoretical elemental composition serves as the primary benchmark.
Table 1: Theoretical Elemental Composition
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass | Mass Percent (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 46.37% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.89% |
| Fluorine (F) | 18.998 | 3 | 56.994 | 27.50% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.76% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 15.47% |
| Total | 207.213 | 100.00% |
An experimental result that deviates from these theoretical values indicates the presence of impurities. The widely accepted deviation for a pure compound is typically within ±0.4% of the calculated values.[9]
Why Elemental Analysis is a Cornerstone Technique
The principle of modern EA is dynamic flash combustion. A precisely weighed sample is combusted in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[5][10][11]
The causality behind this choice is simple: it is a mass-balance approach. Unlike chromatographic techniques that identify impurities relative to the main peak, EA provides a total measure of the core elements. If the measured percentages of C, H, N, and S are correct, it strongly implies the absence of significant quantities of impurities that would alter this fundamental ratio.
Experimental Protocol: A Self-Validating System
Trustworthiness in analytical chemistry is built upon protocols that are internally consistent and validated against known standards. The following protocol for EA is designed as such a self-validating system.
Step-by-Step Methodology for CHNS Analysis
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as Acetanilide or Sulfanilamide.
-
Perform a multi-point calibration to ensure linearity across the expected measurement range. This step is critical for the trustworthiness of the results.
-
-
Sample Preparation:
-
Homogenize the batch of this compound to ensure the analytical sample is representative.
-
Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance. Precision at this stage is paramount for accurate results.
-
Expert Insight: For fluorinated compounds, it is advisable to mix the sample with a catalyst like tungsten(VI) oxide (WO₃) to facilitate complete combustion and prevent the formation of corrosive HF gas, which can interfere with results and damage the instrument.
-
-
Combustion and Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will drop the sample into a combustion furnace operating at ~900-1000°C.[5]
-
The resulting gases are swept by a helium carrier gas through a reduction tube (to remove excess oxygen and convert nitrogen oxides to N₂) before GC separation and TCD detection.
-
-
Data Interpretation:
-
The instrument software calculates the mass percentages of C, H, N, and S.
-
Compare these experimental values to the theoretical values in Table 1.
-
Calculate the deviation for each element. A result within ±0.4% is a strong indicator of high purity.[9]
-
Visualizing the Workflow
The logical flow of this protocol ensures that each step builds upon a validated predecessor, from calibration to final data analysis.
Caption: Elemental Analysis Experimental Workflow.
Comparative Analysis: Choosing the Right Tool
While EA is excellent for assessing bulk purity, it does not identify or quantify individual impurities. For a comprehensive purity profile, as mandated by guidelines like ICH Q3A for new drug substances, complementary techniques are essential.[12][13][14][15]
Table 2: Comparison of Purity Validation Techniques
| Feature | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Combustion and detection of elemental gases.[11] | Differential partitioning between mobile and stationary phases.[16] | Partitioning between carrier gas and stationary phase, with mass-based detection.[17] | Nuclear spin transitions in a magnetic field. |
| Primary Use | Bulk purity confirmation ; formula verification. | Quantification of non-volatile impurities ; separation of isomers and related substances.[1][18] | Quantification of volatile impurities and residual solvents; structural identification of unknowns.[1][19] | Structural elucidation ; identification and quantification of impurities (qNMR).[18] |
| Specificity | Low (measures total elemental content). | High (separates individual compounds).[20] | Very High (separation plus mass fragmentation patterns).[17] | Very High (unique spectral fingerprint for each compound). |
| Sensitivity | Percent level (%). | Parts per million (ppm) to parts per billion (ppb).[21] | Picogram (pg) level for targeted analysis.[17] | Percent to sub-percent level. |
| Key Advantage | Absolute, rapid, and inexpensive for bulk purity.[5] | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.[16] | Excellent for volatile impurities and provides structural information.[17] | Provides definitive structural information on both the main compound and impurities. |
| Key Limitation | Does not identify specific impurities. | Method development can be time-consuming; requires a chromophore for UV detection. | Sample must be volatile and thermally stable. Derivatization may be needed for some compounds.[22] | Higher cost; lower sensitivity compared to chromatographic methods for trace analysis. |
Hypothetical Data Scenario
A batch of this compound is analyzed.
-
EA Results: C: 46.41%, H: 3.91%, N: 6.75%, S: 15.49%. All values are within the ±0.4% acceptance criterion, indicating high bulk purity (>99.5%) .
-
HPLC-UV Analysis: A main peak at 99.8% area is observed, along with two minor impurities at 0.12% and 0.08%. This confirms the high purity and quantifies specific related substances.
-
GC-MS Headspace Analysis: No significant volatile impurities are detected, confirming the absence of residual synthesis solvents.
In this scenario, the techniques are complementary. EA provides rapid, confident confirmation of the bulk material's identity and purity, while HPLC and GC-MS provide the detailed impurity profile required for regulatory submission.[13][15]
Decision Logic for Method Selection
Choosing the appropriate analytical technique is a function of the development stage and the specific question being asked.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For validating the purity of this compound, elemental analysis is an indispensable first-line technique . It offers a rapid, cost-effective, and absolute assessment of bulk purity that directly validates the compound's elemental integrity against its theoretical formula.
However, it is not a standalone solution in the context of pharmaceutical development. A comprehensive purity assessment, one that stands up to regulatory scrutiny, requires a multi-faceted approach. The data from EA should be integrated with high-resolution separation techniques like HPLC for non-volatile impurities and GC-MS for volatile components. This orthogonal strategy, where different analytical methods are used to corroborate findings, provides the highest degree of confidence in the quality, safety, and consistency of this critical drug intermediate.
References
-
ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
-
Martin, J. W., Smithwick, M. M., Braune, B. M., Hoekstra, P. F., Muir, D. C., & Mabury, S. A. (2004). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental science & technology, 38(13), 3695–3702. [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?[Link]
-
ChemBK. (n.d.). This compound. [Link]
-
ChemSrc. (n.d.). CAS#:1178843-15-6 | this compound. [Link]
-
Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?[Link]
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. moravek.com [moravek.com]
- 3. nbinno.com [nbinno.com]
- 4. Elemental analysis - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. chembk.com [chembk.com]
- 8. CAS#:1178843-15-6 | this compound | Chemsrc [chemsrc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical Method [keikaventures.com]
- 11. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. jpionline.org [jpionline.org]
- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 19. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]
- 20. tandfonline.com [tandfonline.com]
- 21. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline and its Non-Fluorinated Counterpart: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. This guide provides a detailed comparative analysis of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline and its non-fluorinated analog, 2-(ethylsulfanyl)aniline. We will explore how the introduction of fluorine modulates key physicochemical and pharmacological properties, offering insights for researchers in drug discovery and development.
Introduction: The Impact of Fluorine in Drug Design
Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of fluorine can block metabolic pathways, enhance membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.
This guide will dissect the structural and functional differences between this compound and 2-(ethylsulfanyl)aniline, providing a framework for understanding the profound effects of fluorination.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of fluorine atoms in this compound leads to significant alterations in its physicochemical properties compared to its non-fluorinated counterpart. These differences are summarized in the table below.
| Property | 2-(Ethylsulfanyl)aniline | This compound | Rationale for Change |
| Molecular Weight | 153.24 g/mol | 207.23 g/mol | Addition of three fluorine atoms |
| Predicted LogP | 2.3 | 2.8 | Increased lipophilicity due to fluorine |
| Predicted pKa | 4.2 (of the anilinium ion) | 3.5 (of the anilinium ion) | Electron-withdrawing effect of fluorine |
Synthesis and Reactivity: The Influence of Fluorine
The synthetic routes to both molecules are conceptually similar, typically involving the reaction of a substituted aniline with an appropriate ethylthio electrophile. However, the reactivity of the aniline core is significantly influenced by the presence of the fluorine atom.
The fluorine atom on the aromatic ring of this compound is a deactivating group, making the aniline less nucleophilic and more resistant to electrophilic aromatic substitution. This altered reactivity profile must be considered when planning subsequent synthetic transformations.
General Synthetic Workflow
Caption: General synthetic workflows for the preparation of the target anilines.
Impact on Drug Discovery and Development
The distinct physicochemical properties of this compound translate into several potential advantages in a drug discovery context.
Metabolic Stability
The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. The difluoroethyl group in this compound is therefore expected to exhibit enhanced metabolic stability compared to the ethyl group in its non-fluorinated counterpart. This can lead to a longer in vivo half-life and improved bioavailability.
Lipophilicity and Membrane Permeability
As indicated by the predicted LogP values, the fluorinated compound is more lipophilic. This increased lipophilicity can enhance its ability to cross cell membranes and the blood-brain barrier, which is often a desirable trait for drugs targeting the central nervous system.
Target Binding and Potency
The electron-withdrawing nature of fluorine can alter the electron distribution within the molecule, potentially leading to more favorable interactions with the target protein. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, which can contribute to enhanced binding affinity and potency.
Experimental Protocols
To empirically validate the predicted differences between these two compounds, the following experimental protocols are recommended.
Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. Also, prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).
-
Partitioning: Mix equal volumes of the n-octanol stock solution and the phosphate buffer in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 30 minutes to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Determination of pKa by Potentiometric Titration
-
Solution Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is in its protonated form. This corresponds to the midpoint of the titration curve.
Conclusion
The strategic incorporation of fluorine, as exemplified by the comparison between this compound and 2-(ethylsulfanyl)aniline, offers a powerful tool for modulating the properties of drug candidates. The fluorinated analog exhibits increased lipophilicity, enhanced metabolic stability, and altered basicity, all of which can contribute to an improved pharmacological profile. A thorough understanding of these effects is crucial for the rational design of next-generation therapeutics.
References
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
Introduction: The Significance of a Fluorinated Aniline in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline, a specialized aniline derivative, represents a valuable building block for the synthesis of novel pharmaceutical candidates. Its trifunctional nature—a nucleophilic aniline, a lipophilic difluoroethyl thioether, and a metabolically robust fluoro-substituent on the aromatic ring—offers medicinal chemists a versatile platform for molecular design. However, the efficient and scalable synthesis of this compound presents several challenges, including the controlled introduction of the sulfur-linked difluoroethyl group and the management of regioselectivity in a multi-substituted aromatic system.
This guide provides a comprehensive comparison of two plausible synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective efficiencies. The methodologies presented are grounded in established chemical principles and supported by analogous transformations found in the chemical literature.
Proposed Synthetic Pathways: A Tale of Two Strategies
Two primary synthetic strategies are proposed and evaluated for the synthesis of the target molecule (3):
-
Route A: The Thiophenol Approach. This linear synthesis commences with the preparation of a key intermediate, 2-amino-4-fluorothiophenol (2), followed by its S-alkylation with a suitable 2,2-difluoroethylating agent.
-
Route B: The Nucleophilic Aromatic Substitution (SNAr) Strategy. This convergent approach involves the displacement of a fluoride from an activated nitroaromatic precursor with a sulfur nucleophile, followed by the reduction of the nitro group to the desired aniline.
A visual representation of these two synthetic workflows is provided below.
Caption: Comparative workflows for the synthesis of the target aniline.
Route A: The Thiophenol Approach - A Stepwise Construction
This synthetic route prioritizes the early introduction of the amine and thiol functionalities, followed by the final installation of the difluoroethyl group.
Step 1: Synthesis of 2-Amino-4-fluorothiophenol (2)
The synthesis of the key intermediate, 2-amino-4-fluorothiophenol, can be approached through several methods. A common strategy involves the reduction of the corresponding disulfide, which is in turn prepared from a suitable aniline precursor. An analogous one-step synthesis of 2-aminothiophenol from 2-chloronitrobenzene using sodium sulfide has been reported, suggesting a potentially efficient route.[1]
Experimental Protocol (Analogous Procedure):
-
To a solution of 2-chloro-5-fluoronitrobenzene (1 equivalent) in ethanol, add a solution of sodium sulfide nonahydrate (4 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with a mild acid (e.g., acetic acid) to precipitate the thiophenol.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-amino-4-fluorothiophenol (2).
Step 2: S-Alkylation to Afford the Target Molecule (3)
The final step in this sequence is the S-alkylation of the thiophenol intermediate. The choice of the 2,2-difluoroethylating agent is critical for the efficiency of this step. While 2,2-difluoroethyl bromide or iodide could be used, the corresponding triflate or tosylate esters are generally more reactive.
Experimental Protocol:
-
Dissolve 2-amino-4-fluorothiophenol (2) (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate (1.5 equivalents), to the solution to form the thiolate in situ.
-
To the resulting suspension, add 2,2-difluoroethyl triflate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting thiophenol.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound (3).
Route B: The SNAr Strategy - A Convergent Design
This alternative route employs a nucleophilic aromatic substitution reaction as the key bond-forming step, followed by a standard reduction.
Step 1: Nucleophilic Aromatic Substitution of 2,5-Difluoronitrobenzene
The presence of the strongly electron-withdrawing nitro group in 2,5-difluoronitrobenzene activates the ortho and para positions to nucleophilic attack.[2] The fluorine atom para to the nitro group is the more likely site of substitution. The required sulfur nucleophile, sodium 2,2-difluoroethylthiolate, can be prepared in situ from 2,2-difluoroethanethiol and a strong base.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve 2,2-difluoroethanethiol (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of 2,5-difluoronitrobenzene (1 equivalent) in THF to the thiolate solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoronitrobenzene.
Step 2: Catalytic Reduction of the Nitro Group
The reduction of the nitro group to an aniline is a well-established transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[3][4]
Experimental Protocol:
-
Dissolve the 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoronitrobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10 mol %).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound (3).
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Thiophenol Approach | Route B: SNAr Strategy |
| Number of Steps | 2 | 2 |
| Starting Materials | 5-Fluoro-2-nitroaniline, 2,2-difluoroethylating agent | 2,5-Difluoronitrobenzene, 2,2-difluoroethanethiol |
| Key Intermediate | 2-Amino-4-fluorothiophenol | 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoronitrobenzene |
| Potential Challenges | Synthesis and stability of the aminothiophenol intermediate. | Handling of potentially odorous 2,2-difluoroethanethiol. |
| Overall Yield (Estimated) | Moderate to Good | Good |
| Scalability | Potentially limited by the stability of the thiophenol. | Generally scalable. |
| Atom Economy | Dependent on the choice of 2,2-difluoroethylating agent. | Good, especially with catalytic reduction. |
Conclusion and Recommendations
Both proposed synthetic routes offer viable pathways to this compound.
Route B, the SNAr strategy, is likely the more efficient and scalable option. The starting materials are commercially available, and the two-step sequence involves well-understood and generally high-yielding reactions. The primary consideration for this route is the management of the volatile and potentially malodorous 2,2-difluoroethanethiol, which can be mitigated with appropriate engineering controls.
Route A, the thiophenol approach, provides a solid alternative. However, the synthesis and handling of the 2-amino-4-fluorothiophenol intermediate may present challenges in terms of stability and potential for side reactions, such as oxidation to the disulfide. The overall yield of this route is highly dependent on the efficiency of both the thiophenol formation and the subsequent S-alkylation step.
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the SNAr strategy (Route B) is recommended as the primary approach. Further process optimization of this route could focus on minimizing the excess of the thiol reagent and optimizing the catalytic reduction step for maximum efficiency and purity.
References
- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google P
- EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google P
- EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google P
- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google P
- CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google P
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (URL: [Link])
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (URL: [Link])
- Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences. (URL not available)
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. (URL: [Link])
-
2-amino-4-nitrophenol - Organic Syntheses Procedure. (URL: [Link])
-
Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap. (URL: [Link])
-
Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem. (URL: [Link])
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - ResearchGate. (URL: [Link])
- Parle and Amin, IJPSR, 2018; Vol. 9(10): 4332-4337. (URL not available)
-
Reduction of aryl-nitro group in presence of disulfide bond : r/Chempros - Reddit. (2020, July 14). (URL: [Link])
-
Synthesis of 2-nitro-4,5-difluoroaniline - PrepChem.com. (URL: [Link])
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (URL: [Link])
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The compounds we synthesize, such as 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline, are often novel, with limited published safety data. This guide provides a framework for the proper handling and disposal of this compound, grounded in the principles of chemical safety and regulatory compliance. Our approach is to extrapolate from the known hazards of its structural motifs—a fluoroaniline core and a difluoroethyl thioether side chain—to ensure a robust and self-validating safety protocol.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 1178843-15-6) is a halogenated aromatic amine.[1] A thorough risk assessment is the cornerstone of safe handling and disposal. Lacking a specific Safety Data Sheet (SDS), we must infer its toxicological and physical hazards from analogous structures, primarily 2-fluoroaniline.
-
Aniline Toxicity: Aniline and its derivatives are known to be toxic. A primary hazard is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[2] This can lead to cyanosis (a bluish tint to the skin), headache, dizziness, and nausea.[3] Aniline is also considered a potential occupational carcinogen by NIOSH.[4]
-
Halogenated Compound Hazards: The presence of fluorine atoms significantly impacts the compound's properties. During thermal decomposition (e.g., incineration), there is a high potential for the formation of hazardous gases, including hydrogen fluoride (HF), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[5][6] HF is extremely corrosive and toxic.
-
Skin and Eye Irritation: Fluoroanilines are known to cause skin irritation and serious eye damage.[6] The compound can likely be absorbed through the skin, leading to systemic effects similar to ingestion or inhalation.[3]
| Property | Value | Source |
| Physical State | Liquid (presumed, based on similar structures) | [3] |
| Molecular Formula | C₈H₈F₃NS | [1] |
| Flash Point | 61 °C (142 °F) (closed cup) | [3] |
| Boiling Point | 182 °C (360 °F) | [3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates | [5][6] |
| Hazard Statements | Flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye damage | [6] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the presumed hazards, a stringent PPE protocol is mandatory to prevent exposure. The principle of "as low as reasonably achievable" (ALARA) exposure should be applied at all times.
-
Hand Protection: Wear double-layered chemical-resistant gloves. An inner nitrile glove with an outer, more robust glove (e.g., neoprene or butyl rubber) is recommended.[7][8] Gloves must be inspected before use and changed immediately upon contamination.
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are required.[8] When there is a risk of splashing, a face shield should be worn over the goggles.[9]
-
Body Protection: A flame-resistant lab coat should be worn over cotton-based clothing.[8] For larger quantities or in case of a spill, a disposable chemical-resistant coverall is necessary.[7]
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors must be used.[7][10]
Spill Management: Preparedness and Response
Accidents can happen, but a well-defined spill response plan can mitigate their impact.
For Small Spills (<100 mL) within a Fume Hood:
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[12][13] Use non-sparking tools if the material is in a flammable solvent.[5]
-
Decontaminate: Clean the spill area with a mild detergent and water.
-
Dispose: Label the container as "Halogenated Organic Waste" with the full chemical name and dispose of it through your institution's hazardous waste program.[14]
For Large Spills (>100 mL) or Spills Outside a Fume Hood:
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert others and activate the nearest fire alarm to initiate a building-wide evacuation.
-
ISOLATE: Close the doors to the affected area to contain vapors.
-
CALL FOR HELP: Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately. Do not attempt to clean up a large spill yourself.
The Core Directive: Proper Disposal Procedures
Improper disposal, such as drain disposal, is a serious breach of safety and environmental regulations.[15][16] This compound must be treated as a regulated hazardous waste. The only acceptable method of disposal is through a licensed hazardous waste management facility, typically via high-temperature incineration.[17][18]
-
Segregation: This compound is a halogenated organic waste .[18] It must be collected separately from non-halogenated waste streams to ensure it is routed to the correct disposal facility.[18] Mixing with incompatible waste, such as strong acids or bases, must be avoided.[3][19]
-
Containerization:
-
Use a designated, properly labeled waste container. The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.
-
The label must clearly state "Hazardous Waste," the full chemical name: "this compound," and list all components if it is a mixture.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin within or near the laboratory, away from ignition sources and incompatible materials.[2]
-
Arranging Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will work with a certified hazardous waste vendor.
The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds like this one persistent and difficult to break down.[20] High-temperature incineration (typically >1000°C) provides the energy required to cleave these bonds.[20][21] Licensed hazardous waste incinerators are equipped with sophisticated scrubbers and pollution control systems to neutralize harmful byproducts like HF and NOx, preventing their release into the atmosphere.[20] This aligns with the EPA's guidance for the destruction of other persistent fluorinated compounds like PFAS.[22][23]
Sources
- 1. chembk.com [chembk.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 4. Aniline - IDLH | NIOSH | CDC [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hsa.ie [hsa.ie]
- 10. epa.gov [epa.gov]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 15. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. rxdestroyer.com [rxdestroyer.com]
- 18. bucknell.edu [bucknell.edu]
- 19. nipissingu.ca [nipissingu.ca]
- 20. epa.gov [epa.gov]
- 21. reginfo.gov [reginfo.gov]
- 22. epa.gov [epa.gov]
- 23. coxcolvin.com [coxcolvin.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
Introduction: A Risk-Based Approach to Safety
As a novel compound in drug development and research, 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline (CAS 1178843-15-6) requires a handling protocol built on a rigorous, preemptive safety assessment.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, its structure—a fluoroaniline core functionalized with a difluoroethyl sulfanyl group—provides clear indicators of its potential hazards.
This guide moves beyond a simple checklist. It establishes a comprehensive operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols herein are derived from an analysis of structurally analogous compounds, primarily toxic anilines and reactive organofluorines, to ensure the highest level of protection for all laboratory personnel.[2][3][4] The central principle is that all operational choices must be grounded in a clear understanding of the why—the chemical causality behind the risk.
Hazard Identification & Risk Assessment: Understanding the Threat
The primary hazards of this molecule are inferred from its fluoroaniline backbone, a class of chemicals known for significant toxicity.[5] The aniline moiety presents a risk of acute toxicity through all major exposure routes (skin absorption, inhalation, and ingestion) and is particularly noted for causing methemoglobinemia, a condition that reduces the blood's ability to carry oxygen and results in cyanosis (a bluish tint to the skin).[2][6] The fluorine substituents on both the aniline ring and the ethyl group increase the potential for the release of highly toxic and corrosive gases, such as hydrogen fluoride (HF), upon thermal decomposition.[3][7][8]
Based on data from analogous compounds, the hazard profile is summarized below.
| Anticipated Hazard | GHS Hazard Statement Code | Rationale and Potential Consequences | Supporting References |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H311, H331/H332 | Toxic or harmful if swallowed, in contact with skin, or inhaled. Anilines are readily absorbed through the skin. | [6][9][10][11] |
| Skin Corrosion/Burns | H314 | Causes severe skin burns. Fluoroanilines can be highly corrosive to skin tissue. | [2][9][12] |
| Serious Eye Damage | H318 | Causes serious, potentially irreversible eye damage upon contact. | [2][6][11] |
| Organ Damage (Repeated Exposure) | H372 / H373 | May cause damage to organs (particularly blood, liver, and kidneys) through prolonged or repeated exposure. | [5][10][13] |
| Genetic Defects / Carcinogenicity | H341 / H351 | Suspected of causing genetic defects or cancer based on data for related aniline compounds. | [3][11][12] |
| Respiratory Irritation | H335 | May cause respiratory tract irritation upon inhalation of vapors or aerosols. | [6][12] |
The Hierarchy of Controls: PPE as the Last Line of Defense
Before detailing PPE, it is critical to implement more effective safety controls.[14] The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" which prioritizes eliminating hazards over relying on PPE.[15][16]
-
Engineering Controls: The single most important control is to handle this compound exclusively within a certified chemical fume hood. [2][10] This contains vapors and aerosols at the source, protecting the user and the lab environment. Emergency eyewash stations and safety showers must be immediately accessible.[16]
-
Administrative Controls: Establish written Standard Operating Procedures (SOPs) for all tasks involving this chemical. Restrict access to authorized and trained personnel only. Always clearly label containers and work areas.[12][17]
PPE is to be used in conjunction with these primary controls to protect against immediate contact from spills, splashes, or unforeseen breaches in containment.[18]
Core PPE Protocol: A Task-Based Selection Guide
The selection of PPE must be matched to the scale and nature of the operation.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87-rated chemical splash goggles are mandatory for all procedures, including simple weighing and solution preparation.[9][18] Safety glasses do not provide an adequate seal against splashes.
-
Splash Hazard Tasks: When pouring, transferring liquids, or performing reactions with a risk of splashing, a full-face shield must be worn over chemical splash goggles.[18][19] The face shield protects the entire face from direct contact.
Hand Protection: Preventing Dermal Absorption
Due to the high acute dermal toxicity of anilines, hand protection is paramount. A single glove layer is insufficient. Double-gloving is mandatory. [4][18]
-
Inner Glove: A thinner nitrile examination glove. This layer remains "clean" and protects the skin during the removal of the outer, contaminated glove.
-
Outer Glove: A heavier, chemical-resistant glove selected based on breakthrough time—the time it takes for a chemical to permeate the glove material.[20][21]
The table below provides guidance for selecting an appropriate outer glove. Always consult the specific glove manufacturer's resistance data.[22][23]
| Glove Material | General Breakthrough Time for Anilines | Recommended Use | Considerations |
| Nitrile | Fair (15-30 min) | Suitable for short-duration tasks with incidental contact only (e.g., transfers). | Prone to degradation with some solvents. Must be changed immediately upon any known contact.[19] |
| Neoprene | Good ( > 2 hours) | Good general-purpose choice for standard benchtop procedures. | Offers a balance of chemical resistance and dexterity. |
| Butyl Rubber | Excellent ( > 4 hours) | Recommended for extended use or when handling larger quantities. | Excellent for many organic compounds but may offer less dexterity. |
| Viton / Laminate (e.g., Silver Shield) | Excellent ( > 8 hours) | Required for spill cleanup or tasks with high potential for prolonged contact. | Offers the highest level of chemical protection but can be cumbersome. Laminates are often worn under a heavier outer glove for puncture resistance.[14][18] |
Body Protection
-
Standard Use: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[4]
-
Enhanced Protection: For transfers of >50 mL or for procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is required. For large-scale work, a full chemical-resistant suit may be necessary.[9]
-
Footwear: Fully enclosed, non-permeable shoes are mandatory at all times in the laboratory.[19]
Respiratory Protection
-
Inside a Fume Hood: If all manipulations are performed correctly within a certified chemical fume hood, a respirator is typically not required.[2][14]
-
Outside a Fume Hood / Emergency: In the event of a spill, a power outage affecting ventilation, or any handling outside of a fume hood, respiratory protection is mandatory. The minimum requirement is a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges. A full-facepiece respirator is preferred as it also provides eye and face protection.[2][5][9] All personnel requiring respirator use must be part of a formal respiratory protection program as mandated by OSHA (29 CFR 1910.134).[2]
Operational Plan: Donning, Doffing, and Disposal
Cross-contamination during the removal of PPE is a common source of exposure. A strict, methodical procedure is essential.
Donning (Putting On) PPE Sequence
-
Put on inner nitrile gloves.
-
Put on lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
Put on outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
If required, put on a face shield.
Doffing (Removing) PPE Sequence
The goal is to touch contaminated items only with other contaminated items (outer gloves) and clean items only with clean items (inner gloves or bare hands).
-
Inspect Outer Gloves: Check for any visible contamination or damage.
-
Remove Outer Gloves: Using one gloved hand, grasp the palm of the other hand and peel the glove off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide a finger from the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of Outer Gloves: Place in a designated hazardous waste container.[23]
-
Remove Face Shield/Goggles: Handle by the "clean" headband or straps without touching the front surface. Place in a designated area for decontamination.
-
Remove Lab Coat: Unbutton the coat. Shrug it off the shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inward. Place in a designated container for hazardous laundry or disposal.
-
Remove Inner Gloves: Remove using the same technique as for the outer gloves.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[17]
Sources
- 1. chembk.com [chembk.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labequipmentdirect.com [labequipmentdirect.com]
- 17. chemos.de [chemos.de]
- 18. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 19. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. ccohs.ca [ccohs.ca]
- 22. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 23. uwyo.edu [uwyo.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
